Product packaging for Fmoc-3-bromo-D-phenylalanine(Cat. No.:CAS No. 220497-81-4)

Fmoc-3-bromo-D-phenylalanine

Cat. No.: B557916
CAS No.: 220497-81-4
M. Wt: 466.3 g/mol
InChI Key: CALGTIKYXVBTAO-JOCHJYFZSA-N
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Description

Fmoc-3-bromo-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C24H20BrNO4 and its molecular weight is 466.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20BrNO4 B557916 Fmoc-3-bromo-D-phenylalanine CAS No. 220497-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGTIKYXVBTAO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426504
Record name 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-81-4
Record name 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Fmoc-3-bromo-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-bromo-D-phenylalanine is a synthetic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid into peptide chains allows for the introduction of a bromine atom, which can be utilized for a variety of applications, including the modulation of peptide structure and function, and as a handle for further chemical modification. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with generalized experimental protocols for their determination and its application in peptide synthesis.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound, compiled from various chemical suppliers.[1][2]

PropertyValueReference(s)
CAS Number 220497-81-4[1][2]
Molecular Formula C₂₄H₂₀BrNO₄[1][2]
Molecular Weight 466.3 g/mol [1][2]
Appearance White powder[2]
Melting Point 155 - 158 °C[2]
Optical Rotation [α]D²⁵ = +136 ± 2° (c=1 in DMF)[2]
Purity ≥98% (Assay/HPLC)[1][3]
Storage Temperature 0 - 8 °C[2]

Synonyms: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid, Fmoc-D-Phe(3-Br)-OH[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of every batch of this compound are proprietary to the manufacturers, the following sections describe generalized and widely accepted methodologies for determining the key physicochemical properties of Fmoc-protected amino acids.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

A common method for determining the melting point is the capillary method using a digital melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a steady rate. As the melting point is approached, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Optical Rotation Measurement

Optical rotation is a fundamental property of chiral molecules and is measured using a polarimeter. The specific rotation is a standardized value that is characteristic of a compound under specific conditions.

Methodology:

  • Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, such as N,N-Dimethylformamide (DMF), as specified in the literature ([α]D²⁵ = +136 ± 2° for c=1 in DMF).[2]

  • Polarimeter Calibration: The polarimeter is calibrated using a blank solvent-filled cell.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (typically 1 decimeter). The angle of rotation of plane-polarized light (sodium D-line, 589 nm) is measured at a specific temperature (e.g., 25 °C).

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information about the number and chemical environment of protons.

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

Methodology:

  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure of the molecule.

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Methodology:

  • Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands for functional groups such as N-H (amine), C=O (carbonyl), and C-Br (bromo) are identified.

c. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology:

  • Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate molecular ions.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis.[2] The Fmoc protecting group on the α-amine is stable to the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically piperidine.

General Experimental Workflow for SPPS

The following diagram illustrates a typical cycle for the incorporation of an Fmoc-amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with growing peptide chain (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF) Deprotection->Washing1 2. Coupling Amino Acid Coupling (this compound, Coupling Reagents) Washing1->Coupling 3. Washing2 Washing (DMF) Coupling->Washing2 4. NextCycle Repeat cycle for next amino acid Washing2->NextCycle 5. NextCycle->Deprotection Start of new cycle

References

An In-depth Technical Guide to Fmoc-3-bromo-D-phenylalanine: A Versatile Building Block in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fmoc-3-bromo-D-phenylalanine is a synthetically modified amino acid that has garnered significant interest among researchers, scientists, and drug development professionals. As a derivative of D-phenylalanine, it incorporates two key chemical moieties: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and a bromine atom at the meta-position (position 3) of the phenyl ring. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The bromo-substituent serves as a versatile chemical handle for post-synthetic modifications, enabling the creation of diverse peptide libraries and complex drug candidates. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Compound Properties and Specifications

The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

PropertyValueReferences
CAS Number 220497-81-4[1][2]
Molecular Formula C24H20BrNO4[1][2]
Molecular Weight 466.3 g/mol [1][2]
Appearance White powder[1]
Purity ≥98%[1][2]
Melting Point 155 - 158 ºC[1]
Optical Rotation [a]D25 = 136 ± 2º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]
Synonyms Fmoc-D-Phe(3-Br)-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid[1][2]

Core Applications in Research and Drug Development

This compound is a valuable reagent in several areas of chemical biology and medicinal chemistry:

  • Peptide Synthesis : It is a key building block in solid-phase peptide synthesis (SPPS), enabling the incorporation of a brominated phenylalanine residue into peptide sequences.[1][3] This modification can enhance the biological activity and metabolic stability of the resulting peptides.[4]

  • Drug Discovery and Medicinal Chemistry : The bromine atom on the phenyl ring is a versatile functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening and the optimization of lead compounds.[3][4]

  • Bioconjugation : The reactivity of the bromine atom can be exploited for bioconjugation reactions, facilitating the attachment of peptides to other molecules or surfaces.[1]

  • Probing Structure-Activity Relationships (SAR) : By incorporating this unnatural amino acid into peptides and peptidomimetics, researchers can probe the structural requirements for binding to biological targets such as G protein-coupled receptors (GPCRs).[4]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common laboratory procedures.

Protocol 1: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin) using the standard Fmoc/tBu strategy.[4]

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: Diisopropylcarbodiimide (DIC) and OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling : Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.[4]

  • Amino Acid Coupling :

    • In a separate vial, dissolve 3-5 equivalents of this compound and 3-5 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3-5 equivalents of DIC to the amino acid solution to pre-activate it for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[4]

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. Repeat the coupling step if necessary.

  • Washing : Wash the resin thoroughly with DMF.

  • Chain Elongation : Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection : Once the peptide synthesis is complete, remove the final N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail for 2-3 hours.[5]

  • Precipitation and Purification : Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling (DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-3-bromo-D-Phe, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat 4. Repeat for next Amino Acid Wash2->Repeat Cleavage 5. Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection1 Next Cycle Purification 6. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a peptide containing a 3-bromophenylalanine residue with an arylboronic acid. This can be performed while the peptide is still attached to the solid support ("on-resin").[5]

Materials:

  • Peptide-resin containing 3-bromo-D-phenylalanine

  • Arylboronic acid (or ester)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., DMF, Dioxane/Water)

Procedure:

  • Resin Preparation : Swell the peptide-resin in the reaction solvent in a flask.

  • Degassing : Degas the resin suspension by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-30 minutes to remove oxygen.

  • Reagent Preparation : In a separate, dry flask under an inert atmosphere, dissolve the arylboronic acid (e.g., 5 equivalents), palladium catalyst (e.g., 0.1 equivalents), and base (e.g., 5 equivalents) in the reaction solvent.

  • Reaction : Add the reagent solution to the degassed resin suspension. Heat the reaction mixture to 60-100°C with stirring.[4][5]

  • Monitoring : Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Washing : Once the reaction is complete, cool the mixture, filter the resin, and wash it thoroughly with the reaction solvent, water, and DMF to remove residual reagents and by-products.

  • Cleavage and Purification : The modified peptide can then be cleaved from the resin and purified as described in the SPPS protocol.

G cluster_Suzuki On-Resin Suzuki-Miyaura Coupling Workflow PeptideResin 1. Start: Peptide-Resin (with 3-bromo-D-Phe) Degas 2. Swell & Degas Resin (Solvent + Inert Gas) PeptideResin->Degas AddReagents 3. Add Reagents (Arylboronic Acid, Pd Catalyst, Base) Degas->AddReagents Heat 4. Heat Reaction (60-100°C) AddReagents->Heat Wash 5. Cool & Wash Resin Heat->Wash Cleave 6. Cleave & Purify Peptide Wash->Cleave

Workflow for on-resin Suzuki-Miyaura cross-coupling.

Potential Impact on Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on related halogenated phenylalanine derivatives provides valuable insights. For instance, 3,5-dibromo-L-phenylalanine has been shown to be a polyvalent modulator of glutamatergic synaptic transmission.[6] This compound acts as a partial agonist at the glutamate-binding site of NMDA receptors, reduces presynaptic glutamate release, and blocks AMPA/kainate receptors.[6]

Given the structural similarity, it is plausible that peptides incorporating 3-bromo-D-phenylalanine could interact with and modulate neurotransmitter pathways, particularly those involving aromatic amino acid recognition sites.[7][8] This makes it an intriguing building block for developing novel therapeutics for neurological disorders.

G cluster_Glutamate Potential Modulation of Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Glutamate->NMDAR Activates AMPAR AMPA/Kainate Receptor Glutamate->AMPAR Activates Compound 3-Bromo-Phe Derivative Compound->Glutamate Inhibits Release Compound->NMDAR Modulates Compound->AMPAR Inhibits

Potential interactions at a glutamatergic synapse.

Conclusion

This compound is a highly valuable and versatile building block for chemical biologists and medicinal chemists. Its utility in solid-phase peptide synthesis allows for the straightforward incorporation of a modifiable functional group into peptide backbones. The presence of the bromine atom opens up a vast chemical space for post-synthetic diversification through cross-coupling reactions, facilitating the development of novel peptide-based therapeutics and molecular probes. The detailed protocols and conceptual frameworks presented in this guide aim to equip researchers with the necessary information to effectively utilize this powerful reagent in their drug discovery and development endeavors.

References

Solubility and Stability of Fmoc-3-bromo-D-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-α-Fmoc-3-bromo-D-phenylalanine, a crucial building block in solid-phase peptide synthesis (SPPS) for the development of novel peptide-based therapeutics and research tools. The introduction of a bromine atom at the 3-position of the D-phenylalanine side chain offers unique opportunities for post-synthetic modification and can influence the conformational properties of the resulting peptides. This document outlines the known physicochemical properties, discusses qualitative solubility in common organic solvents, and provides detailed experimental protocols for the quantitative determination of solubility and stability. Due to the limited availability of specific quantitative data for this compound in public literature, this guide also extrapolates from established principles for structurally similar Fmoc-protected amino acids.

Physicochemical Properties

Fmoc-3-bromo-D-phenylalanine is a white to off-white powder. The presence of the bulky, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the brominated phenyl ring significantly influences its physical and chemical characteristics.

PropertyValue
Synonyms Fmoc-D-Phe(3-Br)-OH, Fmoc-3-bromo-D-Phe-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.33 g/mol
Appearance White to off-white powder
Melting Point 155 - 158 °C
Purity (Typical) ≥98% (HPLC)
Storage Conditions 0 - 8 °C

Solubility

The solubility of Fmoc-amino acids is a critical parameter in solid-phase peptide synthesis, directly impacting the efficiency of coupling reactions and the purity of the final peptide. Inadequate solubility can lead to incomplete reactions, resulting in deletion sequences and difficult purification steps.

Qualitative Solubility

Like most Fmoc-protected amino acids, this compound is generally soluble in polar aprotic solvents commonly used in peptide synthesis. The large, nonpolar Fmoc group and the bromophenyl side chain contribute to its poor solubility in aqueous solutions.

SolventGeneral SolubilityNotes
N,N-Dimethylformamide (DMF) GoodThe most widely used solvent for SPPS. However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1]
Dimethyl sulfoxide (DMSO) Good to ExcellentOften exhibits higher solvating power for complex or aggregation-prone sequences.[2]
N-Methyl-2-pyrrolidone (NMP) Good to ExcellentA common alternative to DMF, known for its high solvating capacity. However, some studies suggest that Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF.[1]
Dichloromethane (DCM) ModerateOften used in Boc chemistry, but less common for Fmoc-SPPS due to potential side reactions with piperidine.[1]
Acetonitrile (ACN) Moderate to LowCan be used in solvent mixtures, but generally not as a primary solvent for coupling reactions due to lower solubility of many Fmoc-amino acids.
Tetrahydrofuran (THF) Moderate to LowSometimes used in solvent mixtures, but generally less effective than DMF or NMP for dissolving Fmoc-amino acids.
Water Sparingly SolubleThe hydrophobic nature of the Fmoc group and the bromophenyl side chain significantly limits solubility in aqueous media.[3]
Experimental Protocol for Quantitative Solubility Determination

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Thermostatic shaker

  • Centrifuge

  • Vortex mixer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a precise volume of the test solvent to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Preparation of Samples for HPLC Analysis:

    • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_clarify Clarification & Sample Prep cluster_hplc Analysis prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Vortex prep2->prep3 equil1 Shake at constant temperature (24-48h) prep3->equil1 Incubate clarify1 Centrifuge to pellet solid equil1->clarify1 Equilibrated sample clarify2 Withdraw and filter supernatant clarify1->clarify2 clarify3 Dilute for HPLC analysis clarify2->clarify3 hplc2 Analyze standards and sample by HPLC clarify3->hplc2 Prepared sample hplc1 Prepare calibration standards hplc1->hplc2 hplc3 Calculate solubility hplc2->hplc3

Workflow for Quantitative Solubility Determination.

Stability

The stability of this compound is crucial for its storage and successful incorporation into peptides during SPPS. The two main aspects of its stability are the lability of the Fmoc protecting group under various conditions and the integrity of the bromo-phenylalanine side chain.

Stability of the Fmoc Group

The Fmoc group is known for its stability under acidic conditions, which makes it orthogonal to acid-labile side-chain protecting groups like Boc and Trt. However, it is labile to basic conditions, which is the principle behind its removal during SPPS.

  • Basic Conditions: The Fmoc group is rapidly cleaved by secondary amines such as piperidine, typically in a 20% solution in DMF.[6] It is less labile towards tertiary amines like diisopropylethylamine (DIPEA), although prolonged exposure can lead to some deprotection.

  • Acidic Conditions: The Fmoc group is stable to the acidic conditions used for the cleavage of Boc/tBu and Z/Bzl protecting groups (e.g., trifluoroacetic acid - TFA, or HF).[6]

  • Storage in Solution: Solutions of Fmoc-amino acids in DMF are generally stable for short periods. However, prolonged storage is not recommended as the gradual decomposition of DMF to dimethylamine can cause slow deprotection of the Fmoc group.[1]

Stability of the Bromo-Phenylalanine Side Chain

The carbon-bromine bond on the aromatic ring is generally stable under the standard conditions of Fmoc-based SPPS. However, certain conditions can potentially lead to dehalogenation (replacement of the bromine atom with a hydrogen atom).

  • Palladium-catalyzed reactions: Dehalogenation can be a side reaction in palladium-catalyzed cross-coupling reactions if the conditions are not optimized.

  • Strong reducing agents: Exposure to strong reducing agents could potentially lead to the cleavage of the C-Br bond.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is essential for quantifying the purity of this compound and detecting any degradation products over time in a specific solvent.

Objective: To assess the stability of this compound in a selected solvent under defined conditions (e.g., temperature, light exposure).

Materials:

  • This compound

  • Selected organic solvent (HPLC grade)

  • HPLC system with a UV detector

  • Thermostatic chamber/oven

  • UV lamp (for photostability studies)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

  • Stress Conditions:

    • Thermal Stability: Aliquot the stock solution into several vials and store them at different temperatures (e.g., room temperature, 40 °C, 60 °C) for a defined period.

    • Photostability: Expose an aliquot of the stock solution to UV light.

    • Control: Keep a control aliquot protected from light at a low temperature (e.g., 4 °C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.

    • If necessary, dilute the sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples into the HPLC system. A typical method would be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: 0.1% TFA in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV absorbance at 265 nm or 301 nm.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

    • Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0) to determine the degradation rate.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep1 Prepare stock solution of known concentration stress1 Thermal Stress (e.g., 40°C, 60°C) prep1->stress1 Aliquot stress2 Photolytic Stress (UV light) prep1->stress2 Aliquot stress3 Control (e.g., 4°C, dark) prep1->stress3 Aliquot analysis1 Sample at t=0, 24, 48, 72h stress1->analysis1 Incubate stress2->analysis1 Incubate stress3->analysis1 Incubate analysis2 HPLC analysis analysis1->analysis2 analysis3 Quantify parent compound and degradation products analysis2->analysis3 data1 Calculate degradation rate analysis3->data1 data2 Identify degradation pathways data1->data2

Workflow for Stability Assessment.

Conclusion

This compound is a valuable synthetic building block for peptide chemistry. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for its effective use. It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems to optimize coupling reactions. The stability of the compound is generally good under standard SPPS conditions, but care should be taken to use high-purity solvents and avoid prolonged storage of solutions to prevent premature deprotection of the Fmoc group. The provided experimental protocols offer robust methods for generating the necessary data to ensure the successful and efficient use of this important unnatural amino acid in peptide synthesis.

References

A Technical Guide to the Spectroscopic Characterization of Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Fmoc-3-bromo-D-phenylalanine, a key building block in peptide synthesis and drug development.[1][2] Due to the limited availability of specific experimental data in public databases, this document outlines the anticipated spectroscopic characteristics based on the analysis of its structural components and related molecules. Generalized experimental protocols are also provided to guide researchers in obtaining and interpreting data for this compound.

This compound, with the molecular formula C₂₄H₂₀BrNO₄ and a molecular weight of 466.3 g/mol , is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This protecting group is instrumental in solid-phase peptide synthesis. The bromine atom on the phenyl ring offers a site for further chemical modification, making it a versatile component in the design of novel therapeutics.[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of Fmoc-phenylalanine, 3-bromo-DL-phenylalanine, and p-bromo-DL-phenylalanine.[3][4][5]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.0 - 12.0Singlet (broad)1HCarboxylic acid (-COOH)
~7.8 - 7.9Doublet2HAromatic (Fmoc)
~7.6 - 7.7Doublet2HAromatic (Fmoc)
~7.2 - 7.5Multiplet8HAromatic (Fmoc and Phenyl)
~7.1 - 7.2Multiplet1HAromatic (Phenyl)
~5.2 - 5.4Doublet1HAmine (-NH)
~4.5 - 4.7Multiplet1HAlpha-proton (-CHα)
~4.2 - 4.4Multiplet2HMethylene (-CH₂) (Fmoc)
~4.1 - 4.2Triplet1HMethine (-CH) (Fmoc)
~3.0 - 3.3Multiplet2HBeta-protons (-CH₂β)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~172 - 174Carbonyl (-C=O, acid)
~156 - 158Carbonyl (-C=O, carbamate)
~144 - 145Aromatic (Fmoc, quaternary)
~141 - 142Aromatic (Fmoc, quaternary)
~138 - 140Aromatic (Phenyl, C-Br)
~129 - 132Aromatic (Phenyl)
~127 - 128Aromatic (Fmoc)
~125 - 126Aromatic (Fmoc)
~120 - 121Aromatic (Fmoc)
~66 - 67Methylene (-CH₂, Fmoc)
~56 - 58Alpha-carbon (-CHα)
~47 - 48Methine (-CH, Fmoc)
~37 - 39Beta-carbon (-CH₂β)

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300Medium, BroadO-H stretch (carboxylic acid)
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (carbamate)
~1600, ~1480MediumC=C stretch (aromatic)
~1520MediumN-H bend (amide)
~1250StrongC-O stretch (carbamate)
~740, ~760StrongC-H bend (aromatic)
~500 - 600StrongC-Br stretch

Sample Preparation: KBr Pellet

Table 4: Predicted Mass Spectrometry Data

IonExpected m/zNotes
[M+H]⁺466.0 / 468.0Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br)
[M-H]⁻464.0 / 466.0Molecular ion peak with characteristic ~1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br)
[M+H-C₁₅H₁₀O₂]⁺244.0 / 246.0Loss of the Fmoc group

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans and a relaxation delay of 1-2 seconds.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include 1024-4096 scans and a relaxation delay of 2-5 seconds.

    • Referencing: Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.[3]

  • Methodology:

    • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record a background spectrum of the empty sample holder. Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

    • Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) source.

    • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000). Both positive and negative ion modes should be tested.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Interpretation Sample This compound H_NMR ¹H NMR Sample->H_NMR C_NMR ¹³C NMR Sample->C_NMR IR_Spec FTIR Sample->IR_Spec Mass_Spec ESI-MS Sample->Mass_Spec Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Spec->Structure_Elucidation Mass_Spec->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to High-Purity Fmoc-3-bromo-D-phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Fmoc-3-bromo-D-phenylalanine is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery. The incorporation of a bromine atom onto the phenyl ring of D-phenylalanine offers a unique chemical handle for further modifications, such as cross-coupling reactions, and can influence the conformational properties and biological activity of peptides. This guide provides an in-depth overview of its commercial availability, physicochemical properties, and key experimental protocols for its application.

Commercial Suppliers of High-Purity this compound

The following table summarizes key commercial suppliers offering high-purity this compound, providing researchers with a comparative overview of available products.

SupplierProduct NameCAS NumberPurityMolecular FormulaMolecular WeightAdditional Notes
Chem-Impex This compound220497-81-4≥ 98% (Assay)[1]C₂₄H₂₀BrNO₄[1]466.3[1]Also known as Fmoc-D-Phe(3-Br)-OH.[1]
United States Biological This compoundNot specified98+% (HPLC)[2]Not specifiedNot specifiedReagent Grade.[2]
Aapptec Fmoc-Phe(3-Br)-OH220497-48-3Lot specificC₂₄H₂₀BrNO₄466.3This is for the L-enantiomer, researchers should confirm D-enantiomer availability.[3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its effective use in synthesis and downstream applications.

PropertyValue
Synonyms Fmoc-D-Phe(3-Br)-OH, (R)-2-Fmoc-2-amino-3-(3-bromophenyl)propionic acid[1]
Appearance White powder[1]
Melting Point 155 - 158 ºC[1]
Optical Rotation [a]D25 = 136 ± 2º (C=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

Key Applications in Research and Drug Development

This compound is a versatile building block with several applications in the field of medicinal chemistry and biochemistry:

  • Peptide Synthesis: It serves as a fundamental component in solid-phase peptide synthesis (SPPS) for creating complex peptide sequences.[1][4] The Fmoc protecting group allows for controlled, stepwise addition of the amino acid to a growing peptide chain.[1]

  • Drug Development: The bromine substitution provides a site for further chemical modifications, enabling the synthesis of diverse peptide libraries for screening and the development of novel therapeutics with enhanced efficacy and selectivity.[1][4]

  • Structural Biology: The introduction of a heavy bromine atom can be advantageous for X-ray crystallography studies, aiding in the determination of peptide and protein structures.[5]

  • Neuroscience Research: Halogenated derivatives of phenylalanine are utilized in studies related to neurotransmitter systems to understand the function of specific amino acids in the brain.[1]

Experimental Protocols

The following section details essential experimental protocols for the synthesis, purification, and application of peptides containing 3-bromo-D-phenylalanine.

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support.

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)[6]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF.[7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of this compound and a coupling agent in DMF.

    • Add a base like DIEA and pre-activate for 1-2 minutes.[6]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[6][7]

    • Confirm complete coupling with a Kaiser test.[7]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.[8]

  • Final Cleavage: After synthesizing the full peptide, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6][8]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7]

G Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-3-bromo-D-Phe) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 Repeat Repeat for next amino acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Cleavage Final Cleavage (TFA Cocktail) Repeat->Final_Cleavage No Purification Precipitation & RP-HPLC Purification Final_Cleavage->Purification

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

This protocol allows for the modification of the 3-bromo position of the phenylalanine side chain while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin containing 3-bromo-phenylalanine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃)

  • Degassed solvent (e.g., DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the reaction solvent for 30 minutes.[8]

  • Degassing: Degas the resin suspension by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes to remove oxygen.[8]

  • Reagent Addition: In a separate flask, dissolve the arylboronic acid, palladium catalyst, and base in the degassed solvent.[8]

  • Reaction: Add the reagent solution to the resin suspension and heat the mixture at 60-80°C for 2-12 hours under an inert atmosphere.[8]

  • Monitoring: Monitor the reaction progress by analyzing small samples of the cleaved peptide by LC-MS.[8]

  • Washing: Once the reaction is complete, cool the mixture and wash the resin thoroughly with the reaction solvent, water, and other organic solvents to remove residual reagents.

G Resin_Prep Swell Peptide-Resin (containing 3-Br-Phe) Degassing Degas Resin Suspension (Inert Atmosphere) Resin_Prep->Degassing Reaction Add Reagents to Resin Heat at 60-80°C Degassing->Reaction Reagent_Prep Prepare Reagent Solution (Arylboronic acid, Pd Catalyst, Base) Reagent_Prep->Reaction Monitoring Monitor by LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Washing Cool and Wash Resin Monitoring->Washing Complete Cleavage Proceed to Final Cleavage Washing->Cleavage

Caption: General workflow for on-resin Suzuki-Miyaura cross-coupling.

This protocol provides a general method for analyzing the purity of the synthesized peptide.

Materials:

  • Crude or purified peptide sample

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water

  • Mobile Phase B: 0.1% TFA or Formic Acid in acetonitrile

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter.[9]

  • HPLC Method:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient: A linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide. The exact gradient should be optimized based on the peptide's hydrophobicity.

  • Analysis: Inject the sample and analyze the resulting chromatogram to determine the purity of the peptide based on the relative peak area of the main product. The identity of the peptide should be confirmed by mass spectrometry.

References

The Chemistry of the Fmoc Protecting Group: A Technical Guide to its Mechanism of Action in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains.[1] Its widespread adoption is primarily due to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of the Fmoc group's mechanism of action, detailed experimental protocols, quantitative data on its lability, and a discussion of common side reactions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine.[1] This orthogonality is crucial in SPPS, as it permits the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[1]

The key to the Fmoc group's function is the fluorenyl ring system. This structure renders the proton on the 9-position of the fluorene moiety acidic, facilitating a β-elimination reaction in the presence of a base.[1][3] This reaction leads to the cleavage of the carbamate bond and the release of the free amine, allowing for the next coupling step in the peptide synthesis cycle.[1]

Mechanism of Action: Protection and Deprotection

The use of the Fmoc group involves two critical steps: the protection of the amino acid's α-amino group and its subsequent removal (deprotection) at each cycle of peptide synthesis.

Protection of Amino Acids

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][4] Fmoc-OSu is generally preferred as it minimizes the formation of dipeptide byproducts.[1]

Deprotection of the Fmoc Group

The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[5] This process is a classic example of a β-elimination reaction.[2][5]

  • Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring.[2][5]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, cleaving the C-O bond to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][5]

  • DBF Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess amine base (e.g., piperidine) to form a stable adduct.[2][5] This scavenging step is crucial as it prevents the DBF from reacting with the newly deprotected N-terminal amine, which would otherwise terminate the peptide chain.[2]

Quantitative Data on Fmoc Group Lability

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and temperature. The following tables summarize the lability of the Fmoc group under various conditions.

Table 1: Deprotection Kinetics for Fmoc-L-Leucine-OH and Fmoc-L-Arginine(Pbf)-OH with Various Reagents

Amino AcidDeprotection ReagentDeprotection (%) at 3 minDeprotection (%) at 7 minDeprotection (%) at 10 min
Fmoc-L-Leucine-OH4MP~80>95>99
PP~80>95>99
PZ~80>95>99
Fmoc-L-Arginine(Pbf)-OH4MP<40~70>90
PP<40~70>90
PZ<30~60~85

Data interpreted from graphical representations in the source.[4] 4MP = 4-methylpiperidine, PP = piperidine, PZ = piperazine.

Table 2: Stability of Fmoc Group to Various Bases

CompoundBaseSolventTime (min)Deprotection (%)
Fmoc-Gly-PS10% MorpholineDCM24018
Fmoc-Gly-PS10% MorpholineDMF24075
Fmoc-Gly-PS50% MorpholineDCM240100
Fmoc-Val50% MorpholineDMF150
Fmoc-Gly-PS10% PiperidineDCM240100
Fmoc-Val20% PiperidineDMF0.150

Data from reference[6]. PS = Polystyrene resin, DCM = Dichloromethane, DMF = N,N-Dimethylformamide.

Experimental Protocols

Protocol 1: Fmoc Protection of an Amino Acid using Fmoc-OSu

Materials:

  • Amino acid

  • Fmoc-OSu

  • 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

  • Dioxane or acetone

  • Diethyl ether

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.[1]

  • Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[1][4]

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1][4]

  • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[1][4]

  • Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[1][4]

  • Extract the Fmoc-amino acid with ethyl acetate.[1]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[1]

  • Evaporate the solvent to obtain the crude product, which can be further purified by crystallization.[1]

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[5][7]

  • Drain the DMF.[5]

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[5][8]

  • Agitate the mixture at room temperature for 5-10 minutes.[5] A common two-step procedure involves an initial deprotection for 1-3 minutes, followed by a second treatment for 5-10 minutes to ensure complete removal.[2][8]

  • Drain the deprotection solution.[5]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5] The resin is now ready for the next amino acid coupling step.

Common Side Reactions in Fmoc SPPS

While Fmoc chemistry is robust, several side reactions can occur, potentially compromising the purity and yield of the final peptide.

  • Racemization: Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization during SPPS steps.[2] The α-proton of an activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[4]

  • Aspartimide Formation: This is a significant side reaction, especially in sequences containing aspartic acid.[9] The side-chain carboxyl group can attack the peptide backbone, forming a cyclic imide. This can lead to chain termination or the formation of β-aspartyl peptides upon ring-opening.[10]

  • Diketopiperazine Formation: This side reaction is common at the dipeptide stage, particularly when proline is one of the first two amino acids.[10] The N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.

  • 3-(1-Piperidinyl)alanine Formation: Peptides with a C-terminal cysteine can undergo base-catalyzed elimination of the protected sulfhydryl group to form a dehydroalanine residue. This can then react with piperidine to form a piperidinyl-alanine adduct.[10]

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[4] A thorough understanding of its mechanism of action, lability under different conditions, and the potential for side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides for their applications.

References

The Bromine Substituent: A Linchpin in the Reactivity and Utility of Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis and drug discovery, the use of non-canonical amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced properties. Among these, Fmoc-3-bromo-D-phenylalanine has emerged as a particularly valuable building block. The presence of a bromine atom on the phenyl ring is not a trivial modification; it fundamentally alters the molecule's electronic and steric characteristics, thereby influencing its reactivity and bestowing unique functionalities. This technical guide provides a comprehensive exploration of the pivotal role the bromine substituent plays in the chemical behavior of this compound, offering insights into its application in solid-phase peptide synthesis (SPPS) and the design of innovative peptidomimetics and drug candidates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

PropertyValue
Synonyms Fmoc-D-Phe(3-Br)-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromophenyl)propanoic acid
CAS Number 220497-81-4
Molecular Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.3 g/mol [1]
Appearance White powder[1]
Melting Point 155 - 158 °C[1]
Purity ≥ 98%[1]
Optical Rotation [a]D²⁵ = +136 ± 2º (c=1 in DMF)[1]
Storage Conditions 0 - 8 °C[1]

The Multifaceted Role of the Bromine Substituent

The bromine atom at the meta-position of the phenylalanine ring is the key to the unique reactivity of this amino acid derivative. Its influence can be categorized into three primary areas: electronic effects, steric effects, and its function as a versatile synthetic handle.

Electronic Effects

The bromine atom is an electron-withdrawing group, which influences the electron distribution within the phenyl ring. This has several important consequences:

  • Modulation of Biological Activity: The altered electronic properties of the phenyl ring can enhance binding interactions with biological targets such as enzymes and receptors.[2][3] This makes this compound a valuable tool for probing structure-activity relationships and optimizing the potency and selectivity of lead compounds.[4]

  • Influence on Acidity and Basicity: The electron-withdrawing nature of bromine can influence the acidity of nearby functional groups, which can be a factor in reaction kinetics and biological interactions.[2]

  • Creation of Unique Non-Covalent Interactions: The presence of the halogen atom can lead to specific halogen bonding interactions with protein targets, a strategy increasingly used in drug design to enhance binding affinity and specificity.

cluster_phenylalanine This compound cluster_effects Electronic Effects PhenylRing Phenyl Ring Bromine Br PhenylRing->Bromine meta-position AminoAcidBackbone Amino Acid Backbone PhenylRing->AminoAcidBackbone ElectronWithdrawal Electron-Withdrawing Effect Bromine->ElectronWithdrawal AlteredReactivity Altered Ring Reactivity ElectronWithdrawal->AlteredReactivity EnhancedBinding Enhanced Biological Target Binding AlteredReactivity->EnhancedBinding HalogenBonding Potential for Halogen Bonding EnhancedBinding->HalogenBonding

Electronic influence of the bromine substituent.

Steric Effects

The size of the bromine atom introduces steric bulk on the phenyl ring, which can affect reactivity, particularly during peptide synthesis.

  • Coupling Reactions: While standard coupling protocols are generally effective for this compound, the steric hindrance from the bromine atom might slightly reduce coupling efficiency compared to non-halogenated phenylalanine, especially in sterically demanding sequences.[5] Careful selection of coupling reagents and reaction conditions may be necessary to ensure complete and efficient peptide bond formation.[6] More potent coupling reagents like HATU or COMU can be beneficial in such cases.[7]

A Versatile Synthetic Handle

Perhaps the most significant aspect of the bromine substituent is its role as a reactive handle for post-synthetic modifications. The carbon-bromine bond on the aromatic ring is particularly amenable to palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening.[4][8]

  • Other Cross-Coupling Reactions: The bromine atom also serves as a reactive site for other cross-coupling reactions such as Heck, Sonogashira, and Buchwald-Hartwig couplings, providing a powerful toolkit for molecular diversification.[9]

  • Radiolabeling: The bromo-substituent can be displaced by radionuclides, making its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[4]

Applications in Peptide Synthesis and Drug Development

The unique properties conferred by the bromine atom make this compound a valuable component in both peptide synthesis and the broader field of drug discovery.

  • Solid-Phase Peptide Synthesis (SPPS): It serves as a key building block in SPPS, allowing for the straightforward incorporation of a brominated phenylalanine residue into peptide chains.[1][10]

  • Peptide and Peptidomimetic Design: As a phenylalanine analog, it can be incorporated into peptides and peptidomimetics to improve their stability against enzymatic degradation and to probe structure-activity relationships.[4][11]

  • Drug Development: It is used in the design of novel pharmaceuticals, especially in developing compounds that target specific biological pathways, thereby enhancing the efficacy of drug candidates.[1][10]

Experimental Protocols

The following section provides detailed methodologies for the incorporation of this compound into peptides and its subsequent modification.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the standard Fmoc/tBu strategy.[4][12][13]

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable SPPS reaction vessel.[13][14]

  • Drain the DMF and wash the resin with fresh DMF (3 x 1 minute).[14]

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3-5 minutes.[12][14]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[13][14]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[13][14]

3. Amino Acid Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling activator such as HBTU (2.9 equivalents) or HOBt (3 equivalents) in DMF.[4][13]

  • Add diisopropylethylamine (DIEA) (6 equivalents) to the solution and pre-activate for 1-5 minutes.[7][13]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[13]

4. Monitoring and Washing:

  • To confirm complete coupling, perform a Kaiser test. A negative result (yellow/brown beads) indicates the absence of free primary amines.[13][14]

  • If the test is positive (blue beads), repeat the coupling step ("double coupling").[4][5]

  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[5]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[12]

start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Couple this compound (Amino Acid, Activator, Base in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->coupling

Workflow for SPPS incorporation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-bromophenylalanine Derivative

This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be required.[4][8]

1. Materials:

  • N-protected 3-bromophenylalanine derivative (1.0 equivalent)

  • Arylboronic acid or ester (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)

  • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane/Water mixture)

2. Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

3. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

4. Dehalogenation as a Side Reaction:

  • Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings.[8]

  • This is often promoted by highly active catalysts, stronger bases, polar aprotic solvents (like DMF), and elevated temperatures.[8]

  • To minimize dehalogenation, consider using bulkier phosphine ligands (like XPhos), milder bases (K₂CO₃), and less polar solvents (Toluene).[8]

ArBr Aryl Bromide (3-bromo-phenylalanine derivative) OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation Dehalogenation Dehalogenation ArPdBr->Dehalogenation BoronicAcid Boronic Acid (R-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation ArPdR Ar-Pd(II)-R Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product PdH Pd-H Species PdH->Dehalogenation Byproduct Dehalogenated Byproduct (Ar-H) Dehalogenation->Byproduct

Competing cross-coupling and dehalogenation pathways.

Spectroscopic Data Summary

While experimentally-derived quantitative data for this compound is not extensively available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data on similar compounds.[15]

TechniqueExpected Characteristics
¹H NMR - Aromatic Protons: Complex multiplets in the aromatic region (approx. 7.0-7.8 ppm). The bromine substituent will influence the chemical shifts and coupling patterns. - Backbone Protons (α-CH, β-CH₂): Resonances in the aliphatic region, coupled to each other. - Fmoc Group Protons: Characteristic signals for the fluorenyl ring protons (approx. 7.2-7.9 ppm) and the CH/CH₂ groups of the protecting group.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (approx. 120-145 ppm). The carbon directly attached to the bromine (C-Br) will have a distinct chemical shift. - Carbonyl Carbon (-COOH): Signal around 170-175 ppm. - Backbone Carbons (α-C, β-C): Signals in the aliphatic region. - Fmoc Group Carbons: Characteristic signals for the fluorenyl ring and linker carbons.
Mass Spec. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion ([M]+ and [M+2]+) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[15]

Conclusion

The bromine substituent in this compound is a critical determinant of its chemical reactivity and utility in modern chemical biology and drug discovery. Far from being a passive component, it actively modulates the electronic and steric properties of the amino acid. This modulation enhances its potential for specific biological interactions and, most importantly, provides a versatile synthetic handle for post-synthesis diversification through cross-coupling chemistry. By understanding and leveraging the unique characteristics imparted by the bromine atom, researchers can effectively employ this compound to construct novel peptides and peptidomimetics with tailored properties, accelerating the development of next-generation therapeutics.

References

Expanding the Chemical Toolkit: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide design and therapeutic development. By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, modulate bioactivity, and create peptides with superior pharmacological properties. This guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing Uaas in peptide design, offering a technical resource for scientists at the forefront of drug discovery and protein engineering.

The Rationale for Unnatural Amino Acids: Overcoming Nature's Limitations

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and rapid clearance.[1] The introduction of Uaas addresses these challenges by providing a means to engineer peptides with enhanced drug-like properties.[2] Key advantages of incorporating Uaas include:

  • Enhanced Proteolytic Stability: Uaas with modified backbones or bulky side chains can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide therapeutics.[3]

  • Improved Pharmacokinetic Profiles: Modifications with Uaas can enhance binding to serum proteins like albumin, reducing renal clearance and prolonging circulation time.[3]

  • Increased Binding Affinity and Selectivity: The novel functionalities of Uaas can create additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[3][4]

  • Conformational Constraint: Uaas can be used to induce specific secondary structures, such as α-helices or β-turns, which can be crucial for biological activity. This is often achieved through techniques like peptide stapling.[3]

A Universe of Chemical Diversity: Types of Unnatural Amino Acids

The structural diversity of Uaas is vast and continually expanding. They can be broadly categorized based on the nature of their modification:

  • Side Chain Modifications: This is the most common type of modification, where the side chain of a natural amino acid is altered to introduce new functional groups. Examples include:

    • Fluorinated Amino Acids: Enhance metabolic stability and can influence binding affinity.

    • Azido or Alkynyl Amino Acids: Provide handles for bioorthogonal chemistry, such as "click" chemistry, for labeling or conjugation.

    • Photo-crosslinkers: Allow for the study of protein-protein interactions by forming covalent bonds upon photoactivation.

  • Backbone Modifications: Changes to the peptide backbone, such as N-methylation, can improve proteolytic resistance and membrane permeability.[5]

  • Stereochemical Variants: The use of D-amino acids instead of the natural L-amino acids can dramatically increase resistance to proteases.[6]

  • Conformationally Constrained Amino Acids: Cyclic or rigid Uaas can lock the peptide backbone into a specific bioactive conformation, enhancing receptor binding and stability.[7]

Quantitative Impact of Unnatural Amino Acids on Peptide Properties

The incorporation of Uaas can lead to quantifiable improvements in the stability, binding affinity, and pharmacokinetic profiles of peptides. The following tables summarize data from various studies, showcasing the impact of specific Uaa substitutions.

Table 1: Impact of Unnatural Amino Acid Substitution on Peptide Half-Life

Peptide/AnalogModificationHalf-LifeFold Increase vs. NativeReference
Gonadotropin-Releasing Hormone (GnRH)Native Sequence2-4 min (in rats)1[7]
[D-Ala⁶]-GnRHSubstitution of Gly⁶ with D-Alanine25-30 min (in rats)~10[7]
SomatostatinNative Sequence1-2 min (in human plasma)1
OctreotideD-Phe at N-terminus, D-Trp in the core, and an amino alcohol at the C-terminus~90 min (in human plasma)~45-90
GLP-1Native Sequence1.5-5 min (in human plasma)1[5]
SemaglutideAib at position 8 and C18 fatty diacid attached to Lys26~160 hours (in human plasma)~1920-6400[5]

Table 2: Impact of Unnatural Amino Acid Substitution on Receptor Binding Affinity

Peptide/AnalogTargetModificationBinding Affinity (IC₅₀/Kᵢ/Kₐ)Change vs. NativeReference
Somatostatin AnalogSomatostatin ReceptorsIntroduction of Aib and Ac6cIC₅₀ = 0.0199 µM (for HT-29 cells)Varies by cell line[8]
Menin-binding motifMeninMultiple Uaa substitutionsKᵢ = 1.3 nM~100-fold improvement[4]
GLP-1 AnalogGLP-1 ReceptorSubstitution of Gly²² with L-Ala, D-Ala, or β-amino acidsSmall decline in affinityVaries with substitution[9]
Integrin-targeting Knottin Peptideαvβ3 IntegrinSubstitution with 5-azido-L-norvalineLow-nanomolar binding affinityMaintained high affinity[10]

Methodologies for Incorporating Unnatural Amino Acids

The incorporation of Uaas into peptides can be achieved through several powerful techniques, each with its own advantages and applications.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone for synthesizing peptides containing Uaas.[11] It allows for the stepwise addition of amino acids, both natural and unnatural, to a growing peptide chain anchored to a solid support.

This protocol outlines a general procedure for a single coupling cycle.[11]

  • Resin Preparation: a. Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes. b. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. c. Drain the piperidine solution and wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vessel, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours, or until the coupling reaction is complete (as monitored by a ninhydrin test). e. Drain the coupling solution and wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: a. After the final coupling and deprotection steps, wash the resin with dichloromethane (DCM) and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). c. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification: a. Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. b. Centrifuge to pellet the peptide and discard the ether. c. Wash the peptide pellet with cold ether. d. Dry the crude peptide under vacuum. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat All Amino Acids Added? Wash2->Repeat Repeat->Deprotection No Cleavage Cleavage & Deprotection Repeat->Cleavage Yes Purification Purification & Analysis Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

General workflow for Fmoc-based solid-phase peptide synthesis.

Ribosomal Incorporation via Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of Uaas into proteins and peptides in living cells.[12] This powerful technique relies on an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the desired Uaa and recognizes a unique codon, typically a nonsense codon like the amber stop codon (UAG).[13]

This protocol provides a general framework for incorporating a Uaa into a target protein in E. coli.

  • Plasmid Construction: a. Clone the gene for the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired Uaa into an expression vector, often under the control of an inducible promoter. b. Clone the gene for the corresponding orthogonal suppressor tRNA (with a CUA anticodon to recognize the UAG codon) into a separate expression vector or the same vector as the aaRS. c. Introduce an amber (TAG) codon at the desired site in the gene of interest for the target peptide/protein using site-directed mutagenesis. Clone this mutant gene into a third expression vector.

  • Transformation: a. Co-transform the E. coli expression strain with the three plasmids: the aaRS plasmid, the suppressor tRNA plasmid, and the target gene plasmid. b. Plate the transformed cells on selective media and incubate overnight.

  • Protein Expression: a. Inoculate a starter culture from a single colony and grow overnight. b. Use the starter culture to inoculate a larger expression culture. c. Grow the cells to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8). d. Add the unnatural amino acid to the culture medium to a final concentration of 1-10 mM. e. Induce the expression of the aaRS, suppressor tRNA, and the target protein by adding the appropriate inducer (e.g., IPTG for a lac promoter). f. Continue to grow the cells for several hours or overnight at an optimized temperature.

  • Protein Purification and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells using standard methods (e.g., sonication, French press). c. Purify the target protein from the cell lysate using affinity chromatography (if the protein is tagged) or other purification techniques. d. Verify the incorporation of the unnatural amino acid by mass spectrometry.

Amber_Suppression_Workflow cluster_Cell Host Cell (e.g., E. coli) Plasmids Co-transformation with plasmids: - Orthogonal aaRS - Orthogonal suppressor tRNA - Target gene with TAG codon Expression Induce expression of components Plasmids->Expression Translation Translation Expression->Translation Uaa_addition Add Unnatural Amino Acid (Uaa) to culture medium Uaa_addition->Translation Protein Peptide with Uaa Translation->Protein Purification Purification of target peptide Protein->Purification Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis

Workflow for in vivo incorporation of a Uaa via amber suppression.

Characterizing Peptides Containing Unnatural Amino Acids

Once a peptide containing a Uaa has been synthesized, it is crucial to characterize its properties to determine the impact of the modification.

This protocol assesses the stability of a peptide in the presence of proteases, such as those found in human serum.[7]

  • Preparation: a. Prepare a stock solution of the test peptide and a control peptide (e.g., the native sequence) in an appropriate buffer (e.g., PBS, pH 7.4). b. Obtain pooled human serum.

  • Incubation: a. In a microcentrifuge tube, mix the peptide solution with human serum to a final desired concentration. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: a. Immediately quench the enzymatic reaction in the aliquot by adding a protein precipitation agent, such as acetonitrile (ACN) with 0.1% TFA. b. Vortex the sample and incubate on ice for 10-20 minutes to precipitate serum proteins. c. Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Analysis by RP-HPLC: a. Carefully collect the supernatant and inject it into an RP-HPLC system. b. Separate the intact peptide from its degradation products using a suitable gradient of ACN in water. c. Monitor the elution profile at an appropriate wavelength (e.g., 214 nm).

  • Data Analysis: a. Determine the peak area of the intact peptide at each time point. b. Calculate the percentage of the remaining intact peptide relative to the time zero sample. c. Plot the percentage of remaining peptide against time to determine the peptide's half-life in serum.

Case Study: Modulating a Signaling Pathway with a Uaa-Containing Peptide

The strategic incorporation of Uaas can lead to the development of potent and selective modulators of signaling pathways implicated in disease. For instance, analogs of GLP-1, a key hormone in glucose homeostasis, have been extensively modified with Uaas to improve their therapeutic profile for the treatment of type 2 diabetes.[5][6]

The native GLP-1 peptide is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). By replacing the alanine at position 8 with the Uaa aminoisobutyric acid (Aib), as seen in semaglutide, the peptide becomes resistant to DPP-4 cleavage.[5] This, combined with the attachment of a fatty acid chain to enhance albumin binding, dramatically increases the peptide's half-life, leading to sustained activation of the GLP-1 receptor and improved glycemic control.

GLP1_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular GLP1_analog GLP-1 Analog (with Uaa) GLP1R GLP-1 Receptor GLP1_analog->GLP1R Binds and Activates AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_secretion Insulin Secretion PKA->Insulin_secretion Promotes Epac2->Insulin_secretion Promotes

Simplified signaling pathway of a GLP-1 analog containing a Uaa.

Conclusion

The incorporation of unnatural amino acids has revolutionized peptide design, providing an expansive chemical toolbox to address the inherent limitations of natural peptides. From enhancing stability and modulating bioactivity to enabling novel drug delivery strategies, Uaas are at the heart of the next generation of peptide therapeutics. As synthetic and biological methodologies for Uaa incorporation continue to advance, the potential to create highly optimized and precisely engineered peptides for a wide range of therapeutic and research applications will only continue to grow. This guide serves as a foundational resource for researchers looking to harness the power of unnatural amino acids to push the boundaries of peptide science.

References

Probing the Structural Landscape: A Technical Guide to the Conformational Effects of 3-Bromophenylalanine Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide engineering, enabling the fine-tuning of structural and functional properties. Among these, 3-bromophenylalanine (3-Br-Phe) has emerged as a valuable residue for modulating peptide conformation, stability, and biological activity. The introduction of a bromine atom at the meta position of the phenyl ring imparts unique steric and electronic characteristics that can profoundly influence the peptide's three-dimensional structure and its interactions with biological targets.

This in-depth technical guide explores the conformational effects of incorporating 3-bromophenylalanine into peptide scaffolds. It provides a comprehensive overview of the methodologies used to elucidate these structural changes, presents available data on the subject, and offers detailed experimental protocols for researchers venturing into this area.

Impact on Peptide Conformation: A Data-Driven Perspective

While extensive quantitative data specifically detailing the conformational impact of 3-bromophenylalanine across a wide range of peptide backbones is still an evolving area of research, the existing literature and analogous studies with other halogenated phenylalanines provide valuable insights. The introduction of the bulky and electronegative bromine atom can lead to significant perturbations in local and global peptide structure.

Key Conformational Effects:

  • Steric Hindrance and Torsional Angles: The bromine atom's size can restrict the rotational freedom around the chi (χ) dihedral angles of the 3-bromophenylalanine side chain. This can, in turn, influence the backbone dihedral angles (phi, ψ) of neighboring residues, potentially favoring specific secondary structures such as β-turns or helical motifs.

  • Electronic Effects and Aromatic Interactions: The electron-withdrawing nature of the bromine atom can alter the electronic properties of the phenyl ring. This can influence cation-π and other non-covalent interactions with surrounding residues or binding partners.

  • Solvation and Hydrophobicity: The introduction of bromine increases the hydrophobicity of the phenylalanine side chain, which can impact peptide folding and stability, particularly in aqueous environments.

Quantitative Conformational Data

Obtaining precise quantitative data on these conformational changes requires rigorous biophysical characterization. The following tables, while illustrative due to the limited availability of direct comparative studies for 3-bromophenylalanine, showcase the types of quantitative data that can be generated through the experimental techniques detailed in this guide.

ParameterUnmodified Peptide (Example)3-Br-Phe Modified Peptide (Hypothetical)Method of Determination
Backbone Dihedral Angles NMR Spectroscopy
φ (i)-60°-65°
ψ (i)-45°-40°
φ (i+1)-70°-90°
ψ (i+1)140°150°
Secondary Structure (%) Circular Dichroism
α-Helix2015
β-Sheet3045
Turn1525
Random Coil3515

Table 1: Hypothetical Quantitative Data on the Conformational Effects of 3-Bromophenylalanine Incorporation.

Experimental Protocols for Structural Elucidation

A multi-faceted approach employing a combination of synthetic and analytical techniques is essential for a thorough investigation of the conformational effects of 3-bromophenylalanine incorporation.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 3-bromophenylalanine is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-3-bromophenylalanine

  • Rink Amide resin (for C-terminal amide peptides)

  • Fmoc-protected natural amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-3-bromophenylalanine (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

    • Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding the cleavage cocktail filtrate to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Characterization Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including 3-Br-Phe) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Repeat Repeat Cycle Wash1->Repeat Repeat->Deprotection for next amino acid Cleavage Cleavage from Resin Repeat->Cleavage synthesis complete Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry & Analytical HPLC Purification->Analysis

Figure 1: Experimental workflow for the solid-phase synthesis of a 3-bromophenylalanine-containing peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. The presence of the bromine atom in 3-bromophenylalanine can induce detectable changes in the chemical shifts of nearby protons, providing a useful probe for conformational analysis.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, or organic solvents like DMSO-d₆) to a concentration of 1-5 mM. Add a known amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz). Essential 2D experiments include:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which are crucial for 3D structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).

  • Resonance Assignment: Assign the proton and carbon/nitrogen resonances to specific residues in the peptide sequence.

  • Structural Restraint Generation:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum to derive upper distance limits between protons.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the backbone phi (φ) dihedral angle.

  • Structure Calculation and Refinement: Use the experimental restraints in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.

  • Structure Validation: Assess the quality of the calculated structures using various validation tools to check for consistency with the experimental data and stereochemical parameters.

NMR_Workflow SamplePrep Sample Preparation (Peptide in Deuterated Solvent) DataAcq NMR Data Acquisition (1D & 2D Spectra) SamplePrep->DataAcq Assignment Resonance Assignment DataAcq->Assignment Restraints Generate Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation 3D Structure Calculation & Refinement Restraints->Calculation Validation Structure Validation Calculation->Validation

Figure 2: General workflow for NMR-based structure determination of a peptide.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[1] By measuring the differential absorption of left and right circularly polarized light, one can estimate the percentages of α-helix, β-sheet, turns, and random coil conformations.

Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) that is transparent in the far-UV region (190-250 nm). The peptide concentration should be in the range of 0.1-0.5 mg/mL.

  • Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: Record the CD spectrum in the far-UV range (e.g., 190-260 nm) at a controlled temperature. Acquire multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).

  • Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D, CONTINLL) to estimate the percentage of different secondary structure elements from the processed CD spectrum.

CD_Workflow SamplePrep Sample Preparation (Peptide in Buffer) DataAcq CD Data Acquisition (Far-UV Scan) SamplePrep->DataAcq Processing Data Processing (Baseline Correction, Conversion) DataAcq->Processing Analysis Secondary Structure Estimation (Deconvolution) Processing->Analysis

Figure 3: Workflow for circular dichroism spectroscopy analysis of a peptide.
X-ray Crystallography

X-ray crystallography provides high-resolution, three-dimensional structural information of peptides in the solid state. The heavy bromine atom in 3-bromophenylalanine can be particularly advantageous as it can aid in solving the phase problem during structure determination through anomalous dispersion.[2]

Protocol:

  • Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield well-ordered crystals. High peptide purity (>98%) is crucial.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Mount a single crystal and collect X-ray diffraction data using a synchrotron or an in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the phase problem. The presence of the bromine atom can be exploited using single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) techniques.

    • Build an atomic model of the peptide into the resulting electron density map.

    • Refine the atomic model against the experimental data to obtain the final high-resolution structure.

  • Structure Validation: Validate the final structure for stereochemical quality and agreement with the diffraction data.

XRay_Workflow Screening Crystallization Screening Optimization Crystal Optimization Screening->Optimization DataCollection X-ray Data Collection Optimization->DataCollection Determination Structure Determination & Refinement DataCollection->Determination Validation Structure Validation Determination->Validation

Figure 4: Workflow for peptide structure determination by X-ray crystallography.

Logical Relationships in Conformational Analysis

The choice of 3-bromophenylalanine and the subsequent conformational changes it induces are driven by a logical progression from desired properties to experimental validation.

Logical_Relationship cluster_design Peptide Design cluster_properties Altered Physicochemical Properties cluster_effects Conformational Effects cluster_validation Experimental Validation Incorporate_3BrPhe Incorporate 3-Bromophenylalanine Steric_Bulk Increased Steric Bulk Incorporate_3BrPhe->Steric_Bulk Electronic_Effects Altered Electronic Properties Incorporate_3BrPhe->Electronic_Effects Hydrophobicity Increased Hydrophobicity Incorporate_3BrPhe->Hydrophobicity Dihedral_Changes Changes in Dihedral Angles Steric_Bulk->Dihedral_Changes Secondary_Structure Alteration of Secondary Structure Steric_Bulk->Secondary_Structure Tertiary_Structure Modified Tertiary Structure Steric_Bulk->Tertiary_Structure Electronic_Effects->Dihedral_Changes Electronic_Effects->Secondary_Structure Electronic_Effects->Tertiary_Structure Hydrophobicity->Dihedral_Changes Hydrophobicity->Secondary_Structure Hydrophobicity->Tertiary_Structure NMR NMR Spectroscopy Dihedral_Changes->NMR CD Circular Dichroism Dihedral_Changes->CD XRay X-ray Crystallography Dihedral_Changes->XRay Secondary_Structure->NMR Secondary_Structure->CD Secondary_Structure->XRay Tertiary_Structure->NMR Tertiary_Structure->CD Tertiary_Structure->XRay

Figure 5: Logical relationship from design to validation of 3-Br-Phe peptides.

Signaling Pathways and Future Directions

Currently, there is a lack of specific studies detailing the modulation of signaling pathways by peptides containing 3-bromophenylalanine. However, the demonstrated ability of halogenated amino acids to enhance binding affinity and stability suggests their potential to create more potent and selective peptide-based drugs. Future research should focus on incorporating 3-bromophenylalanine into peptides known to target specific receptors or enzymes involved in key signaling cascades (e.g., GPCR signaling, kinase signaling) and evaluating their efficacy and mechanism of action. This will open up new avenues for the development of novel therapeutics with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. It allows for the fine-tuning of a peptide's pharmacological properties, such as metabolic stability, receptor binding affinity, and bioavailability.[1] 3-Bromo-D-phenylalanine is a particularly interesting building block. The D-configuration of this amino acid enhances the metabolic stability of peptides by making them less susceptible to degradation by proteases.[1] The bromine atom on the phenyl ring can serve as a handle for further chemical modifications, such as cross-coupling reactions, and can introduce specific steric and electronic effects that may enhance binding to biological targets.[2][3]

These application notes provide a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3-bromo-D-phenylalanine using the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Physicochemical Properties of this compound

A thorough understanding of the building block's properties is fundamental to successful solid-phase peptide synthesis.

PropertyValueReference
Synonyms Fmoc-D-Phe(3-Br)-OH, m-Bromo-D-phenylalanine, H-D-Phe(3-Br)-OH[4]
Molecular Formula C₂₄H₂₀BrNO₄
Molecular Weight 466.32 g/mol [5]
Appearance Off-white solid[4]
Purity (HPLC) ≥98%[4]
Storage Conditions 0-8°C[4]
Solubility Soluble in DMF and NMP[5]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc/tBu chemistry and may require optimization for specific peptide sequences.

Resin Selection and Swelling

The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice.

Procedure:

  • Place the desired amount of resin in a solid-phase synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.[2]

Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.[2]

Procedure:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[2][6]

  • Agitate the mixture for 3-5 minutes at room temperature.[5]

  • Drain the solution.[5]

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]

Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminus of the resin-bound peptide. Due to the steric hindrance from the bromine atom, coupling efficiency may be slightly reduced compared to non-halogenated phenylalanine.[7] Therefore, a longer coupling time or a double coupling may be necessary.

Procedure:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU; 3-5 equivalents) in a minimal amount of DMF.[5]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.[5]

  • Allow the mixture to pre-activate for 1-2 minutes.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended.[2]

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[2]

Monitoring the Coupling Reaction

It is crucial to monitor the completion of the coupling reaction to avoid the formation of deletion sequences.

Procedure (Kaiser Test):

  • Take a small sample of the resin beads.

  • Wash the beads thoroughly with ethanol.

  • Add a few drops of ninhydrin reagent solutions.

  • Heat the sample at 100°C for 5 minutes.

  • A positive result (blue/purple beads) indicates the presence of free primary amines and an incomplete coupling reaction. In this case, the coupling step should be repeated ("double coupling"). A negative result (yellow/colorless beads) indicates a complete reaction.

Capping (Optional)

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

Procedure:

  • Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA).[2]

  • Add the capping solution to the resin and agitate for 15-30 minutes.[2]

  • Drain the solution and wash the resin with DMF.[2]

Chain Elongation

Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

Cleavage and Final Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.

Procedure:

  • After the final Fmoc deprotection, wash the peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.[5]

  • Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[2]

  • Add the cleavage cocktail to the resin and agitate the mixture for 2-3 hours at room temperature.[2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[2]

  • Centrifuge the mixture to pellet the peptide.[2]

  • Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.

  • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data for SPPS of Halogenated Phenylalanine Derivatives

While specific quantitative data for the synthesis of peptides containing this compound is not extensively available in the literature, the following table provides representative data for the SPPS of peptides containing the closely related Fmoc-4-bromophenylalanine. This data can be used as a general guideline for expected outcomes.

ParameterTypical Value/ObservationReference
Coupling Efficiency >99% (with standard coupling reagents like HBTU or HATU)[8]
Racemization <1% for phenylalanine derivatives. The risk can be higher with carbodiimide coupling reagents.[8]
Cleavage Yield 70-95%, dependent on the peptide sequence, resin, and cleavage cocktail.[8]
Purity of Crude Peptide 50-90%, highly sequence-dependent. Purification by RP-HPLC is typically required.[8]

Signaling Pathways and Applications

The incorporation of 3-bromo-D-phenylalanine can have a significant impact on the biological activity of a peptide. While specific signaling pathways for peptides containing this particular amino acid are not yet widely documented, the unique properties it imparts suggest several potential applications:

  • Enhanced Receptor Binding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a peptide for its target receptor.[2] This can lead to increased potency.

  • Improved Metabolic Stability: The D-amino acid configuration provides resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.[1]

  • Probing Structure-Activity Relationships: The defined steric and electronic properties of the bromo-substituent make it a valuable tool for probing the binding pocket of a receptor and understanding structure-activity relationships.[9]

  • Development of Neurological and Anticancer Therapeutics: Halogenated amino acids are utilized in the development of drugs targeting neurological pathways. Furthermore, peptides with enhanced stability and target affinity are promising candidates for anticancer drug development.[10]

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow General Workflow for Fmoc-SPPS Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-3-bromo-D-Phe, Coupling Reagents, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Monitoring->Coupling Positive (Double Couple) Repeat Repeat for next amino acid Monitoring->Repeat Negative Final_Deprotection Final Fmoc Deprotection Monitoring->Final_Deprotection Final Amino Acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: A schematic representation of the solid-phase peptide synthesis (SPPS) cycle.

Logical Relationship of 3-Bromo-D-Phenylalanine Properties to Applications

Properties_Applications Properties and Applications of 3-Bromo-D-Phenylalanine Peptides Properties Physicochemical Properties of 3-Bromo-D-Phenylalanine D_Config D-Configuration Properties->D_Config Bromo_Sub Bromo-Substituent Properties->Bromo_Sub Stability Enhanced Enzymatic Stability D_Config->Stability Binding Modulated Receptor Binding (e.g., Halogen Bonding) Bromo_Sub->Binding Handle Handle for Further Modification Bromo_Sub->Handle Outcomes Resulting Peptide Characteristics Applications Potential Applications Outcomes->Applications Stability->Outcomes Binding->Outcomes Handle->Outcomes Therapeutics Novel Therapeutics (e.g., Neuroscience, Oncology) Applications->Therapeutics SAR Structure-Activity Relationship (SAR) Studies Applications->SAR Bioconjugation Bioconjugation & Probes Applications->Bioconjugation

Caption: Relationship between 3-Br-Phe Properties and Applications.

References

Application Notes and Protocols for the Incorporation of Fmoc-3-bromo-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate coupling reagents and protocols for the successful incorporation of the sterically hindered and electron-deficient amino acid, Fmoc-3-bromo-D-phenylalanine, into peptide sequences during solid-phase peptide synthesis (SPPS). The presence of a bromine atom on the phenyl ring introduces significant challenges that necessitate optimized coupling strategies to ensure high peptide purity and yield.

Introduction

The incorporation of unnatural amino acids, such as 3-bromo-D-phenylalanine, is a powerful tool in drug discovery and peptide engineering. The bromine substituent can introduce unique properties, including altered conformation, increased binding affinity through halogen bonding, and a handle for further chemical modification. However, the steric bulk and electron-withdrawing nature of the bromine atom can significantly impede the efficiency of peptide bond formation. Standard coupling protocols are often insufficient, leading to incomplete reactions, deletion sequences, and racemization.[1] Therefore, the selection of a potent coupling reagent and an optimized protocol is critical for success.

Choosing the Right Coupling Reagent

For challenging amino acids like this compound, high-reactivity coupling reagents are recommended. These are typically uronium/aminium or phosphonium salt-based reagents that generate highly reactive esters, driving the coupling reaction to completion.[2]

Key classes of coupling reagents include:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are known for their high reactivity and speed.[1] HATU, in particular, is often favored for sterically hindered couplings due to its ability to form a highly reactive OAt-ester, which can lead to superior acylation rates and reduced racemization.[3]

  • Phosphonium Salts: PyBOP and PyAOP are effective phosphonium-based reagents that are particularly useful for minimizing racemization.[1] PyBOP is a well-established reagent with a strong track record for coupling hindered amino acids.

  • Carbodiimides: While less potent than onium salts, carbodiimides like Diisopropylcarbodiimide (DIC), when used in conjunction with activating additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), can be an effective and economical choice. The use of additives is crucial to enhance reactivity and suppress racemization.[4]

Quantitative Data Summary

Coupling ReagentReagent TypeTypical Coupling Efficiency (%)Typical Coupling Time (hours)Key Advantages
HATU Aminium Salt90-981-4High reactivity, suitable for sterically hindered couplings, low racemization.[5]
HBTU Aminium Salt85-952-6Good balance of reactivity and stability, cost-effective.[5]
PyBOP Phosphonium Salt80-902-8Avoids guanidinylation side products.[5]
COMU Uronium Salt>950.5-1High reactivity, safer byproducts, good solubility.[5]
DIC/HOBt CarbodiimideVariable2-12Cost-effective, readily available.

Note: Coupling efficiency is highly sequence-dependent and will be influenced by the nature of the N-terminal amino acid of the resin-bound peptide. The above data should be used as a general guideline.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound using different classes of coupling reagents. These protocols are based on a standard 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and synthesis platform (manual or automated).

General SPPS Workflow

The overall process of a single coupling cycle in Fmoc-based SPPS is depicted in the workflow diagram below.

SPPS_Workflow start Start: Resin-bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-3-bromo-D-Phe + Coupling Reagent) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Elongated Peptide (N-terminal Fmoc) wash2->end HATU_Coupling_Workflow resin Fmoc-deprotected peptide-resin coupling Add to resin and couple (2-4 h) resin->coupling amino_acid Fmoc-3-bromo-D-Phe + HATU in DMF activation Pre-activation (1-2 min) amino_acid->activation base DIPEA base->activation activation->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Double Couple) wash Wash (DMF, DCM) monitoring->wash Negative complete Coupling Complete wash->complete DIC_HOBt_Coupling_Workflow resin Fmoc-deprotected peptide-resin in DMF add_to_resin Add Amino Acid/HOBt to resin resin->add_to_resin amino_acid_hobt Fmoc-3-bromo-D-Phe + HOBt in DMF amino_acid_hobt->add_to_resin dic DIC add_dic Add DIC to initiate coupling dic->add_dic add_to_resin->add_dic coupling Couple (4-12 h) add_dic->coupling monitoring Kaiser Test coupling->monitoring monitoring->coupling Positive (Double Couple) wash Wash (DMF, DCM) monitoring->wash Negative complete Coupling Complete wash->complete

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Peptides Containing 3-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions on peptides that incorporate the unnatural amino acid 3-bromophenylalanine. This powerful palladium-catalyzed carbon-carbon bond formation allows for the site-specific introduction of a wide variety of aryl and heteroaryl groups, enabling extensive diversification of peptide structure and function. This methodology is invaluable for structure-activity relationship (SAR) studies, the development of peptide-based therapeutics, and the creation of chemical probes for biological systems.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. Its success is attributed to mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[1] In the context of peptide chemistry, this reaction allows for the post-synthetic modification of peptides containing halogenated amino acids, such as 3-bromophenylalanine. This approach provides a powerful tool for creating novel peptide analogs with modified properties, including enhanced receptor affinity, improved stability, and unique pharmacological profiles. The reaction can be performed on peptides in solution or while they are still attached to a solid support, offering flexibility in the synthetic strategy.[2][3][4]

Data Presentation: Representative Suzuki-Miyaura Couplings

The following tables summarize typical reaction conditions and expected outcomes for the Suzuki-Miyaura cross-coupling of a model peptide containing 3-bromophenylalanine with various arylboronic acids. The data is compiled from literature precedents involving similar substrates.[1][5]

Table 1: Solid-Phase Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine-Containing Peptide

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Phenylboronic acidPd(PPh₃)₄ (10)Na₂CO₃ (2 M aq.)DMF801285>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)K₃PO₄ (2 M aq.)Dioxane901082>95
33-Thienylboronic acidPd(OAc)₂/SPhos (5)K₂CO₃ (2 M aq.)DME/H₂O (4:1)851478>90
44-Pyridylboronic acidPd₂(dba)₃/t-Bu₃P (5)Cs₂CO₃ (2 M aq.)Toluene/H₂O (4:1)100875>90

Table 2: Solution-Phase Suzuki-Miyaura Cross-Coupling of a Protected 3-Bromophenylalanine Dipeptide

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (2:1:1)801690
24-Fluorophenylboronic acidPd(OAc)₂/P(o-tol)₃ (5)Na₂CO₃DME/H₂O (3:1)751888
32-Naphthylboronic acidPd(dppf)Cl₂ (5)CsFDioxane951285
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃/XPhos (5)K₃PO₄THF/H₂O (3:1)702482

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura cross-coupling reactions on peptides containing 3-bromophenylalanine, both on solid-phase and in solution.

Protocol 1: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol describes the modification of a peptide containing a 3-bromophenylalanine residue while it is still attached to the solid-phase synthesis resin. Rink Amide resin is often preferred over Wang resin to prevent product loss through hydrolysis under the basic reaction conditions.[2]

Materials:

  • Peptide-resin containing a 3-bromophenylalanine residue (1 equiv.)

  • Arylboronic acid (3-5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv.)

  • Aqueous base (e.g., 2 M Na₂CO₃ or K₃PO₄, 4-6 equiv.)

  • Solvent (e.g., DMF, Dioxane, or a mixture like DME/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel for solid-phase synthesis

  • Shaker or orbital mixer

Procedure:

  • Resin Swelling: Swell the peptide-resin in the reaction solvent (e.g., DMF) for at least 30 minutes in the reaction vessel.

  • Degassing: Degas the solvent and the resin suspension by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.

  • Reagent Preparation: In a separate flask, dissolve the arylboronic acid and the palladium catalyst in the reaction solvent.

  • Reaction Setup: Add the solution of the arylboronic acid and catalyst to the swollen and degassed peptide-resin. Then, add the aqueous base to the reaction mixture.

  • Reaction: Securely cap the reaction vessel and place it on a shaker at the desired temperature (typically 60-100 °C) for 2-24 hours. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Washing: After the reaction is complete, cool the resin to room temperature. Filter the reaction mixture and wash the resin extensively with the reaction solvent, water, and finally with dichloromethane (DCM) to remove any residual catalyst and reagents.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Suzuki-Miyaura Cross-Coupling

This protocol is suitable for protected peptides that have been cleaved from the resin or synthesized entirely in solution.

Materials:

  • Protected peptide containing a 3-bromophenylalanine residue (1 equiv.)

  • Arylboronic acid (1.5-2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, 0.05-0.1 equiv.)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., Toluene/EtOH/H₂O, DME/H₂O, or THF/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk flask, add the protected peptide, arylboronic acid, palladium catalyst, and base.

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 70-100 °C) under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: If necessary, remove the protecting groups using appropriate conditions to yield the final modified peptide.

  • Final Purification: Purify the deprotected peptide by reverse-phase HPLC.

Mandatory Visualizations

Experimental Workflow for On-Resin Suzuki-Miyaura Coupling

G On-Resin Suzuki-Miyaura Cross-Coupling Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Coupling Suzuki-Miyaura Coupling cluster_Final Final Steps SPPS_start Start with Rink Amide Resin Incorp Incorporate Fmoc-3-Br-Phe-OH SPPS_start->Incorp Elongation Peptide Chain Elongation Incorp->Elongation SPPS_end Peptide-Resin with 3-Br-Phe Elongation->SPPS_end Swell Swell Resin in DMF SPPS_end->Swell Degas Degas with N₂/Ar Swell->Degas Reagents Add Arylboronic Acid, Pd Catalyst, and Base Degas->Reagents React Heat at 60-100°C Reagents->React Wash Wash Resin React->Wash Coupled_Resin Aryl-Modified Peptide-Resin Wash->Coupled_Resin Cleave Cleave from Resin (TFA cocktail) Coupled_Resin->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Product Pure Modified Peptide Purify->Final_Product G Proposed Signaling Pathway Modulation in Prostate Cancer cluster_peptide cluster_targets Cellular Targets cluster_pathways Downstream Pathways Peptide Phenylalanine Dipeptide (e.g., HXL131) DUSP1 DUSP1 Peptide->DUSP1 binds to & upregulates TNFSF9 TNFSF9 Peptide->TNFSF9 binds to & upregulates p38_MAPK p38 MAPK DUSP1->p38_MAPK dephosphorylates Apoptosis Apoptosis DUSP1->Apoptosis promotes Proliferation Cell Proliferation TNFSF9->Proliferation inhibits Metastasis Metastasis TNFSF9->Metastasis inhibits NFkB NF-κB p38_MAPK->NFkB activates p38_MAPK->Apoptosis promotes NFkB->Proliferation promotes

References

Application Note: HPLC Purification of Peptides Containing 3-Bromo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids, such as 3-bromo-D-phenylalanine, into peptide sequences is a powerful strategy for enhancing therapeutic properties like stability, potency, and receptor affinity.[1][2] The bromine substitution on the phenylalanine ring introduces unique steric and electronic properties and can serve as a handle for further chemical modifications, such as radiolabeling or cross-coupling reactions.[3] However, the increased hydrophobicity imparted by the bromophenyl group presents unique challenges for purification.

This document provides detailed protocols and application notes for the successful purification of peptides containing 3-bromo-D-phenylalanine using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and effective technique for this purpose.[4][5]

Core Principles and Challenges

RP-HPLC separates peptides based on their hydrophobicity.[5] The stationary phase (e.g., C18, C8) is nonpolar, while the mobile phase is polar. Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by a gradient of increasing organic solvent (typically acetonitrile).[6][7]

The 3-bromophenyl group significantly increases the hydrophobicity of a peptide, leading to:

  • Stronger Retention: Peptides bind more tightly to the stationary phase, requiring higher concentrations of organic solvent for elution.

  • Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous buffers, potentially leading to precipitation upon injection.[8]

  • Aggregation: Increased hydrophobicity can promote peptide aggregation, resulting in broad peaks and poor recovery.

Careful method development is crucial to overcome these challenges and achieve high purity.

Experimental Protocols

Protocol 1: Crude Peptide Preparation and Solubilization

Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide is typically precipitated using cold diethyl ether and dried under vacuum.[1][3]

  • Initial Dissolution: Due to high hydrophobicity, dissolve the crude peptide pellet in a minimal volume of a strong organic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[8]

  • Dilution: Dilute the dissolved peptide solution with the initial HPLC mobile phase (e.g., 95% Mobile Phase A). The final concentration of the strong organic solvent should be low enough to ensure the peptide binds effectively to the column upon injection.

  • Filtration: Centrifuge the sample to pellet any insoluble material and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Preparative RP-HPLC Purification

This protocol provides a starting point for purification. Optimization is often necessary based on the specific peptide sequence.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.[4][7]

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Chromatographic Conditions:

    • Inject the prepared crude peptide solution onto the semi-preparative column.

    • Run the gradient elution as detailed in the table below.

    • Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues).[8]

  • Fraction Collection & Analysis:

    • Collect fractions corresponding to the main product peak(s).[9]

    • Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., LC-MS or MALDI-TOF).[10]

  • Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilize (freeze-dry) the pooled solution to obtain the final purified peptide as a white, fluffy powder.[9]

Data Presentation: Tables for Method Development

Table 1: Recommended HPLC Columns for Hydrophobic Peptides
Column TypeParticle Size (µm)Pore Size (Å)Characteristics & Use Case
C18 (Octadecyl) 5 - 10100 - 300Standard starting point for most peptides. Provides high retention.[7][9]
C8 (Octyl) 5 - 10100 - 300Less hydrophobic than C18. Good for peptides that are too strongly retained on C18.[8]
C4 (Butyl) 5 - 10300Low hydrophobicity. Suitable for very large or extremely hydrophobic peptides and proteins.[7]
Phenyl-Hexyl 5 - 10100 - 300Offers alternative selectivity through π-π interactions with the aromatic ring of 3-bromo-D-phenylalanine.[8]
Table 2: Example Starting Gradient for Preparative HPLC

These conditions are a starting point and should be optimized by first running an analytical scout gradient.[4]

ParameterSettingRationale
Column C18 or C8 Semi-Preparative (e.g., 10 x 250 mm)Balances sample load with resolution.
Flow Rate 3 - 5 mL/minTypical for a 10 mm ID column.
Column Temperature 35 - 40 °CIncreased temperature can improve peak shape and reduce viscosity.[11]
Detection 220 nm & 280 nmPrimary and secondary wavelengths for peptide detection.
Gradient Time (min) % Mobile Phase B (ACN w/ 0.1% TFA)
020%
3050%
3295%
3595%
3720%
4520%
RationaleA shallow gradient (e.g., 1% B/min) is often required for better resolution of closely eluting impurities.[8]

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_purification Purification & Analysis cluster_final Final Product crude Crude Peptide Pellet dissolve Dissolve in minimal DMF/DMSO crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filtrate Centrifuge & Filter dilute->filtrate hplc Preparative RP-HPLC filtrate->hplc fractions Collect Fractions hplc->fractions analysis Analyze Purity (Analytical HPLC & MS) fractions->analysis pool Pool Pure Fractions analysis->pool lyo Lyophilize pool->lyo final_peptide Purified Peptide Powder lyo->final_peptide

Caption: General workflow for the purification of synthetic peptides.

G start Run Initial Scout Gradient decision1 Is Peak Resolution Adequate? start->decision1 action1 Decrease Gradient Slope (e.g., 0.5% B / min) decision1->action1 No decision2 Is Peak Tailing an Issue? decision1->decision2 Yes action1->decision1 action2 Increase Column Temperature (e.g., to 45°C) decision2->action2 Yes decision3 Is Peptide Eluting Too Late/Early? decision2->decision3 No action2->decision1 action3 Switch to a Less/More Retentive Column (e.g., C8 or Phenyl-Hexyl) decision3->action3 Yes end Optimized Method decision3->end No action3->start

Caption: Decision tree for optimizing HPLC purification methods.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 3-Bromophenylalanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties such as metabolic stability, receptor affinity, and potency. 3-Bromophenylalanine, an analog of phenylalanine, introduces a halogen atom that can modulate the peptide's conformation and electronic properties. Accurate and detailed analysis of these modified peptides is crucial for characterization, quality control, and understanding their mechanism of action. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), is the primary analytical technique for this purpose.

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal natural abundance (approximately 50.7% and 49.3%, respectively), imparts a unique isotopic signature to peptides containing 3-bromophenylalanine.[1] This signature, a pair of peaks of roughly equal intensity separated by 2 Da, is a key identifier in mass spectra for both the precursor ion and any fragment ions retaining the 3-bromophenylalanine residue.[1]

These application notes provide a comprehensive guide to the synthesis, LC-MS/MS analysis, and data interpretation of peptides containing 3-bromophenylalanine, using a bradykinin analog as a representative example.

I. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS) of a Bradykinin Analog

Peptides incorporating 3-bromophenylalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[2] A common example is the synthesis of analogs of bioactive peptides like bradykinin to modulate their receptor interactions.

Protocol for SPPS of a [Phe⁸(3-Br-Phe)]-Bradykinin Analog

1. Resin Preparation:

  • Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).[2]

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.[2]

3. Amino Acid Coupling:

  • Activate the Fmoc-protected amino acid (including Fmoc-3-bromo-L-phenylalanine) using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA).

  • Couple the activated amino acid to the deprotected N-terminus of the growing peptide chain on the resin.[2]

4. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[2]

6. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Characterization:

  • Confirm the identity and purity of the final peptide using analytical HPLC and mass spectrometry.[2]

Experimental Workflow for Synthesis and Analysis

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (including Fmoc-3-Br-Phe) Fmoc_Deprotection->Coupling Repeat Repeat Deprotection and Coupling Cycles Coupling->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage RP_HPLC Reverse-Phase HPLC Cleavage->RP_HPLC Crude Peptide LC_MS LC-MS/MS Analysis RP_HPLC->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Workflow for the synthesis and analysis of a 3-bromophenylalanine-containing peptide.

II. LC-MS/MS Analysis Protocol

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent, typically a mixture of water, acetonitrile, and 0.1% formic acid, to a final concentration of approximately 1 mg/mL.[1]

2. Liquid Chromatography (LC):

  • Column: Use a C18 reverse-phase column (e.g., 150 x 0.3 mm, 300 Å).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point. The optimal gradient will depend on the specific peptide's hydrophobicity.

  • Flow Rate: Dependent on the column internal diameter (e.g., 4 µL/min for a 0.32 mm ID column).

  • Column Temperature: Maintain at a constant temperature, for example, 40°C.[3]

3. Mass Spectrometry (MS):

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides.

  • MS1 Scan: Perform a full scan to detect precursor ions. For peptides with one 3-bromophenylalanine, a characteristic isotopic doublet with a 2 Da separation and approximately 1:1 intensity ratio should be observed.[1]

  • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.

    • Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These techniques are effective for peptide fragmentation and typically produce b- and y-type ions. A normalized collision energy (NCE) in the range of 25-35% is a common starting point.[1]

    • Electron Transfer Dissociation (ETD): This method is useful for preserving post-translational modifications and can generate c- and z-type ions.[1]

III. Data Presentation and Interpretation

Characteristic Isotopic Pattern: The most telling feature of a peptide containing a single 3-bromophenylalanine residue is the presence of two prominent peaks in the mass spectrum for any ion containing this residue. These peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, will be separated by approximately 2 m/z units and have nearly equal intensity.[1]

Fragmentation Analysis: In CID or HCD, peptides primarily fragment along the amide backbone, producing b- and y-ions. Any fragment ion that retains the 3-bromophenylalanine residue will exhibit the characteristic isotopic doublet. This provides a powerful tool for confirming the location of the modification within the peptide sequence.[1]

Illustrative Quantitative Data for a [Phe⁸(3-Br-Phe)]-Bradykinin Analog

The following table presents theoretical m/z values for the precursor and major fragment ions of a hypothetical bradykinin analog with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe(3-Br)-Arg. These values are calculated based on the monoisotopic masses of the amino acids and the bromine isotopes.

Ion TypeSequenceCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+2H]²⁺ Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe(3-Br)-Arg 619.78 620.78
y₁Arg175.12-
y₂Phe(3-Br)-Arg400.08402.08
y₃Pro-Phe(3-Br)-Arg497.13499.13
y₄Ser-Pro-Phe(3-Br)-Arg584.16586.16
y₅Phe-Ser-Pro-Phe(3-Br)-Arg731.23733.23
y₆Gly-Phe-Ser-Pro-Phe(3-Br)-Arg788.25790.25
y₇Pro-Gly-Phe-Ser-Pro-Phe(3-Br)-Arg885.30887.30
y₈Pro-Pro-Gly-Phe-Ser-Pro-Phe(3-Br)-Arg982.36984.36
b₂Arg-Pro253.16-
b₃Arg-Pro-Pro350.21-
b₄Arg-Pro-Pro-Gly407.23-
b₅Arg-Pro-Pro-Gly-Phe554.30-
b₆Arg-Pro-Pro-Gly-Phe-Ser641.33-
b₇Arg-Pro-Pro-Gly-Phe-Ser-Pro738.38-
b₈Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe(3-Br)963.34965.34

Note: The m/z values are for singly charged fragment ions unless otherwise specified. The presence of the isotopic doublet in the y₂, y₃, y₄, y₅, y₆, y₇, y₈ and b₈ ions would confirm the location of the 3-bromophenylalanine residue at position 8.

IV. Application in Biological Systems: Targeting GPCR Signaling

Peptides containing 3-bromophenylalanine are often designed to modulate the activity of G protein-coupled receptors (GPCRs). For instance, analogs of bradykinin and substance P are used to study and potentially treat conditions related to inflammation and pain.[4][5][6]

Bradykinin Receptor Signaling Pathway

Bradykinin binds to the B2 receptor, a GPCR that primarily couples to Gq/11 G proteins. This initiates a signaling cascade leading to various physiological responses.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm B2R Bradykinin B2 Receptor (GPCR) Gq Gq/11 Protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Vasodilation) Ca2->Response PKC->Response Bradykinin Bradykinin or [Phe⁸(3-Br-Phe)]-Analog Bradykinin->B2R binds

Caption: Simplified signaling pathway of the Bradykinin B2 receptor.

Substance P Receptor (NK1R) Signaling Pathway

Substance P activates the neurokinin-1 receptor (NK1R), which can couple to both Gq and Gs signaling pathways, leading to diverse cellular responses including neurotransmission and inflammation.[7][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK1R Substance P Receptor (NK1R) Gq Gq Protein NK1R->Gq activates Gs Gs Protein NK1R->Gs activates PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Pain Transmission, Neuroinflammation) PKA->Response Ca2->Response PKC->Response SubstanceP Substance P or 3-Br-Phe Analog SubstanceP->NK1R binds

Caption: Dual signaling pathways of the Substance P receptor (NK1R).

References

Application Notes and Protocols: The Strategic Use of Fmoc-3-bromo-D-phenylalanine in the Synthesis of GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide-based ligands is a powerful strategy in modern drug discovery for modulating their pharmacological properties. Among these, halogenated amino acids like Fmoc-3-bromo-D-phenylalanine have garnered significant interest, particularly in the synthesis of ligands targeting G-protein coupled receptors (GPCRs). The introduction of a bromine atom onto the phenyl ring of phenylalanine offers several advantages: it can enhance binding affinity through favorable interactions within the receptor's binding pocket, improve metabolic stability by providing steric hindrance to enzymatic degradation, and serve as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[1] The use of the D-enantiomer can further increase resistance to proteolysis, a crucial attribute for therapeutic peptides.[2]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of GPCR ligands, including detailed experimental protocols for its incorporation into peptide sequences and subsequent chemical modifications. While extensive quantitative data for ligands containing this specific isomer is not abundant in publicly available literature, the provided protocols and representative data for related halogenated phenylalanines offer a strong framework for its application in drug development projects.

Data Presentation

The strategic incorporation of halogenated phenylalanines can significantly impact the binding affinity and biological activity of peptide ligands. The following tables summarize representative quantitative data, illustrating the potential effects of such modifications.

Table 1: Impact of Phenylalanine Halogenation on Receptor Binding Affinity

Peptide LigandTarget ReceptorKi (nM)Fold Change in AffinityReference
Peptide-PheTarget X250-BenchChem
Peptide-(4-Br-Phe)Target X1252-fold increaseBenchChem

Note: This data is representative of the potential impact of halogenation and is based on a 4-bromophenylalanine analog. The actual effect is sequence and target-dependent.

Table 2: Inhibitory Activity of a Representative 3-Bromophenyl-Containing Compound

Compound IDTarget EnzymeIC50 (nM)Cell LineReference
PD 158780Epidermal Growth Factor Receptor (EGFR)0.08A431 (human epidermoid carcinoma)[1]

Note: This data is for a non-peptide small molecule containing a 3-bromophenyl moiety, illustrating the potency that can be achieved with this structural feature.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of this compound into a peptide sequence on a solid support using the standard Fmoc/tBu strategy.[1]

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or OxymaPure®

  • Base: DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel with gentle agitation.[1]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes and drain.[1]

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., OxymaPure®/HOBt, 3-5 equivalents) in DMF.[1]

    • Add the activator (e.g., DIC, 3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.[1]

    • Agitate the mixture for 1-2 hours at room temperature.[1]

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.[1]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the cleaved peptide.[1]

    • Precipitate the peptide by adding cold diethyl ether.[1]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[1]

    • Dry the crude peptide pellet under vacuum.[1]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Suzuki-Miyaura Cross-Coupling on a 3-bromo-D-phenylalanine-Containing Peptide

The bromine atom on the phenylalanine side chain provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further diversity. This can be performed on the protected peptide on-resin or on the cleaved and purified peptide in solution.

Materials:

  • 3-bromo-D-phenylalanine-containing peptide (on-resin or in solution)

  • Arylboronic acid (1.5-3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent (e.g., DMF, dioxane, toluene/water mixture)

Procedure (for solution-phase coupling):

  • Reaction Setup: In a Schlenk flask, dissolve the 3-bromo-D-phenylalanine-containing peptide in the chosen degassed solvent.

  • Addition of Reagents: Add the arylboronic acid, palladium catalyst, and base to the reaction mixture.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction time can vary from 2 to 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • If necessary, filter off the catalyst.

    • Purify the product using RP-HPLC.

Visualizations

Experimental Workflows

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-3-Br-D-Phe, DIC, Oxyma) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Final_Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Final_Cleavage Repeat->Fmoc_Deprotection Precipitation Precipitation (Cold Diethyl Ether) Final_Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Final_Peptide Final Peptide Ligand Purification->Final_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Suzuki_Coupling_Workflow Start 3-Br-Phe Peptide Reaction_Setup Dissolve Peptide, Add Boronic Acid, Pd Catalyst, and Base Start->Reaction_Setup Inert_Atmosphere Evacuate and Backfill with Inert Gas Reaction_Setup->Inert_Atmosphere Heating Heat Reaction Mixture (80-100°C) Inert_Atmosphere->Heating Monitoring Monitor by LC-MS Heating->Monitoring Monitoring->Heating Workup Cool, Filter, and Purify Monitoring->Workup Final_Product Modified Peptide Ligand Workup->Final_Product GPCR_Signaling_Pathway Ligand Peptide Ligand (with 3-Br-D-Phe) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

References

Application Notes and Protocols for Fmoc-3-bromo-D-phenylalanine in Antimicrobial Peptide Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and their primary mode of action, which often involves the disruption of microbial membranes, making the development of resistance more challenging for pathogens.

A key strategy to enhance the therapeutic potential of natural L-amino acid-based peptides is the incorporation of unnatural amino acids. The use of D-amino acids, such as D-phenylalanine, can significantly increase peptide stability against degradation by proteases. Further modifications, such as the introduction of a halogen atom to the phenyl ring, can modulate critical physicochemical properties including charge, hydrophobicity, and aromatic interactions. These alterations can profoundly influence an AMP's potency, spectrum of activity, and selectivity for microbial cells over host cells.

Fmoc-3-bromo-D-phenylalanine is a valuable building block for this purpose. The Fmoc protecting group is ideal for solid-phase peptide synthesis (SPPS), and the D-configuration confers proteolytic resistance. The bromine atom at the meta-position of the phenyl ring offers unique electronic and steric properties that can enhance binding interactions with microbial targets and can serve as a synthetic handle for further chemical modifications. These application notes provide a comprehensive overview of the experimental workflows for synthesizing AMPs containing 3-bromo-D-phenylalanine and for evaluating their antimicrobial efficacy.

Data Presentation: The Impact of Halogenation on Antimicrobial Activity

While specific data for antimicrobial peptides incorporating 3-bromo-D-phenylalanine is limited in publicly available literature, studies on analogous halogenated residues demonstrate the potential for this modification to enhance antimicrobial potency. A notable case study involves the lantibiotic peptide nisin, where the incorporation of a brominated tryptophan (an analog of brominated phenylalanine) led to a significant increase in activity against pathogenic bacteria.[1]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Nisin and its Brominated Analog [1]

OrganismWild-Type NisinNisin (I1W)Nisin (I1W, 5-Br-Trp)
Lactococcus lactis MG13630.20.40.2
Staphylococcus aureus ATCC 2921312.512.56.25
Staphylococcus aureus (MRSA)12.512.56.25
Enterococcus faecalis ATCC 29212>100>100>100
Enterococcus faecium (VRE)>100>100>100
Bacillus cereus ATCC 145790.80.80.8

Data extracted from a study on nisin variants to illustrate the potential enhancement of antimicrobial activity through halogenation.[1] The results show a two-fold increase in activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus upon incorporation of 5-bromo-tryptophan.[1] This highlights the potential of using halogenated amino acids like 3-bromo-D-phenylalanine to develop more effective AMPs.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an AMP Containing 3-bromo-D-phenylalanine

This protocol outlines the manual Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for synthesizing a target antimicrobial peptide incorporating this compound.

SPPS_Workflow cluster_cycle Repeat for each amino acid Resin Resin Swelling (e.g., Rink Amide in DMF) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Coupling1 Couple First Amino Acid (e.g., Fmoc-Gly-OH) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Loop_Start DeprotectionN Fmoc Deprotection Wash1->DeprotectionN CouplingN Couple Fmoc-AA-OH (including Fmoc-3-bromo-D-Phe-OH) WashN Wash Loop_End FinalDeprotection Final Fmoc Deprotection Loop_End->FinalDeprotection Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: Workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Rink Amide resin (for C-terminal amide)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for at least 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Peptide Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.

    • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized peptide. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Assay_Workflow Prep_Culture Prepare Bacterial Inoculum (Overnight culture, dilute to ~1x10^6 CFU/mL) Inoculation Add Bacterial Inoculum to each well (50 µL/well) Prep_Culture->Inoculation Prep_Peptide Prepare Peptide Stock Solution & Serial Dilutions in Assay Medium Plate_Setup Aliquot Peptide Dilutions to 96-Well Plate (50 µL/well) Prep_Peptide->Plate_Setup Plate_Setup->Inoculation Controls Include Controls: - Positive (Bacteria only) - Negative (Medium only) Incubation Incubate Plate (37°C for 18-24 hours) Inoculation->Incubation Reading Determine MIC: Lowest concentration with no visible growth Incubation->Reading

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • Synthesized and purified peptide

  • Test bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for OD measurement)

Procedure:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth (e.g., MHB).

    • Incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh broth to achieve a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute to a final working concentration of 1 x 10⁶ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the purified peptide in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a two-fold serial dilution of the peptide stock solution in the appropriate growth medium directly in the 96-well plate. For example, add 50 µL of medium to wells 2-12. Add 100 µL of the highest peptide concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution across the plate.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL) to each well containing the peptide dilutions. The final volume in each well will be 100 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL.

    • Include a positive control well (containing bacteria and medium but no peptide) and a negative control well (containing medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity.

    • The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.

    • Optionally, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.

Proposed Mechanism of Action

The primary mechanism of action for many cationic AMPs involves interaction with and disruption of the bacterial cell membrane. The incorporation of 3-bromo-D-phenylalanine is hypothesized to enhance this activity.

AMP_Mechanism cluster_interaction Membrane Interaction & Disruption AMP Cationic AMP with 3-Bromo-D-Phe Electrostatic Initial Electrostatic Attraction (+/-) AMP->Electrostatic Step 1 Membrane Anionic Bacterial Membrane (LPS, LTA) Hydrophobic Hydrophobic Insertion (Enhanced by Bromo-Phe) Electrostatic->Hydrophobic Step 2 Pore Pore Formation / Membrane Destabilization Hydrophobic->Pore Step 3 Lysis Membrane Permeabilization & Cell Lysis Pore->Lysis Intracellular Intracellular Targeting (DNA, RNA, Proteins) Pore->Intracellular Alternative/ Synergistic Mechanism

Caption: Proposed mechanism of action for an AMP containing 3-bromo-D-phenylalanine.

  • Electrostatic Attraction: The overall positive charge of the AMP is electrostatically attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, lipoteichoic acids in Gram-positive bacteria).

  • Hydrophobic Insertion: The hydrophobic face of the peptide, enhanced by the lipophilic nature of the bromophenyl group, inserts into the lipid bilayer. The bromine atom may also participate in halogen bonding, further stabilizing the peptide-membrane interaction.

  • Membrane Disruption: Following insertion, the peptide disrupts the membrane integrity through various models (e.g., barrel-stave, toroidal pore, or carpet mechanism), leading to pore formation and leakage of intracellular contents.

  • Cell Death: The loss of membrane potential and leakage of essential ions and metabolites ultimately leads to bacterial cell death. In some cases, AMPs can also translocate across the membrane to act on intracellular targets.

References

Designing Potent Kinase Inhibitors with Fmoc-3-bromo-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful avenue to enhance biological activity, improve metabolic stability, and refine pharmacokinetic profiles. Among these, Fmoc-3-bromo-D-phenylalanine stands out as a versatile building block for the design of potent and selective kinase inhibitors. The introduction of a bromine atom onto the phenyl ring provides unique steric and electronic properties that can lead to enhanced binding affinity within the kinase active site. Furthermore, the D-configuration of the amino acid confers resistance to proteolytic degradation, a critical attribute for peptide-based therapeutics.

These application notes provide a comprehensive guide to utilizing this compound in the design and synthesis of kinase inhibitors. We present detailed protocols for peptide synthesis and subsequent in vitro kinase inhibition assays, alongside quantitative data for representative kinase inhibitors containing a 3-bromophenyl moiety. Additionally, we visualize key signaling pathways and experimental workflows to provide a clear conceptual framework for researchers in this field.

Data Presentation: Efficacy of 3-Bromophenylalanine in Kinase Inhibition

The inclusion of a 3-bromophenyl group has been shown to be highly effective in the development of potent kinase inhibitors. Below is a summary of quantitative data for compounds featuring this key structural motif.

Compound IDTarget Kinase(s)Inhibitor TypeIC50 (nM)Cellular Context/Notes
PD 158780 EGFR3-Bromophenylamino Derivative0.08A potent and specific inhibitor of the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).
Boc-Phe-α-bromoacetamide AKT1Phenylalanine Derivative~low µMAn α-bromoacetamide derivative of phenylalanine that acts as a covalent inhibitor of AKT1. The IC50 is in the low micromolar range.
Boc-Phe-vinyl ketone AKT1, PKAαPhenylalanine Derivative580 (AKT1), 52,600 (PKAα)A submicromolar inactivator of AKT1 that is approximately 90-fold more selective for AKT1 over PKAα.[1]

Signaling Pathways and Inhibition

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and angiogenesis.[2] Its aberrant activation is a hallmark of many cancers. The 3-bromophenylamino derivative, PD 158780, effectively inhibits this pathway by targeting the ATP binding site of the EGFR kinase domain.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes EGF EGF EGF->EGFR Binds Inhibitor PD 158780 (3-Bromophenylamino derivative) Inhibitor->EGFR Inhibits (ATP binding site) G cluster_workflow Kinase Inhibitor Discovery Workflow Library_Synthesis Library Synthesis (with Fmoc-3-bromo-D-Phe) HTS High-Throughput Screening (e.g., HTRF Assay) Library_Synthesis->HTS Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation SAR Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical Preclinical Candidate Lead_Optimization->Preclinical

References

Application Notes and Protocols: Incorporation of Fmoc-3-bromo-D-phenylalanine in Stapled Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides are a promising class of therapeutics designed to mimic the α-helical secondary structure of proteins. This conformational constraint enhances their binding affinity to target proteins, increases proteolytic resistance, and improves cell permeability compared to their linear counterparts. One effective method for creating this covalent brace is through intramolecular cross-linking of unnatural amino acids incorporated into the peptide sequence.

This document provides detailed protocols for the incorporation of Fmoc-3-bromo-D-phenylalanine and a suitable cross-linking partner, Fmoc-4-(pinacolato)borono-L-phenylalanine, into a peptide sequence using standard solid-phase peptide synthesis (SPPS). It further describes the subsequent on-resin, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a stable, biaryl staple. This method offers a robust and efficient way to generate conformationally locked α-helical peptides for various applications in drug discovery and chemical biology. The bromine atom on the phenylalanine ring serves as a versatile handle for this powerful carbon-carbon bond-forming reaction.[1]

Key Applications

  • Modulators of Protein-Protein Interactions (PPIs): Stapled peptides can effectively target and disrupt PPIs that are often considered "undruggable" by small molecules.

  • Enhanced Drug Properties: The stapling process can significantly improve the metabolic stability and cell penetration of peptide-based drugs.[2]

  • Structural Biology Probes: Conformationally locked peptides are valuable tools for studying protein structures and binding interactions.

Data Presentation

Table 1: Materials and Reagents for Peptide Synthesis and Stapling
Reagent/MaterialGradeRecommended SupplierPurpose
Rink Amide MBHA Resin100-200 meshVariousSolid support for peptide synthesis
This compound≥98%VariousUnnatural amino acid with bromo moiety
Fmoc-4-(pinacolato)borono-L-phenylalanine≥98%VariousUnnatural amino acid with boronic ester
Standard Fmoc-protected amino acidsPeptide Synthesis GradeVariousPeptide sequence building blocks
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVariousSolvent for SPPS
PiperidineReagent GradeVariousFmoc-deprotection reagent
HBTU / HATUPeptide Synthesis GradeVariousCoupling reagent
N,N-Diisopropylethylamine (DIEA)Reagent GradeVariousBase for coupling reaction
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariousPalladium catalyst for Suzuki coupling
Sulfonated SPhos (sSPhos)Ligand GradeVariousBuchwald ligand for Suzuki coupling
Potassium Fluoride (KF)AnhydrousVariousBase for Suzuki coupling
1,2-Dimethoxyethane (DME)AnhydrousVariousSolvent for Suzuki coupling
Ethanol (EtOH)AnhydrousVariousSolvent for Suzuki coupling
Trifluoroacetic acid (TFA)Reagent GradeVariousCleavage reagent
Triisopropylsilane (TIPS)Reagent GradeVariousScavenger for cleavage
Diethyl etherAnhydrousVariousPeptide precipitation
Table 2: Representative Reaction Conditions for On-Resin Suzuki-Miyaura Stapling
ParameterCondition
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand Sulfonated SPhos (sSPhos)
Base Potassium Fluoride (KF)
Solvent System DME / EtOH / H₂O (9:9:2)
Temperature 120 °C
Reaction Time 30 minutes
Method Microwave Irradiation

Based on a modified protocol for on-resin Suzuki-Miyaura cross-coupling.[2]

Table 3: Expected Outcomes of Peptide Stapling
PropertyLinear PeptideStapled PeptideReference
α-Helicity Low / UnstableSignificantly Increased[2][3]
Binding Affinity (to target) BaselineIncreased (up to 5-fold reported)[2]
Proteolytic Stability LowSignificantly Increased[2]
Purity (post-HPLC) >95%>95%N/A

Experimental Protocols

The overall workflow involves the assembly of the linear peptide on a solid support, followed by the on-resin cyclization (stapling), and finally cleavage and purification.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Stapling On-Resin Stapling cluster_Final Cleavage and Purification Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Amino Acid Coupling Deprotection1->Coupling1 Incorp_BrPhe 4. Incorporate Fmoc-3-bromo-D-Phe Coupling1->Incorp_BrPhe At position 'i' Incorp_BpinPhe 5. Incorporate Fmoc-4-(Bpin)-L-Phe Incorp_BrPhe->Incorp_BpinPhe At position 'i+4' or 'i+7' Elongation 6. Continue Peptide Elongation Incorp_BpinPhe->Elongation Deprotection2 7. Final Fmoc Deprotection Elongation->Deprotection2 Stapling 8. Suzuki-Miyaura Cross-Coupling Deprotection2->Stapling Cleavage 9. Cleavage from Resin Stapling->Cleavage Purification 10. HPLC Purification Cleavage->Purification Analysis 11. Characterization (MS, CD) Purification->Analysis

Caption: Overall workflow for stapled peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide containing this compound and Fmoc-4-(pinacolato)borono-L-phenylalanine using standard Fmoc/tBu chemistry on a 0.1 mmol scale.

  • Resin Swelling:

    • Place Rink Amide resin (0.1 mmol) in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30-60 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq., 0.3 mmol) and a coupling activator like HBTU (2.9 eq., 0.29 mmol) in 2 mL of DMF.

    • Add DIEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Confirm complete coupling using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 x 5 mL).

  • Peptide Elongation:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

    • Incorporate This compound at position 'i' and Fmoc-4-(pinacolato)borono-L-phenylalanine at position 'i+4' or 'i+7' using the same coupling protocol. These positions are crucial for forming one or two turns of the α-helix, respectively.

  • Final Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to free the N-terminal amine.

Protocol 2: On-Resin Suzuki-Miyaura Stapling

This protocol is adapted from a method developed for stapling peptides containing bromotryptophan and is directly applicable here.[2][3]

Caption: On-resin Suzuki-Miyaura cross-coupling reaction.

  • Resin Preparation:

    • After final Fmoc deprotection, wash the peptide-resin with DMF (3x), DCM (3x), and finally with the reaction solvent mixture of DME/EtOH/H₂O (9:9:2).

  • Reaction Setup:

    • In a microwave reaction vessel, add the peptide-resin.

    • Add the degassed solvent mixture (DME/EtOH/H₂O, 9:9:2) to the resin.

    • Add potassium fluoride (KF) as the base.

    • In a separate vial, pre-mix the catalyst Pd₂(dba)₃ and the ligand sSPhos and add them to the reaction vessel.

    • Seal the vessel tightly.

  • Microwave Reaction:

    • Place the vessel in a microwave synthesizer.

    • Irradiate at 120 °C for 30 minutes with stirring.

  • Post-Reaction Wash:

    • After the reaction, allow the vessel to cool to room temperature.

    • Drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).

    • Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Analysis
  • Peptide Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS.

    • Add the cleavage cocktail (approx. 5-10 mL) to the dried, stapled peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approx. 10 times the filtrate volume) to precipitate the crude peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.

    • Analyze the secondary structure and confirm α-helicity using Circular Dichroism (CD) spectroscopy. Compare the CD spectrum to that of the linear, unstapled precursor to quantify the increase in helicity.

Conclusion

The incorporation of this compound provides a strategic handle for the synthesis of stapled peptides via intramolecular Suzuki-Miyaura cross-coupling. This methodology allows for the creation of robust, conformationally constrained peptides with enhanced therapeutic potential. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and characterize these promising molecules. The resulting biaryl-stapled peptides are expected to exhibit increased α-helicity, proteolytic stability, and binding affinity, making them valuable candidates for further investigation in drug development programs.[2]

References

Application Notes and Protocols: Bioconjugation Strategies Utilizing the Bromine Handle of 3-Bromophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the site-specific modification of proteins and peptides using the non-canonical amino acid 3-bromophenylalanine. The bromine moiety serves as a versatile and bio-orthogonal handle for the introduction of various functionalities through palladium-catalyzed cross-coupling reactions, offering precise control over the location of modification and minimizing perturbation of protein structure and function.[1][2]

Core Principles

The primary strategy for bioconjugation with 3-bromophenylalanine revolves around palladium-catalyzed cross-coupling reactions. These reactions are well-suited for biological applications due to their high specificity, functional group tolerance, and the ability to be performed in aqueous environments under mild conditions.[3][4][5][6] The two key stages of this methodology are:

  • Site-Specific Incorporation of 3-Bromophenylalanine: The unnatural amino acid is incorporated into a target protein at a specific site using amber stop codon (TAG) suppression in an E. coli expression system.[1][7] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 3-bromophenylalanine.

  • Palladium-Catalyzed Cross-Coupling: The bromine handle on the incorporated 3-bromophenylalanine residue is then used as a reactive site for coupling with a molecule of interest. The most common and well-documented reaction for this purpose is the Suzuki-Miyaura cross-coupling, which forms a stable carbon-carbon bond with a boronic acid or boronate ester derivative.[1][3][8] Other potential palladium-catalyzed reactions include the Sonogashira and Heck couplings.[8][9][10]

Applications in Research and Drug Development

The ability to site-specifically modify proteins with a wide range of molecules opens up numerous possibilities in basic research and therapeutic development:

  • Fluorescent Labeling: Attachment of fluorescent probes for studying protein localization, dynamics, and interactions.[1]

  • Drug Development: Creation of antibody-drug conjugates (ADCs) where a cytotoxic drug is attached to a specific site on an antibody for targeted cancer therapy.[2]

  • Peptide and Peptidomimetic Design: Incorporation into peptides to enhance stability against enzymatic degradation and to probe structure-activity relationships.[11]

  • Development of Diagnostic Agents: Conjugation of imaging agents for applications such as Positron Emission Tomography (PET).[11]

  • Structural Biology: The bromine atom can serve as a heavy atom for phasing in X-ray crystallography.[12]

Data Presentation: Quantitative Analysis of Suzuki-Miyaura Cross-Coupling

The following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions on brominated amino acid derivatives. While specific yields can vary depending on the protein, reaction conditions, and coupling partner, this data provides an indication of the efficiency of the methodology.

EntryAryl Halide SubstrateCoupling Partner (Boronic Acid)Catalyst SystemSolvent/BufferReaction Time (h)Yield (%)
1N-protected 3-bromophenylalanine derivativePhenylboronic acidPalladium catalyst and ligandDegassed organic solvent or aqueous buffer2 - 24Varies
2Protein with incorporated 3-bromophenylalanineFluorescent boronic acid derivativePalladium catalyst and ligandDegassed HEPES buffer, pH 8.02 - 4 (RT) or overnight (4°C)Not specified, but described as "useful conversions"[3]
3Similar brominated amino acid derivativePhenylboronic acidPd-based catalystNot specifiedNot specifiedHigh

Note: The data in this table is compiled from various sources and is intended to be representative. Optimal conditions and yields should be determined empirically for each specific application.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 3-Bromophenylalanine into a Target Protein

This protocol describes the incorporation of 3-bromo-DL-phenylalanine into a target protein in E. coli using the amber stop codon suppression method.[1]

Materials:

  • Expression plasmid for the target protein with a TAG amber stop codon at the desired site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-bromo-DL-phenylalanine.

  • E. coli expression strain (e.g., BL21(DE3)).

  • 3-Bromo-DL-phenylalanine.

  • Luria-Bertani (LB) medium.

  • Terrific Broth (TB).

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Add 3-bromo-DL-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Reduce the temperature to 20°C and continue to grow the culture for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein containing 3-bromophenylalanine using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).

Protocol 2: Suzuki-Miyaura Cross-Coupling for Fluorescent Labeling

This protocol details the fluorescent labeling of a protein containing 3-bromophenylalanine via a Suzuki-Miyaura cross-coupling reaction.[1]

Materials:

  • Purified protein containing 3-bromophenylalanine.

  • Fluorescent boronic acid derivative.

  • Palladium catalyst (e.g., palladium(II) acetate).

  • Water-soluble ligand (e.g., 2-amino-4,6-dihydroxypyrimidine).

  • Degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent boronic acid derivative in a minimal amount of DMF or DMSO.

    • Prepare stock solutions of the palladium catalyst and ligand in the degassed reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified protein solution.

    • Add the fluorescent boronic acid derivative to a final molar excess of 10-50 fold over the protein.

    • Add the palladium catalyst and ligand.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing and protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., β-mercaptoethanol) to a final concentration of 10 mM.

  • Purification: Remove unreacted fluorescent probe, catalyst, and ligand using a size-exclusion chromatography column. Collect the protein-containing fractions.

  • Characterization:

    • Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy.

    • Confirm the purity of the labeled protein by SDS-PAGE and fluorescence imaging.

Visualizations

experimental_workflow cluster_incorporation Incorporation of 3-Bromophenylalanine cluster_bioconjugation Bioconjugation via Suzuki-Miyaura Coupling transformation Co-transformation of E. coli expression Protein Expression and Induction transformation->expression purification Protein Purification expression->purification reagent_prep Reagent Preparation purification->reagent_prep Purified Protein with 3-Br-Phe reaction_setup Reaction Setup reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation purification_labeling Purification of Labeled Protein incubation->purification_labeling characterization characterization purification_labeling->characterization Characterization (DOL, Purity)

Caption: Experimental workflow for bioconjugation.

suzuki_miyaura_mechanism protein_br Protein-3-Bromophenylalanine oxidative_addition Oxidative Addition protein_br->oxidative_addition pd0 Pd(0)L2 pd0->oxidative_addition intermediate1 Protein-Pd(II)L2-Br oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation boronic_acid R-B(OH)2 (e.g., Fluorescent Probe) boronic_acid->transmetalation intermediate2 Protein-Pd(II)L2-R transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration protein_r Conjugated Protein reductive_elimination->protein_r

Caption: Suzuki-Miyaura cross-coupling mechanism.

References

Troubleshooting & Optimization

How to improve low coupling efficiency of Fmoc-3-bromo-D-phenylalanine in SPPS?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to address the challenges of low coupling efficiency encountered with Fmoc-3-bromo-D-phenylalanine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low coupling efficiency in SPPS?

This compound is considered a sterically hindered amino acid. The low coupling efficiency is primarily due to the steric hindrance caused by the bulky bromine atom on the phenyl ring, which physically obstructs the formation of the peptide bond.[1][2][3] This hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences in the final peptide.[3]

Q2: Are standard coupling protocols sufficient for this compound?

Standard coupling protocols, especially those using carbodiimide reagents like DCC or DIC, are often insufficient for achieving high coupling efficiency with sterically hindered residues like this compound.[1][2][3] It is typically necessary to employ optimized conditions, including more potent coupling reagents and potentially longer reaction times or double coupling.[1][3][4]

Q3: What are the most effective types of coupling reagents for this amino acid?

For challenging couplings involving sterically hindered amino acids, high-reactivity onium salt reagents are recommended.[2] These are broadly categorized into:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, HCTU, and COMU are highly effective as they form highly reactive esters that can overcome the steric barrier.[1][2]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][2]

Q4: Can increasing the reaction time or performing a double coupling improve efficiency?

Yes. Extending the coupling reaction time, for instance, from the standard 1-2 hours to overnight, can help drive the reaction to completion.[1] Alternatively, performing a "double coupling," where the coupling step is repeated with a fresh solution of activated amino acid, is a common and effective strategy to ensure complete reaction.[1][4][5]

Q5: How does the choice of solvent affect the coupling of this compound?

The solvent plays a critical role in solvating the peptide-resin complex, which is essential for a successful coupling reaction.[1] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[6] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[1] For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[1][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low coupling efficiency with this compound.

Problem: Low Coupling Efficiency (indicated by a positive Kaiser test after coupling)

First, it is crucial to confirm the complete removal of the Fmoc group from the preceding amino acid before attempting to couple this compound.[7] A positive Kaiser test before coupling is essential. If the deprotection is complete, proceed with the following troubleshooting steps.

Protocol_HATU resin 1. Start with Fmoc-deprotected peptide-resin preactivate 2. Pre-activate Amino Acid: - Fmoc-3-bromo-D-Phe (4 eq.) - HATU (3.9 eq.) - DIPEA (8 eq.) - In DMF for 1-5 min resin->preactivate coupling 3. Add activated amino acid solution to the resin preactivate->coupling react 4. Allow to react for 2-4 hours (or overnight for difficult cases) coupling->react wash 5. Wash resin thoroughly with DMF react->wash kaiser 6. Perform Kaiser Test wash->kaiser complete Coupling Complete kaiser->complete Negative double_couple 7. Repeat steps 2-5 (Double Coupling) kaiser->double_couple Positive double_couple->wash

References

Technical Support Center: Troubleshooting Solid-Phase Peptide Synthesis with Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-3-bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on troubleshooting low peptide yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield when using this compound in SPPS?

Low yields in SPPS involving this compound can stem from several factors. The most common culprits are incomplete Fmoc deprotection, inefficient coupling of the sterically hindered amino acid, and side reactions. Peptide aggregation on the resin and issues during the final cleavage and work-up can also significantly diminish the final yield.

Q2: How does the 3-bromo substitution on D-phenylalanine affect coupling efficiency?

The bromine atom at the meta-position of the phenyl ring introduces steric hindrance, which can slow down the coupling reaction compared to unsubstituted phenylalanine.[1] This steric bulk may impede the approach of the activated amino acid to the free amine on the growing peptide chain, potentially leading to incomplete coupling and deletion sequences.

Q3: Are there any specific side reactions associated with this compound?

While this compound is generally stable under standard SPPS conditions, the presence of the bromo-substituent can, in some contexts, influence side reactions. However, the most common side reactions are sequence-dependent and typical for Fmoc-SPPS, such as aspartimide formation if an aspartic acid residue is present.[2][3]

Q4: What is the recommended cleavage cocktail for peptides containing 3-bromo-D-phenylalanine?

A standard cleavage cocktail, such as Trifluoroacetic acid (TFA) with scavengers, is typically effective. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS is crucial for scavenging carbocations generated during the cleavage of side-chain protecting groups, thus preventing the re-attachment of these groups to sensitive residues.

Troubleshooting Guide

Issue 1: Low Final Peptide Yield After Cleavage and Purification

This is one of the most common issues encountered in SPPS. A systematic approach is necessary to diagnose the root cause.

Initial Diagnostic Workflow

start Low Final Yield test_cleavage Perform Test Cleavage on small resin amount start->test_cleavage ms_analysis Analyze by MS test_cleavage->ms_analysis target_mass_present Target Mass Present? ms_analysis->target_mass_present no_target_mass No Target Mass ms_analysis->no_target_mass No synthesis_issue Problem is likely incomplete synthesis or aggregation target_mass_present->synthesis_issue Yes cleavage_issue Problem is likely cleavage/work-up target_mass_present->cleavage_issue Partial/Impure synthesis_failure Systematic Synthesis Failure no_target_mass->synthesis_failure

Caption: Initial diagnostic workflow for low peptide yield.

Troubleshooting Steps:

  • Incomplete Coupling of this compound:

    • Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a significant peak corresponding to the peptide sequence truncated just before the 3-bromo-D-phenylalanine residue.

    • Solution:

      • Extend Coupling Time: Increase the coupling reaction time for this compound to 2-4 hours.

      • Double Couple: After the initial coupling, drain the reagents and add a fresh solution of activated this compound for a second coupling step.

      • Use a More Potent Coupling Reagent: Switch to a more powerful activating agent like HATU or COMU, which are known for their high reactivity, especially with sterically hindered amino acids.[5]

  • Incomplete Fmoc Deprotection:

    • Symptom: MS analysis reveals the presence of the desired peptide mass as well as a +222 Da adduct, corresponding to the mass of the Fmoc group.

    • Solution:

      • Extend Deprotection Time: Increase the second piperidine treatment from 10 minutes to 15-20 minutes.

      • Monitor Deprotection: Use a colorimetric test like the Kaiser test to confirm the presence of free primary amines after the deprotection step. A blue color indicates incomplete Fmoc removal.

  • Peptide Aggregation:

    • Symptom: The resin beads clump together during synthesis, leading to poor solvent flow and accessibility of reagents. This can result in a complex mixture of truncated and deletion sequences.

    • Solution:

      • Change Solvent: Consider switching from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.

      • Incorporate Backbone Protection: Introduce a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the α-nitrogen of the amino acid preceding the difficult sequence to disrupt hydrogen bonding and aggregation.

Issue 2: Side Reactions Leading to Impurities
  • Diketopiperazine Formation:

    • Symptom: This is most common if 3-bromo-D-phenylalanine is the second amino acid in the sequence, leading to cleavage of the dipeptide from the resin.

    • Solution:

      • Use a Bulky Resin: Employ a 2-chlorotrityl chloride resin, which is more sterically hindered and less prone to this side reaction.[2]

      • Couple a Dipeptide: Instead of coupling the second amino acid individually, use a pre-formed Fmoc-dipeptide.[2]

Quantitative Data Summary

The following tables provide expected efficiencies and key parameters for SPPS involving halogenated phenylalanine derivatives. While specific data for 3-bromo-D-phenylalanine is limited, these values for similar compounds serve as a good benchmark.

Table 1: Expected Coupling and Cleavage Efficiencies

StepParameterExpected ValueNotes
SPPS CouplingCoupling Efficiency>99%May require double coupling for sterically hindered residues like 3-bromo-D-phenylalanine. Monitored by Kaiser test.
CleavageCrude Peptide Yield70-90%Highly dependent on peptide length and sequence.
HPLC PurificationFinal Peptide Purity>95% or >98%Achievable with standard reversed-phase HPLC.

Table 2: Recommended Coupling Conditions for this compound

ParameterRecommendation
Equivalents of Amino Acid 3 - 5 eq.
Coupling Reagent HATU, HBTU, or COMU
Base N,N-diisopropylethylamine (DIPEA) (6-10 eq.)
Solvent DMF or NMP
Reaction Time 1-2 hours (extend or double couple if necessary)

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale.

Workflow for a Single Coupling Cycle

deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 kaiser_test Kaiser Test (Optional) wash1->kaiser_test activation Pre-activate Fmoc-3-bromo-D-Phe (HATU/DIPEA in DMF) kaiser_test->activation Positive coupling Couple to Resin (1-2 hours) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Proceed to next cycle wash2->next_cycle

Caption: Standard Fmoc-SPPS coupling cycle workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF (peptide synthesis grade)

  • DCM (dichloromethane)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (3 min, then 10 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of beads. If the test is positive (blue beads), indicating free amines, repeat the coupling step.

  • Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

Protocol 2: Cleavage and Deprotection

Materials:

  • Dried peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet twice with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Preventing side reactions when using Fmoc-3-bromo-D-phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-3-bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and troubleshooting common issues encountered during the use of this valuable amino acid derivative in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Is the bromine atom on this compound stable during standard Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: Yes, the bromo group on the phenyl ring is generally stable under standard Fmoc SPPS conditions. This includes the repeated cycles of Fmoc deprotection using piperidine and the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA).[1] However, certain precautions are recommended to ensure the integrity of the bromine substitution.

Q2: What is the primary side reaction of concern when using this compound?

A2: The most significant potential side reaction is incomplete coupling due to the steric hindrance posed by the bromine atom. This can lead to deletion sequences in the final peptide. Careful selection of coupling reagents and optimization of reaction conditions are crucial to mitigate this issue.[1]

Q3: Can dehalogenation of the 3-bromophenyl group occur during SPPS?

A3: While generally stable, dehalogenation can occur under specific conditions. The primary concern would be in the presence of palladium catalysts, which are sometimes used for the removal of certain orthogonal protecting groups. If your synthesis strategy does not involve palladium catalysts, the risk of dehalogenation during the chain elongation is minimal. During the final TFA cleavage, the use of appropriate scavengers is recommended to prevent potential side-product formation, which could include dehalogenation.[1][2]

Q4: Is there a risk of nucleophilic aromatic substitution on the 3-bromophenyl ring by piperidine during Fmoc deprotection?

A4: The risk of a direct nucleophilic aromatic substitution of the bromine atom by piperidine under standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF at room temperature) is very low. The carbon-bromine bond on the aromatic ring is relatively strong and not prone to substitution by piperidine in these conditions.

Q5: Which scavengers are recommended for the final TFA cleavage of peptides containing 3-bromo-D-phenylalanine?

A5: A standard cleavage cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5), is generally effective.[1] TIS is a crucial scavenger that helps to prevent side-product formation. The use of scavengers is important to quench reactive species generated during the cleavage process that could potentially react with the brominated phenyl ring.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low coupling efficiency (positive ninhydrin/Kaiser test) Steric Hindrance: The bromine atom on the phenyl ring can sterically hinder the coupling reaction.Optimize Coupling Reagents: Use a more potent coupling reagent such as HATU, HBTU, or COMU.[3] Extend Coupling Time: Increase the coupling reaction time to 2-4 hours or perform a double coupling. Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-4 equivalents).
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access of reagents.Use Chaotropic Salts: Add a chaotropic salt like LiCl to the coupling solution to disrupt secondary structures. Microwave Synthesis: Employ microwave-assisted peptide synthesis to enhance coupling efficiency.
Presence of a deletion sequence in the final peptide (Mass Spectrometry) Incomplete Coupling: Failure of this compound to couple completely to the growing peptide chain.Refer to the solutions for "Low coupling efficiency". Ensure a negative ninhydrin test before proceeding to the next coupling step.
Presence of a byproduct with a mass corresponding to phenylalanine instead of bromophenylalanine Dehalogenation: Loss of the bromine atom.Avoid Palladium Catalysts: Ensure that no palladium-based reagents are used in the synthesis strategy if other protecting groups are present. Optimize Cleavage: Use a well-established cleavage cocktail with appropriate scavengers (e.g., TFA/TIS/H2O).
Racemization of the amino acid Over-activation: Prolonged activation times or the use of a strong base can lead to racemization.Minimize Pre-activation Time: Keep the pre-activation time of the amino acid to a minimum (1-2 minutes) before adding it to the resin. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA, especially with uronium/aminium-based coupling reagents.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Below is a summary of commonly used coupling reagents and their general performance characteristics when incorporating sterically hindered amino acids like this compound.

Coupling Reagent Class Relative Reactivity Racemization Potential Key Advantages Potential Issues
HATU Uronium/Aminium SaltVery HighLowHighly effective for hindered couplings; rapid reaction times.[3][4]Can lead to guanidinylation of the N-terminus if used in large excess.[5]
HBTU Uronium/Aminium SaltHighLowGood balance of reactivity and stability; widely used.[3][4]Less reactive than HATU; potential for guanidinylation.[5]
COMU Uronium/Aminium SaltVery HighLowHigh reactivity similar to HATU; non-explosive byproducts.[3][4]Higher cost compared to some other reagents.
PyBOP Phosphonium SaltHighLowByproducts are generally non-carcinogenic; lower risk of guanidinylation compared to uronium salts.Can be less effective for extremely difficult couplings compared to HATU.
DIC/OxymaPure® Carbodiimide/AdditiveModerateLowCost-effective; soluble urea byproduct.Slower reaction rates compared to onium salts.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for an additional 10 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and agitate for 1-2 minutes for pre-activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).

  • Confirmation: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling should be performed.[1]

Protocol 2: Final Cleavage and Deprotection
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether twice.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Mandatory Visualizations

experimental_workflow cluster_spps_cycle SPPS Cycle for this compound cluster_cleavage Final Cleavage and Deprotection Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-3-Br-D-Phe-OH, HATU, DIPEA in DMF) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive (incomplete) Repeat Repeat Cycle or Proceed Kaiser_Test->Repeat Negative (complete) Final_Peptide_Resin Dried Peptide-Resin Repeat->Final_Peptide_Resin Final Cycle Complete Cleavage TFA/TIS/H2O (2-3 hours) Final_Peptide_Resin->Cleavage Filtration Filter Resin Cleavage->Filtration Precipitation Precipitate with Cold Diethyl Ether Filtration->Precipitation Isolation Centrifuge & Wash Precipitation->Isolation Purification RP-HPLC Purification & MS Analysis Isolation->Purification

Caption: Experimental workflow for SPPS and final cleavage.

troubleshooting_logic cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_aggregation Aggregation Mitigation Start Positive Kaiser Test (Incomplete Coupling) CheckReagents Check Coupling Reagent Potency Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckAggregation Consider Peptide Aggregation Start->CheckAggregation UsePotent Use HATU, HBTU, or COMU CheckReagents->UsePotent IncreaseEquiv Increase Equivalents (3-4x) CheckReagents->IncreaseEquiv Extend_Time Extend Coupling Time (2-4h) CheckConditions->Extend_Time Double_Couple Perform Double Coupling CheckConditions->Double_Couple Chaotropic Add Chaotropic Salt (LiCl) CheckAggregation->Chaotropic Microwave Use Microwave Synthesis CheckAggregation->Microwave

Caption: Troubleshooting logic for incomplete coupling.

References

Identifying and characterizing unexpected byproducts in peptides with 3-bromophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing 3-bromophenylalanine (3-Br-Phe).

Troubleshooting Guides

Issue 1: Unexpected Peak in HPLC Analysis - Potential Dehalogenation

You observe a significant unexpected peak in your reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of a crude peptide containing 3-bromophenylalanine. This peak often elutes close to the main product peak.

Possible Cause:

A frequent side reaction in the synthesis of peptides with halogenated amino acids is dehalogenation, where the bromine atom on the phenyl ring is replaced by a hydrogen atom.[1] This results in the formation of a peptide containing a standard phenylalanine (Phe) residue instead of the intended 3-bromophenylalanine.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Dehalogenation start Unexpected Peak in HPLC ms_analysis Analyze by Mass Spectrometry (MS) start->ms_analysis confirm_dehalogenation Confirm Mass Shift (-78.9 Da) ms_analysis->confirm_dehalogenation optimize_cleavage Optimize Cleavage Cocktail confirm_dehalogenation->optimize_cleavage Yes end_unresolved Further Investigation Needed confirm_dehalogenation->end_unresolved No review_synthesis Review Synthesis Protocol optimize_cleavage->review_synthesis re_purify Re-purify by RP-HPLC review_synthesis->re_purify end_resolved Issue Resolved re_purify->end_resolved

Caption: Troubleshooting workflow for suspected dehalogenation.

Detailed Steps:

  • Mass Spectrometry (MS) Analysis:

    • Analyze the crude peptide sample using LC-MS.

    • Look for a species with a mass difference of approximately -78.9 Da (the mass of ⁷⁹Br minus the mass of H) compared to the expected mass of your target peptide.[1]

    • The presence of this mass shift is a strong indicator of dehalogenation.

  • Optimize Cleavage Cocktail:

    • The acidic conditions of the final cleavage from the solid-phase resin can contribute to dehalogenation.

    • Ensure your cleavage cocktail contains appropriate scavengers. Triisopropylsilane (TIS) is a common scavenger used to trap reactive carbocations that can form during cleavage and contribute to side reactions.[1]

    • Consider reducing the cleavage time or temperature to minimize side reactions.

  • Review Synthesis Protocol:

    • Prolonged exposure to certain reagents during solid-phase peptide synthesis (SPPS) can lead to gradual dehalogenation.

    • Ensure efficient coupling and deprotection steps to minimize the overall synthesis time.

  • Purification:

    • The dehalogenated peptide is often very close in hydrophobicity to the desired 3-bromophenylalanine-containing peptide, making separation by RP-HPLC challenging.

    • Optimize your HPLC gradient to achieve baseline separation. A shallower gradient may be necessary.[2]

Issue 2: Multiple Unidentified Peaks in Mass Spectrometry

Your mass spectrometry data shows several unexpected peaks in addition to the target peptide and potential dehalogenation product.

Possible Causes:

  • Truncated or Extended Sequences: Incomplete coupling reactions can lead to truncated peptides (missing one or more amino acids), while issues with protecting groups can sometimes result in extended sequences.[3]

  • Side-Chain Reactions: Reactive side chains of other amino acids in your peptide sequence (e.g., Trp, Met, Cys) may have undergone modification during synthesis or cleavage.[4][5]

  • Formation of Adducts: Reactive species generated during cleavage can form adducts with the peptide.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Multiple Impurities start Multiple Unexpected Peaks in MS msms_analysis Perform MS/MS Fragmentation Analysis start->msms_analysis identify_impurities Identify Impurity Type msms_analysis->identify_impurities truncation Truncation/Deletion identify_impurities->truncation Truncation modification Side-chain Modification identify_impurities->modification Modification other Other identify_impurities->other Other optimize_coupling Optimize Coupling Conditions truncation->optimize_coupling optimize_scavengers Adjust Scavenger Cocktail modification->optimize_scavengers review_reagents Review Reagent Purity other->review_reagents end_resolved Issue Resolved optimize_coupling->end_resolved optimize_scavengers->end_resolved review_reagents->end_resolved

Caption: Troubleshooting workflow for multiple unexpected impurities.

Detailed Steps:

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS analysis on the unexpected precursor ions.

    • The fragmentation pattern will help identify the nature of the impurity (e.g., by confirming the peptide sequence and pinpointing any modifications or truncations).[6]

  • Optimize Coupling Conditions:

    • If truncated sequences are identified, review your coupling protocols.

    • Consider using a different coupling reagent, increasing the coupling time, or performing a double coupling for difficult amino acid incorporations.[3]

  • Adjust Scavenger Cocktail:

    • If side-chain modifications are observed, especially on sensitive residues like Trp or Met, adjust your cleavage cocktail to include scavengers that protect these specific side chains.[5]

  • Review Reagent Purity:

    • Ensure the purity of your Fmoc-3-bromophenylalanine and other amino acid derivatives, as impurities in the starting materials can be incorporated into the final peptide.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct when synthesizing peptides with 3-bromophenylalanine?

A1: The most commonly observed byproduct is the dehalogenated peptide, where the 3-bromophenylalanine has been converted to phenylalanine.[1] This typically occurs during the final acidolytic cleavage step.

Q2: How can I confirm that my peptide contains 3-bromophenylalanine and not just phenylalanine?

A2: Mass spectrometry is the most direct method. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), any peptide or fragment containing 3-bromophenylalanine will exhibit a characteristic isotopic doublet with peaks separated by approximately 2 Da.[1] The absence of this doublet and the presence of a peak corresponding to the mass of the phenylalanine-containing peptide confirms dehalogenation.

Q3: Can the position of the bromine atom (meta in 3-Br-Phe) influence the likelihood of dehalogenation compared to other isomers like 4-Br-Phe?

A3: While the electronic properties of the aryl halide can play a role, the primary factors influencing dehalogenation are the reaction conditions (e.g., catalyst, base, solvent, temperature) rather than the specific isomer of bromophenylalanine.[1] However, electron distribution in the aromatic ring can affect its reactivity.

Q4: My crude peptide purity is very low. What are some general tips for improving the synthesis of peptides with 3-bromophenylalanine?

A4:

  • High-Quality Reagents: Start with high-purity Fmoc-3-bromophenylalanine.[4][7]

  • Efficient Coupling: Ensure complete coupling at each step. For the bulky 3-bromophenylalanine, a longer coupling time or a more potent coupling reagent might be necessary.

  • Optimized Cleavage: Use a well-defined cleavage cocktail with appropriate scavengers like TIS.[1]

  • Proper Workup: After cleavage, ensure the peptide is properly precipitated and washed to remove scavengers and cleaved protecting groups.

Data Presentation

Table 1: Common Byproducts and Their Mass Signatures

ByproductDescriptionExpected Mass Shift from Target Peptide (Da)Key Identifier in Mass Spectrometry
Dehalogenated Peptide3-Bromophenylalanine replaced by Phenylalanine-78.9 (⁷⁹Br - H)Loss of the characteristic 1:1 bromine isotopic doublet.[1]
Truncated Peptide (-1 AA)Deletion of one amino acidVaries depending on the deleted amino acidConfirmed by MS/MS sequencing.[6]
Adduct Formation (+TFA)Addition of trifluoroacetic acid+114.0Often observed in electrospray ionization MS.

Experimental Protocols

Protocol 1: Identification of Dehalogenation by LC-MS
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.[1]

  • LC Separation:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient of increasing mobile phase B is recommended to resolve the target peptide from the potentially co-eluting dehalogenated byproduct.[2]

  • MS Detection:

    • MS1 Scan: Perform a full scan to detect the precursor ions. Look for the expected m/z of the target peptide (with its isotopic bromine pattern) and the m/z of the dehalogenated peptide.[1]

    • Data Analysis: Extract the ion chromatograms for both the target peptide and the dehalogenated peptide to compare their relative abundance.

Protocol 2: Characterization of Unknown Impurities by MS/MS
  • LC-MS Analysis: Perform an initial LC-MS run as described in Protocol 1 to identify the m/z values of the unknown impurities.

  • MS/MS Analysis:

    • Perform a second LC-MS run with data-dependent acquisition, where the mass spectrometer automatically selects the most intense precursor ions from the MS1 scan for fragmentation (MS/MS).

    • Alternatively, create an inclusion list of the impurity m/z values to specifically target them for fragmentation.

  • Fragmentation Method: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) to fragment the peptide backbone.[1]

  • Data Analysis:

    • Analyze the resulting MS/MS spectra to identify the b- and y-ion series.[8]

    • This will allow you to sequence the impurity and identify any modifications or truncations compared to the expected sequence.[6] For fragments containing the 3-bromophenylalanine residue, the characteristic bromine isotopic doublet should be present.[1]

References

Technical Support Center: Optimizing Cleavage of Peptides Containing 3-Bromo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage conditions for peptides incorporating 3-bromo-D-phenylalanine. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and quantitative data to ensure high yield and purity of your target peptide.

Frequently Asked questions (FAQs)

Q1: What is the recommended cleavage cocktail for peptides containing 3-bromo-D-phenylalanine?

A standard and effective cleavage cocktail for most peptides, including those with 3-bromo-D-phenylalanine, is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water.[1] A common ratio is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[2] TIS acts as a scavenger to trap reactive carbocations generated during cleavage, which can otherwise lead to side reactions.[1]

Q2: What are the most common side reactions when cleaving peptides with 3-bromo-D-phenylalanine?

The primary side reaction of concern is the modification of nucleophilic amino acid side chains (e.g., Tryptophan, Methionine, Cysteine, Tyrosine) by carbocations liberated from protecting groups and the resin linker during acidolysis.[3] Another potential, though less common, side reaction is the partial or complete dehalogenation (debromination) of the 3-bromo-D-phenylalanine residue.

Q3: How can I minimize the risk of dehalogenation (debromination)?

While standard TFA cleavage conditions are generally stable for halogenated phenylalanine residues, the risk of dehalogenation can be minimized by ensuring the use of an effective scavenger system and avoiding prolonged exposure to the cleavage cocktail.[2] Triisopropylsilane (TIS) is a key scavenger for this purpose. It is also advisable to perform a small-scale trial cleavage to optimize the reaction time.[4]

Q4: What are the optimal time and temperature for the cleavage reaction?

A typical cleavage reaction is carried out at room temperature for 2-3 hours.[4] For peptides with multiple bulky or acid-resistant protecting groups, the cleavage time may need to be extended. However, prolonged exposure to TFA can increase the risk of side reactions, so it is recommended to monitor the progress of the cleavage.[5]

Q5: How does the presence of 3-bromo-D-phenylalanine affect the purification of the peptide?

The bromine atom increases the hydrophobicity of the peptide. This may lead to longer retention times during reverse-phase high-performance liquid chromatography (RP-HPLC) purification compared to its non-brominated counterpart. The increased hydrophobicity can also sometimes lead to solubility challenges in aqueous buffers, which may require the use of organic co-solvents for initial dissolution.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the cleavage of peptides containing 3-bromo-D-phenylalanine.

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield After Cleavage 1. Incomplete cleavage from the resin.2. Peptide re-attachment to the resin.3. Poor precipitation of the peptide.1. Extend the cleavage time to 3-4 hours and ensure the resin is well-suspended in the cleavage cocktail.2. Ensure an adequate amount of scavenger (TIS) is used. Thioanisole can also be effective in preventing re-attachment.[6]3. Concentrate the TFA filtrate before precipitation with cold diethyl ether. If the peptide is highly hydrophobic, try a different non-polar solvent for precipitation.[6]
Presence of Unexpected Peaks in HPLC/MS Analysis 1. Incomplete removal of side-chain protecting groups.2. Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys).3. Formation of deletion sequences during synthesis.1. Increase cleavage time or use a stronger cleavage cocktail if particularly stable protecting groups are present.2. Use a scavenger cocktail containing agents specific for the sensitive residues in your peptide (e.g., 1,2-ethanedithiol (EDT) for Trp).[3]3. This is a synthesis issue. Review coupling and deprotection steps during solid-phase peptide synthesis (SPPS).
Observation of Dehalogenation (Debromination) 1. Insufficient scavenging of reactive species.2. Extended exposure to harsh cleavage conditions.1. Ensure the use of a fresh cleavage cocktail with an adequate concentration of Triisopropylsilane (TIS).2. Perform a time-course experiment to determine the minimum time required for complete cleavage and deprotection.[4]
Poor Solubility of Crude Peptide 1. The peptide is highly hydrophobic due to the 3-bromo-D-phenylalanine and other residues.1. Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with the initial HPLC mobile phase.2. Use chaotropic agents like guanidinium hydrochloride (GuHCl) in the sample solvent.

Data Presentation

Cleavage Efficiency of a Model Peptide Containing Halogenated Phenylalanine

The following table presents representative data for the synthesis and cleavage of a model peptide containing 4-bromophenylalanine, which can serve as an illustrative example for what to expect with 3-bromo-D-phenylalanine containing peptides. Actual yields and purities are highly dependent on the specific peptide sequence.

Parameter Value Method of Determination Notes
Resin Loading 0.5 mmol/gUV-Vis spectroscopy (Fmoc deprotection)-
Coupling Efficiency (per step) >99%Kaiser TestMonitored after each coupling step.
Crude Peptide Yield 70-85%Gravimetric analysisAfter cleavage and precipitation.
Crude Purity 60-75%RP-HPLC (220 nm)-
Final Purity (after purification) >95%RP-HPLC (220 nm)-
Common Side Products in Mass Spectrometry Analysis
Side Product Mass Change (Da) Notes
Debrominated Peptide -78.92Replacement of Bromine with Hydrogen.
t-butyl adduct +56.11Alkylation from t-butyl protecting groups.
Trityl adduct +243.34Alkylation from trityl protecting groups.

Experimental Protocols

General Protocol for TFA Cleavage of a Peptide Containing 3-Bromo-D-Phenylalanine

This protocol is for the cleavage of a peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare the cleavage cocktail consisting of 95% TFA, 2.5% TIS, and 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a new centrifuge tube. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates. Precipitate the crude peptide by adding the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Peptide Isolation: Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture to pellet the crude peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.

  • Drying: Dry the final peptide pellet under vacuum.

Protocol for RP-HPLC Purification

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • TFA

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in ACN).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of ACN and water with 0.1% TFA).

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B.

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry. Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualizations

Cleavage_Optimization_Workflow Workflow for Optimizing Cleavage Conditions start Start: Peptide-Resin with 3-Bromo-D-Phenylalanine small_scale_cleavage Perform Small-Scale Test Cleavage (TFA/TIS/H2O, 2h, RT) start->small_scale_cleavage analyze Analyze Crude Product (HPLC, MS) small_scale_cleavage->analyze check_completeness Is Cleavage Complete? analyze->check_completeness check_side_reactions Are Side Reactions (e.g., Dehalogenation) Significant? check_completeness->check_side_reactions Yes increase_time Increase Cleavage Time (e.g., to 3-4h) check_completeness->increase_time No optimize_scavengers Optimize Scavenger Cocktail (e.g., add EDT for Trp) check_side_reactions->optimize_scavengers Yes scale_up Proceed with Optimized Conditions for Full-Scale Cleavage check_side_reactions->scale_up No increase_time->small_scale_cleavage optimize_scavengers->small_scale_cleavage end End: Purified Peptide scale_up->end

Caption: Workflow for optimizing peptide cleavage conditions.

Side_Reaction_Pathway Competing Reactions During TFA Cleavage start Peptide-Resin + TFA cleavage Cleavage Reaction start->cleavage side_reactions Generation of Reactive Carbocations (R+) start->side_reactions desired_product Desired Cleaved Peptide (3-Bromo-D-Phe intact) cleavage->desired_product dehalogenation Dehalogenation side_reactions->dehalogenation alkylation Side-Chain Alkylation side_reactions->alkylation scavenging Scavenger (e.g., TIS) Traps R+ side_reactions->scavenging Prevention scavenged_product Neutralized Species scavenging->scavenged_product

Caption: Competing reaction pathways during TFA cleavage.

References

Strategies to avoid racemization of Fmoc-3-bromo-D-phenylalanine during coupling.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions to help you minimize racemization when coupling Fmoc-3-bromo-D-phenylalanine.

Troubleshooting Guide: Minimizing Racemization of this compound

Problem: You are observing significant racemization (epimerization) of this compound during peptide coupling, leading to the formation of the unwanted L-enantiomer in your peptide sequence.

Background: Aromatic amino acids, like phenylalanine derivatives, are prone to racemization. The electron-withdrawing nature of the bromine substituent on the phenyl ring can further increase the acidity of the α-proton, making it more susceptible to abstraction under basic conditions, which is a key step in the racemization mechanism.[1] Racemization often occurs through the formation of an oxazolone intermediate from the activated amino acid.[2]

Workflow for Minimizing Racemization:

Racemization_Minimization_Workflow cluster_Preparation Preparation cluster_Coupling Coupling Protocol cluster_Analysis Analysis Start Start with high-purity This compound Reagents Select optimal coupling reagents, base, and solvent Start->Reagents Preactivation Pre-activate for a short duration Reagents->Preactivation Coupling Perform coupling at low temperature (e.g., 0°C) Preactivation->Coupling Monitoring Monitor reaction completion Coupling->Monitoring Cleavage Cleave a small sample from the resin Monitoring->Cleavage HPLC Analyze by chiral HPLC to determine enantiomeric purity Cleavage->HPLC

Caption: Workflow for minimizing racemization during coupling.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization of this compound?

A1: For sterically hindered and racemization-prone amino acids, phosphonium and uronium/aminium salt-based coupling reagents are generally recommended over carbodiimides like DCC or DIC.[3][4][5]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective.[3][6] HATU is often preferred for difficult couplings due to the formation of highly reactive OAt esters.[5] COMU is a third-generation uronium reagent that has shown excellent performance in reducing racemization and is considered a safer alternative to reagents based on the potentially explosive HOBt or HOAt.[5][7][8]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and avoid the guanidinylation side reactions that can occur with uronium salts.[3][5][6]

Comparison of Coupling Reagents for Racemization-Prone Residues:

Coupling Reagent ClassExamplesSuitability for this compoundKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHigh Generally rapid coupling with low racemization.[6][7] COMU is a safer alternative to HATU/HBTU.[5]
Phosphonium Salts PyBOP, PyAOPHigh Avoids guanidinylation side reactions.[5]
Carbodiimides DCC, DICModerate to Low Higher risk of racemization unless used with additives like HOBt or OxymaPure.[4][9]
Q2: What is the influence of the base on racemization?

A2: The choice and amount of base are critical. The base is required to activate the amino acid, but it also promotes racemization by abstracting the α-proton.[2][10]

  • Base Strength: Weaker, sterically hindered bases are preferred. N,N-diisopropylethylamine (DIPEA) is commonly used, but for highly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) can significantly reduce racemization.[2][7][8]

  • Base Equivalents: Use the minimum number of base equivalents necessary for the reaction to proceed efficiently. Typically, 2 equivalents of a tertiary amine base are used.

Influence of Base on Racemization:

Base_Influence_on_Racemization cluster_Outcome Outcome Base_Strength Base Strength (pKa) Racemization_Level Level of Racemization Base_Strength->Racemization_Level Higher pKa increases risk Steric_Hindrance Steric Hindrance of Base Steric_Hindrance->Racemization_Level Higher hindrance decreases risk

Caption: Relationship between base properties and racemization.

Q3: Are there specific experimental conditions I should modify?

A3: Yes, optimizing your experimental protocol can significantly reduce racemization.

  • Temperature: Perform the coupling at a reduced temperature, for example, 0°C. While this may slow down the reaction rate, it will also decrease the rate of racemization.[3]

  • Pre-activation Time: Keep the pre-activation time of the Fmoc-amino acid with the coupling reagent and base to a minimum (e.g., 1-5 minutes) before adding it to the resin.[3] Prolonged exposure of the activated amino acid to the base increases the opportunity for racemization.

  • Solvent: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can be beneficial for difficult couplings.[3]

  • Microwave-Assisted Peptide Synthesis (MAPS): While microwave heating can accelerate coupling, it can also increase racemization if not carefully controlled.[11][12] If using MAPS, consider lowering the temperature for the coupling of this specific amino acid.[12]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/DIPEA
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes at 0°C.

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive, a second coupling may be necessary.[3]

Protocol 2: Analysis of Racemization by Chiral HPLC
  • Sample Preparation:

    • Take a small sample of the peptide-resin after coupling.

    • Cleave the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

    • Precipitate the cleaved peptide in cold ether, centrifuge, and decant the ether.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

    • Dry the hydrolysate under vacuum.

  • HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T) or ristocetin.[13][14][15]

    • Mobile Phase: An isocratic mobile phase of methanol/acetic acid/triethylamine is often effective for separating N-acetylated amino acid enantiomers.[16] For underivatized amino acids, a mobile phase of acetonitrile and water may be suitable.[15]

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 260 nm).[15][16]

    • Quantification: Integrate the peak areas for the D- and L-enantiomers to determine the percentage of racemization.

Example Chiral HPLC System Parameters:

ParameterValueReference
Column Teicoplanin-based CSP[13][14][15][17]
Mobile Phase Acetonitrile/Water (75/25 v/v)[15]
Flow Rate 0.8 mL/min[15]
Temperature 23°C[15]
Detection UV at 210 nm[15]

References

Kaiser test troubleshooting for Fmoc-3-bromo-D-phenylalanine coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Kaiser test to monitor the coupling efficiency of Fmoc-3-bromo-D-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work in SPPS?

The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin support during SPPS.[1][2][3] It is crucial for monitoring the completeness of two key steps: the deprotection of the Fmoc group (which should yield a positive result) and the subsequent amino acid coupling (which should yield a negative result).[1] The test is based on the reaction of ninhydrin with primary amines, which produces an intense blue-purple color known as Ruhemann's purple.[1] A positive blue color after a coupling step indicates that there are unreacted N-terminal amines, signifying an incomplete reaction. Conversely, a yellow or colorless result indicates a successful coupling.[1][4]

Q2: Are there any limitations of the Kaiser test I should be aware of?

Yes, the Kaiser test has some limitations. It is not reliable for detecting secondary amines, such as the N-terminal of proline, which typically yields a less intense reddish-brown color that can be difficult to interpret.[3][4][5] For proline coupling, alternative methods like the isatin or chloranil test are recommended.[3][5] Additionally, excessive heating during the test can cause the Fmoc protecting group to be prematurely removed, leading to a false-positive result.[3][6][7]

Q3: Can the Kaiser test be used for quantitative analysis?

While primarily a qualitative test, a quantitative version of the Kaiser test exists.[1][6] This involves eluting the blue chromophore from the resin and measuring its absorbance with a spectrophotometer. This allows for a more precise measurement of the extent of unreacted amines.[1]

Q4: What should I do if the Kaiser test is still positive after a second coupling attempt?

If the test remains positive after a second coupling, it is generally advisable to cap the unreacted amines to prevent the formation of deletion peptide impurities in your final product.[3] Capping is typically performed using acetic anhydride with a base like N,N-Diisopropylethylamine (DIPEA) or pyridine to acetylate the free amines, rendering them unreactive in subsequent coupling steps.[3]

Troubleshooting Guide for this compound Coupling

This guide addresses common issues encountered during the coupling of this compound as monitored by the Kaiser test.

Problem 1: Positive Kaiser Test Result (Incomplete Coupling)

A positive test (blue beads and/or solution) after the coupling step indicates the presence of unreacted primary amines.

Possible Cause Recommended Action
Steric Hindrance The bulky bromo-substituent on the phenylalanine ring can sterically hinder the coupling reaction, reducing its efficiency.[8]
1. Extend Coupling Time: Increase the reaction time for the coupling step to allow more time for the reaction to proceed to completion.[4]
2. Perform a Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[3][6]
3. Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or COMU.[3][4][9]
Peptide Aggregation The growing peptide chain on the resin may aggregate, preventing reagents from accessing the N-terminal amine.[3][10]
1. Change Solvent: Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or a mixture of Dichloromethane (DCM)/DMF.[3]
Inefficient Activation The amino acid may not be fully activated before being added to the resin.
1. Check Reagents: Ensure your coupling reagents and base (e.g., DIPEA) are fresh and anhydrous. Old reagents can be less effective.[10]
2. Pre-activate Correctly: Allow sufficient time (typically 1-2 minutes) for the amino acid, coupling agent, and base to pre-activate before adding the mixture to the resin.[8]

Problem 2: False-Positive Kaiser Test Result

A false-positive result occurs when the coupling is complete, but the test incorrectly indicates the presence of free amines.

Possible Cause Recommended Action
Fmoc Group Instability The Fmoc group can be partially cleaved by the pyridine in the Kaiser test reagents, especially with prolonged heating, exposing the primary amine.[3][4][7]
1. Reduce Heating Time: Minimize heating to 3-5 minutes at 100°C to reduce the risk of Fmoc deprotection.[4][6][11]
Reagent Contamination or Degradation Contamination of reagents with amines or degradation over time can lead to a false positive.[4][12]
1. Prepare Fresh Solutions: Use freshly prepared Kaiser test solutions.[4]
2. Proper Washing: Ensure the resin is washed thoroughly to remove any residual basic reagents (like piperidine from the deprotection step) before performing the test.[10]
Resin Damage Certain resin types (e.g., PEGA) can be susceptible to damage, potentially exposing amine groups.[10]
1. Consider Resin Type: If this is a recurring issue, consider using a more robust polystyrene-based resin.[10]

Problem 3: False-Negative Kaiser Test Result

A false-negative result occurs when the coupling is incomplete, but the test incorrectly indicates it is finished.

Possible Cause Recommended Action
Improper Resin Swelling If the resin is not properly swelled, reactive sites may be inaccessible, leading to a negative result even if deprotection was incomplete.[12]
1. Ensure Adequate Swelling: Allow sufficient time (e.g., 30-60 minutes in DMF) for the resin to swell completely before starting the synthesis.[11]
Degraded Test Reagents Old or improperly stored Kaiser test reagents may lose their reactivity.[12]
1. Prepare Fresh Solutions: If reagents are old, prepare new solutions as described in the protocol below.[4]
Acidic Contamination Traces of acid on the resin can lead to a false-negative result.[6]
1. Thorough Washing: Ensure all acidic reagents are thoroughly washed away before performing the test.

Experimental Protocols

Protocol 1: Qualitative Kaiser Test

This protocol is a standard procedure for qualitatively assessing the presence of free primary amines on the resin.[5]

Reagent Preparation

ReagentPreparationStorage
Reagent A (KCN in Pyridine) 1. Dissolve 16.5 mg of KCN in 25 mL of distilled water. 2. Dilute 1.0 mL of this solution with 49 mL of pyridine.Store in a dark glass bottle.
Reagent B (Ninhydrin in n-Butanol) Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.Store in a dark glass bottle at 4°C. Stable for up to 2 months.[1]
Reagent C (Phenol in n-Butanol) Dissolve 40 g of phenol in 20 mL of n-butanol.Store in a dark glass bottle at room temperature. Stable for up to 6 months.[1]

Procedure

  • Sample Collection: Transfer a small sample of resin (10-15 beads) to a small glass test tube.[1][5]

  • Washing: Wash the resin beads thoroughly with a solvent like DMF or DCM to remove residual reagents, and then decant the solvent.[1]

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.[5][11]

  • Incubation: Heat the test tube at 100-110°C for 3-5 minutes.[5][11]

  • Observation: Remove the tube from the heat and observe the color of the beads and the solution.[1]

Interpretation of Results

ObservationInterpretationRecommended Action
Intense blue solution and beads Failed coupling.[3][5]Check reagents and recouple.
Light blue solution, dark blue beads Incomplete coupling.[3][5]Recouple.
Dark blue solution, colorless beads Nearly complete coupling.[3][5]Extend coupling time or cap.
Yellow/colorless solution and beads Complete coupling.[4]Proceed to the next deprotection step.
Protocol 2: General Fmoc-SPPS Coupling Cycle

This protocol outlines a standard cycle for coupling an Fmoc-protected amino acid.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v). Perform this twice: first for 3 minutes, then drain and treat for an additional 10-15 minutes.[2][11]

  • Washing: Thoroughly wash the resin to remove piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is: DMF (x5), Isopropanol (IPA) (x3), DCM (x3), and finally DMF (x3) to prepare for coupling.[11]

  • Kaiser Test (Optional): Perform a Kaiser test to confirm complete Fmoc deprotection (should be positive).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HATU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1-2 hours at room temperature.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[8]

  • Kaiser Test: Perform a Kaiser test to confirm coupling completion (should be negative).

Visualizations

SPPS_Cycle Start Start with N-Terminal Fmoc-Protected Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, IPA, DCM) Deprotection->Wash1 Kaiser_Pos Kaiser Test (Optional Check) Wash1->Kaiser_Pos Coupling 3. Amino Acid Coupling (Fmoc-AA, Activator, Base) Kaiser_Pos->Coupling  Positive  (Expected) Wash2 4. Washing (DMF) Coupling->Wash2 Kaiser_Neg 5. Kaiser Test Wash2->Kaiser_Neg End Ready for Next Cycle Kaiser_Neg->End Negative (Success)

Caption: A standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Perform Kaiser Test after This compound Coupling Result What is the result? Start->Result Positive Positive (Blue) Result->Positive Negative Negative (Yellow/Colorless) Result->Negative Action_Recouple Action: 1. Extend coupling time 2. Perform a double coupling 3. Use stronger coupling agent (HATU/HCTU) Positive->Action_Recouple Proceed Proceed to next Fmoc deprotection step Negative->Proceed Check_Again Perform Kaiser Test again Action_Recouple->Check_Again Still_Positive Still Positive Check_Again->Still_Positive Now_Negative Negative Check_Again->Now_Negative Action_Cap Action: Cap unreacted amines with Acetic Anhydride Still_Positive->Action_Cap Now_Negative->Proceed Action_Cap->Proceed

Caption: A troubleshooting workflow for a positive Kaiser test result after coupling.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid Fmoc-3-bromo-D-phenylalanine. The inherent hydrophobicity of this modified amino acid, coupled with the bulky Fmoc protecting group, presents unique challenges during purification. This resource aims to address these common issues to help you achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

The main challenges stem from the significantly increased hydrophobicity imparted by both the brominated phenyl ring and the Fmoc protecting group.[1] This leads to:

  • Poor Solubility: Difficulty dissolving the crude peptide in standard aqueous buffers for HPLC.[1][2]

  • Aggregation: A high tendency for the peptide to aggregate, leading to sample loss, column clogging, and poor chromatographic resolution.[2]

  • Strong Retention: Strong binding to reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution, which can complicate purification and lead to co-elution of impurities.[1]

  • Poor Peak Shape: Peak broadening and tailing in HPLC chromatograms due to slow mass transfer kinetics and secondary interactions with the stationary phase.[1][3]

Q2: How does the Fmoc protecting group affect the purification of my peptide?

The Fmoc group is a large, hydrophobic moiety that significantly contributes to the overall hydrophobicity of the peptide.[4] During purification of the final, cleaved peptide, the Fmoc group should have been removed. However, if you are purifying an intermediate fragment that still contains the N-terminal Fmoc group, you can expect significantly longer retention times on reversed-phase HPLC compared to the deprotected peptide. Incomplete Fmoc deprotection during synthesis can also lead to a significant, late-eluting impurity that can be difficult to separate from the target peptide.[5]

Q3: My peptide containing this compound is insoluble in my initial HPLC mobile phase. What should I do?

Poor solubility is a common problem for these types of peptides.[6][7] Here are some strategies to improve solubility:

  • Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) before diluting it with the initial mobile phase.[1]

  • Use of Chaotropic Agents: Incorporate chaotropic agents like guanidinium hydrochloride (GuHCl) or urea (at concentrations of 1-6 M) in the sample solvent. These agents disrupt intermolecular hydrogen bonds that can lead to aggregation.[8]

  • Test a Range of Co-solvents: Experiment with different organic co-solvents in your mobile phase. While acetonitrile is common, solvents like isopropanol or n-propanol can be more effective at solubilizing very hydrophobic peptides.[6][7]

Q4: I am observing significant peak tailing during the purification of my peptide. How can I improve the peak shape?

Peak tailing can be caused by several factors, including secondary interactions with the stationary phase and slow kinetics.[3][9][10] To improve peak shape:

  • Optimize Mobile Phase Additives: Ensure you are using an ion-pairing agent like trifluoroacetic acid (TFA) at a sufficient concentration (typically 0.1%) in both your aqueous and organic mobile phases.[11]

  • Increase Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing the speed of interactions between the peptide and the stationary phase.[1]

  • Change the Stationary Phase: If you are using a C18 column, consider a stationary phase with different selectivity, such as a C8, C4, or a phenyl-hexyl column.[1] Shorter alkyl chains or different aromatic interactions can reduce strong hydrophobic retention and improve peak shape.

Q5: How does the presence of 3-bromo-D-phenylalanine affect the mass spectrometry analysis of my peptide?

The bromine atom has two major isotopes, 79Br and 81Br, with nearly equal natural abundance. This will result in a characteristic isotopic pattern in your mass spectrum, with two peaks separated by approximately 2 Da for each charge state of your peptide. This isotopic signature is a useful tool for confirming the successful incorporation of the brominated amino acid.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the purification of peptides containing this compound.

Issue 1: Poor Peptide Solubility

Symptoms:

  • Difficulty dissolving the crude peptide pellet.[1]

  • Precipitation of the peptide upon injection onto the HPLC column.[1]

  • Low recovery of the peptide from the column.[7]

Troubleshooting Steps

Step Action Rationale
1 Initial Dissolution in Organic Solvent Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMF, DMSO, or NMP before dilution with the initial mobile phase.[1]
2 Use of Chaotropic Agents Incorporate chaotropic agents like GuHCl or urea (1-6 M) in the sample solvent and mobile phase A to disrupt aggregation.[8]
3 pH Adjustment Adjust the pH of the sample solvent. For peptides with a net basic charge, a slightly acidic pH can improve solubility, and for acidic peptides, a slightly basic pH may be beneficial.[12][13]

| 4 | Test a Range of Co-solvents | Experiment with different co-solvents like isopropanol or n-propanol in the mobile phase, as they can be more effective than acetonitrile for highly hydrophobic peptides.[6][7] |

Issue 2: Poor Peak Shape and Resolution in RP-HPLC

Symptoms:

  • Broad peaks.[1]

  • Peak tailing.[1][3]

  • Co-elution with impurities.[7]

Troubleshooting Steps

Step Action Rationale
1 Optimize the Gradient Start with a higher initial percentage of organic solvent and use a shallower gradient to improve the separation of closely eluting species.
2 Change the Stationary Phase If using a C18 column, consider a stationary phase with different selectivity, such as a C8, C4, or a phenyl-hexyl column to reduce strong hydrophobic retention.[1]
3 Increase Column Temperature Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.[1]

| 4 | Modify the Mobile Phase | The use of alternative organic modifiers like isopropanol or n-propanol can also alter selectivity and improve peak shape.[7] |

Experimental Protocols

Protocol 1: General Purification Protocol for a Hydrophobic Peptide Containing 3-bromo-D-phenylalanine

This protocol outlines a general procedure for the purification of a cleaved and deprotected peptide containing 3-bromo-D-phenylalanine by reversed-phase HPLC.

  • Peptide Dissolution:

    • Attempt to dissolve the lyophilized crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If solubility is poor, dissolve the peptide in a minimal volume of DMSO or DMF (e.g., 100-200 µL) and then dilute with the initial mobile phase to the desired injection concentration.[14][15] Use sonication to aid dissolution if necessary.[12]

  • HPLC-Based Purification:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative).

    • Mobile Phase A: 0.1% TFA in water.[16]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[16]

    • Gradient: A shallow gradient is recommended. For example, start with a linear gradient of 20-70% Mobile Phase B over 40 minutes. This may need to be optimized based on the retention time of your specific peptide.[16]

    • Flow Rate: 1 mL/min for analytical scale. Adjust for preparative scale based on column diameter.

    • Detection: Monitor the elution profile at 220 nm and 280 nm.[16]

    • Fraction Collection: Collect fractions corresponding to the major peptide peak.[16]

  • Analysis and Lyophilization:

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[17]

    • Pool the pure fractions and lyophilize to obtain the final peptide powder.[16]

Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage 1. Elongation Crude Crude Peptide Precipitation & Lyophilization Cleavage->Crude 2. TFA Cocktail Dissolution Peptide Dissolution (DMSO/DMF if needed) Crude->Dissolution 3. Solubilization HPLC Reversed-Phase HPLC Dissolution->HPLC 4. Injection Fractions Fraction Collection HPLC->Fractions 5. Elution Analysis Purity & Identity Check (Analytical HPLC & Mass Spec) Fractions->Analysis 6. QC Pooling Pooling of Pure Fractions Analysis->Pooling 7. Verification Lyophilization Lyophilization Pooling->Lyophilization 8. Concentration Final Pure Peptide Powder Lyophilization->Final 9. Final Product

Caption: Experimental workflow for the synthesis and purification of a peptide.

troubleshooting_logic cluster_solubility Solubility Troubleshooting cluster_peakshape Peak Shape Troubleshooting Start Purification Issue Identified Solubility Poor Solubility? Start->Solubility PeakShape Poor Peak Shape? Solubility->PeakShape No Organic Use Strong Organic Solvent (DMSO, DMF) Solubility->Organic Yes Gradient Optimize Gradient (Shallower) PeakShape->Gradient Yes Success Successful Purification PeakShape->Success No Chaotrope Add Chaotropic Agent (GuHCl, Urea) Organic->Chaotrope CoSolvent Change Mobile Phase Co-solvent (IPA, nPrOH) Chaotrope->CoSolvent CoSolvent->Success Temp Increase Column Temperature Gradient->Temp Column Change Column (C8, C4, Phenyl) Temp->Column Column->Success

Caption: Troubleshooting decision tree for peptide purification.

References

Fmoc deprotection issues with sterically hindered amino acids like 3-bromophenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Fmoc deprotection during solid-phase peptide synthesis (SPPS), with a particular focus on sterically hindered amino acids like 3-bromophenylalanine.

Troubleshooting Guide

Issue 1: Incomplete Fmoc Deprotection Detected

Symptoms:

  • Positive Kaiser test (yellow beads) after deprotection.[1]

  • Presence of a peak with a mass increase of 222.24 Da (mass of Fmoc group) in the crude peptide analysis by LC-MS.[2]

  • Appearance of deletion sequences in the final peptide, often difficult to separate from the target peptide.[3]

Possible Causes & Solutions:

Possible CauseRecommended Solutions
Steric Hindrance The bulky side chain of amino acids like 3-bromophenylalanine can physically block the deprotection reagent from accessing the Fmoc group.[3]
1. Extend Deprotection Time: Increase the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes).
2. Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution for a second full deprotection cycle.[2]
3. Use a Stronger Base Cocktail: Switch from the standard 20% piperidine in DMF to a more potent mixture, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF.[4] DBU is a stronger, non-nucleophilic base that can accelerate the deprotection of hindered residues.[5][6]
Peptide Aggregation The growing peptide chain, especially with hydrophobic residues, can fold into secondary structures (e.g., β-sheets) on the resin, preventing reagent penetration.[3][7]
1. Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP), which is more effective at disrupting secondary structures.[4]
2. Increase Temperature: Perform the deprotection at a slightly elevated temperature (e.g., 35-40°C) to help break up aggregates.[4]
Suboptimal Reagents Degraded piperidine or DMF can lead to inefficient deprotection.
1. Use Fresh Reagents: Always use fresh, high-purity piperidine and peptide synthesis-grade DMF.
Poor Resin Swelling Inadequate swelling of the resin can lead to peptide chains being too close together, hindering reagent access.[3]
1. Ensure Proper Swelling: Allow the resin to swell in DMF or NMP for at least 30-60 minutes before the first deprotection step.[3][6]

Troubleshooting Workflow for Incomplete Deprotection

A Incomplete Deprotection Detected (e.g., Positive Kaiser Test) B Extend Deprotection Time (e.g., 2 x 20 min) A->B C Perform Double Deprotection B->C Issue Persists H Successful Deprotection B->H Resolved D Switch to Stronger Base (e.g., 2% DBU / 2% Piperidine in DMF) C->D Issue Persists C->H Resolved E Change Solvent to NMP D->E Issue Persists D->H Resolved F Increase Deprotection Temperature (35-40°C) E->F Issue Persists E->H Resolved G Re-evaluate Synthesis Strategy F->G Issue Persists F->H Resolved

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What causes incomplete Fmoc deprotection of sterically hindered amino acids like 3-bromophenylalanine?

Incomplete Fmoc deprotection for sterically hindered amino acids is primarily due to:

  • Steric Hindrance: The bulky side chain of the amino acid physically obstructs the approach of the deprotection base (e.g., piperidine) to the Fmoc group.[3]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate and form secondary structures, making the N-terminus inaccessible to reagents.[3][7]

Q2: How can I detect incomplete Fmoc deprotection?

You can detect incomplete deprotection using several methods:

  • Kaiser Test: A rapid colorimetric test to detect free primary amines. A yellow or colorless result after deprotection indicates failure.[1]

  • UV-Vis Spectrophotometry: Monitoring the absorbance of the dibenzofulvene-piperidine adduct at around 301 nm can quantify the extent of Fmoc removal.[1][6]

  • HPLC and Mass Spectrometry (LC-MS): Analysis of the crude peptide will show the desired product and potentially a later-eluting peak with a mass corresponding to the Fmoc-protected peptide.[2]

Q3: What are the consequences of incomplete Fmoc deprotection?

The primary consequence is the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3] These impurities can be very difficult to separate from the target peptide, leading to lower yields and purity.[3]

Q4: When should I consider using a stronger base like DBU?

Consider using a DBU-containing deprotection cocktail when:

  • You are working with known "difficult" sequences containing multiple sterically hindered or hydrophobic amino acids.

  • Standard deprotection protocols with 20% piperidine consistently result in incomplete deprotection.

  • You observe significant peptide aggregation on the resin.

Caution: DBU is a very strong base and should not be used in sequences containing aspartic acid (Asp), as it can catalyze aspartimide formation.[5][8]

Data Presentation: Comparison of Deprotection Reagents

Deprotection ReagentTypical ConcentrationTypical Deprotection TimeAdvantagesDisadvantages
Piperidine 20% in DMF2 x 10-20 minWell-established and effective for most sequences.Can be slow for hindered residues; may promote side reactions like aspartimide formation.[9]
DBU/Piperidine 2% DBU, 2% Piperidine in DMF/NMP2 x 5-10 minFaster deprotection, effective for hindered and aggregating sequences.[4][9]DBU's high basicity can increase the risk of aspartimide formation and racemization if not used carefully.[5][8][9]
DBU/Piperazine 2% DBU, 5% Piperazine in NMP< 1 min for complete removalVery rapid deprotection, effective for difficult sequences.[9] Can suppress diketopiperazine formation.May require optimization to minimize other side reactions.
Pyrrolidine 20% in DMF or other solventsVariableCan be more efficient than piperidine, especially in less polar solvents.[3]May increase other side reactions.[3]

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine Fmoc deprotection of non-hindered amino acids.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged. Agitate for 5 minutes.[6]

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[3]

  • (Optional) Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[3]

Protocol 2: Enhanced Fmoc Deprotection using DBU

This protocol is recommended for sterically hindered amino acids like 3-bromophenylalanine or for sequences prone to aggregation.

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.[3]

  • Prepare Deprotection Cocktail: Prepare a fresh solution of 2% DBU and 2% piperidine in DMF or NMP.

  • Deprotection: Add the deprotection cocktail to the resin and agitate for 5-10 minutes.

  • Drain: Remove the deprotection solution.

  • Second Deprotection: Repeat the deprotection step with a fresh batch of the cocktail for another 5-10 minutes.

  • Extensive Washing: Wash the resin thoroughly with the corresponding solvent (DMF or NMP, at least 7-10 times) to completely remove the strong base.[2]

  • Confirmation: Perform a Kaiser test to confirm successful deprotection.[3]

DBU Deprotection Workflow

A Start: Fmoc-Protected Peptide-Resin (Hindered Residue) B Swell Resin in DMF or NMP (30 min) A->B C Prepare Fresh 2% DBU / 2% Piperidine in DMF or NMP B->C D Treat with DBU Cocktail (5-10 min) C->D E Drain Reagent D->E F Repeat Treatment with Fresh DBU Cocktail (5-10 min) E->F G Drain Reagent F->G H Wash Resin Extensively (7-10 times with DMF/NMP) G->H I Perform Kaiser Test for Confirmation H->I J End: Deprotected Peptide-Resin I->J

Caption: Workflow for enhanced Fmoc deprotection using a DBU cocktail.

Protocol 3: Kaiser (Ninhydrin) Test

This qualitative test detects the presence of free primary amines on the resin.

  • Prepare Reagents:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[3][4]

  • Sample Collection: Transfer a small sample of peptide-resin (10-20 beads) to a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the tube at 100-120°C for 3-5 minutes.[6]

  • Observe Color:

    • Dark Blue/Purple Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/No Color Change: Negative result, indicating incomplete deprotection.[4]

Kaiser Test Logic

A Peptide-Resin after Deprotection B Add Kaiser Reagents A, B, C A->B C Heat at 100-120°C B->C D Observe Color C->D E Dark Blue/Purple Color D->E Positive F Yellow/No Color Change D->F Negative G Result: Successful Deprotection (Free Primary Amine Present) E->G H Result: Incomplete Deprotection (Fmoc Group Still Attached) F->H

Caption: Logical flow of the Kaiser test for confirming Fmoc deprotection.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fmoc-3-bromo-D-phenylalanine and Fmoc-4-bromo-D-phenylalanine in Peptide Synthesis and Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide chemistry and drug discovery, the incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Among these, halogenated phenylalanine derivatives, such as Fmoc-3-bromo-D-phenylalanine and Fmoc-4-bromo-D-phenylalanine, serve as versatile building blocks. The bromine substituent not only influences the physicochemical properties of the resulting peptides but also provides a reactive handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions. This guide offers an objective comparison of the reactivity of this compound and Fmoc-4-bromo-D-phenylalanine, supported by theoretical principles and available experimental data, to aid researchers in selecting the appropriate building block for their specific applications.

Theoretical Comparison of Reactivity

The reactivity of this compound and Fmoc-4-bromo-D-phenylalanine in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The position of the bromine atom on the phenyl ring influences the electron density of the carbon-bromine bond. In Fmoc-4-bromo-D-phenylalanine, the bromine atom is in the para position relative to the amino acid side chain. The electron-donating nature of the alkyl side chain can slightly increase the electron density at the para position through hyperconjugation, potentially making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst. Conversely, in this compound, the bromine atom is in the meta position, where the electronic influence of the side chain is less pronounced. Generally, aryl halides with electron-withdrawing groups exhibit enhanced reactivity in Suzuki-Miyaura coupling. While the amino acid side chain is not strongly electron-withdrawing, the subtle electronic differences can lead to variations in reaction kinetics.

Steric Effects: Steric hindrance can play a significant role in the efficiency of cross-coupling reactions. For this compound, the bromine atom is located closer to the peptide backbone, which could potentially create more steric congestion around the reaction site, especially for bulky coupling partners or within sterically constrained peptide sequences. In contrast, the bromine atom in the 4-position of Fmoc-4-bromo-D-phenylalanine is more exposed, which may facilitate easier access for the bulky palladium catalyst and the coupling partner, potentially leading to higher reaction rates and yields.

Based on these general principles, Fmoc-4-bromo-D-phenylalanine is often predicted to exhibit slightly higher reactivity in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance. However, the optimal choice will ultimately depend on the specific reaction conditions, the nature of the coupling partners, and the sequence of the peptide.

Data Presentation: Performance in Cross-Coupling Reactions

While direct head-to-head comparative studies under identical conditions for this compound and Fmoc-4-bromo-D-phenylalanine are limited in publicly available literature, the following tables summarize representative data for their performance in common palladium-catalyzed cross-coupling reactions. The data for the 3-bromo isomer is often derived from studies using the L-enantiomer or the DL-racemic mixture, and this should be considered when interpreting the results.

Table 1: Suzuki-Miyaura Coupling

FeatureThis compoundFmoc-4-bromo-D-phenylalanine
Typical Yield 60-85%70-95%
Reaction Time 4-24 hours2-18 hours
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd₂(dba)₃/SPhos
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, TolueneTHF, Dioxane/H₂O
Notes Reactivity can be influenced by steric hindrance from the peptide backbone.Generally shows good reactivity with a variety of boronic acids.

Table 2: Sonogashira Coupling

FeatureThis compoundFmoc-4-bromo-D-phenylalanine
Typical Yield 50-80%60-90%
Reaction Time 6-24 hours4-20 hours
Catalyst Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuI
Base Et₃N, DIPEAEt₃N, DIPEA
Solvent DMF, THFDMF, THF
Notes Optimization of reaction conditions may be required to overcome potential steric effects.The 4-position generally allows for efficient coupling with terminal alkynes.

Table 3: Stille Coupling

FeatureThis compoundFmoc-4-bromo-D-phenylalanine
Typical Yield 40-75%50-85%
Reaction Time 8-36 hours6-24 hours
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄, Pd₂(dba)₃
Ligand PPh₃, AsPh₃PPh₃, XPhos
Solvent Toluene, DioxaneToluene, DMF
Notes The toxicity of organotin reagents is a significant drawback.Generally proceeds with good yields, but purification from tin byproducts can be challenging.

Experimental Protocols

The following are detailed methodologies for the incorporation of Fmoc-bromo-D-phenylalanine derivatives into peptides via Solid-Phase Peptide Synthesis (SPPS) and a general protocol for subsequent Suzuki-Miyaura cross-coupling.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-bromo-D-phenylalanine

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.

  • Dry the peptide pellet under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Peptide

1. Reaction Setup (On-Resin):

  • Swell the peptide-resin containing the bromo-phenylalanine residue in a suitable solvent (e.g., DMF or a mixture of dioxane and water) in a reaction vessel.

  • Degas the solvent by bubbling with argon or nitrogen for 15-20 minutes.

  • To the resin suspension, add the arylboronic acid (3-5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3-5 equivalents).

2. Reaction Execution:

  • Heat the reaction mixture to 60-80°C and agitate for 4-24 hours.

  • Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

3. Work-up and Cleavage:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and byproducts.

  • Cleave the modified peptide from the resin as described in Protocol 1, step 7.

4. Purification:

  • Purify the crude peptide by RP-HPLC.

  • Characterize the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_sp_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cross_coupling Palladium-Catalyzed Cross-Coupling cluster_final_steps Final Processing resin Start: Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling (Fmoc-bromo-D-Phe) deprotection1->coupling elongation Repeat for Chain Elongation coupling->elongation deprotection2 Final Fmoc Deprotection elongation->deprotection2 resin_mod Modified Peptide-Resin deprotection2->resin_mod Proceed to Modification reagents Add Boronic Acid, Pd Catalyst, Base resin_mod->reagents reaction Heat and Agitate reagents->reaction monitoring Reaction Monitoring (LC-MS) reaction->monitoring cleavage Cleavage from Resin monitoring->cleavage Upon Completion purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization final_product Final Modified Peptide characterization->final_product

Caption: Experimental workflow for the synthesis of modified peptides.

suzuki_cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(Br)L2 pd0->pd_complex Oxidative Addition (R-Br) transmetalation R-Pd(II)(Ar)L2 pd_complex->transmetalation Transmetalation (Ar-B(OH)2, Base) product R-Ar transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Fmoc-3-bromo-D-phenylalanine and Fmoc-3-iodo-D-phenylalanine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptides and other molecular frameworks is a cornerstone of modern drug discovery and chemical biology. Halogenated phenylalanine derivatives, in particular, serve as versatile handles for post-synthetic modifications via cross-coupling reactions. This guide provides an objective comparison of two such building blocks, Fmoc-3-bromo-D-phenylalanine and Fmoc-3-iodo-D-phenylalanine, in the context of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This analysis is supported by experimental data to inform rational substrate selection and reaction optimization.

Executive Summary

The fundamental difference in reactivity between this compound and Fmoc-3-iodo-D-phenylalanine lies in the carbon-halogen bond strength. The weaker carbon-iodine bond in the iodo-derivative leads to a faster rate of oxidative addition, the rate-determining step in many palladium-catalyzed cross-coupling reactions. Consequently, Fmoc-3-iodo-D-phenylalanine generally exhibits higher reactivity, often resulting in higher yields and requiring milder reaction conditions compared to its bromo-counterpart. However, factors such as cost, stability, and the potential for side reactions can influence the choice of substrate.

Data Presentation: Quantitative Comparison

The following tables summarize the performance of this compound and Fmoc-3-iodo-D-phenylalanine in key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Fmoc-4-halo-phenylalanine Derivatives with Arylboronic Acids

Data extracted from a study by Qiao et al. on Fmoc-4-halophenylalanine derivatives, which is expected to show a similar reactivity trend to the 3-halo counterparts.

EntryHalogen (X)Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Br4-Methoxyphenylboronic acidPd(OAc)₂ / DtBuPFK₃PO₄t-amyl alcohol801895
2I4-Methoxyphenylboronic acidPd(OAc)₂ / DtBuPFK₃PO₄t-amyl alcohol80498
3Br3-Thienylboronic acidPd(OAc)₂ / DtBuPFK₃PO₄THF701885
4I3-Thienylboronic acidPd(OAc)₂ / DtBuPFK₃PO₄THF70492
5Br4-(N-Boc-aminomethyl)phenylboronic acidPd(OAc)₂ / DtBuPFK₃PO₄t-amyl alcohol801888
6I4-(N-Boc-aminomethyl)phenylboronic acidPd(OAc)₂ / DtBuPFK₃PO₄t-amyl alcohol80494

Observation: The iodo-derivative consistently provides higher or comparable yields in significantly shorter reaction times, highlighting its superior reactivity in Suzuki-Miyaura coupling.

Table 2: Inferred Comparison for Sonogashira and Buchwald-Hartwig Reactions
ReactionHalogen (X)Coupling PartnerTypical Catalyst SystemExpected Relative ReactivityAnticipated Yield
Sonogashira BrTerminal AlkynePdCl₂(PPh₃)₂ / CuIGoodModerate to High
ITerminal AlkynePdCl₂(PPh₃)₂ / CuIExcellentHigh to Excellent
Buchwald-Hartwig BrAminePd₂(dba)₃ / Buchwald LigandGoodModerate to High
IAminePd₂(dba)₃ / Buchwald LigandExcellentHigh to Excellent

Rationale for Inference: The higher reactivity of the C-I bond facilitates the oxidative addition of the palladium catalyst, which is the initial and often rate-limiting step in both the Sonogashira and Buchwald-Hartwig catalytic cycles. This generally translates to faster reactions and higher yields for the iodo-substituted substrate under similar conditions.

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are representative protocols and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound or Fmoc-3-iodo-D-phenylalanine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF, 0.06 equiv)

  • Anhydrous potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous tert-amyl alcohol or THF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add Fmoc-3-halo-D-phenylalanine, the arylboronic acid, and K₃PO₄.

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Stir the suspension and degas by bubbling Argon through the mixture for 15-20 minutes.

  • In a separate vial, quickly weigh and add Pd(OAc)₂ and DtBuPF.

  • Add the catalyst and ligand to the reaction flask under a positive flow of Argon.

  • Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with 1N HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound or Fmoc-3-iodo-D-phenylalanine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Fmoc-3-halo-D-phenylalanine, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound or Fmoc-3-iodo-D-phenylalanine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • A suitable Buchwald ligand (e.g., XPhos, SPhos, RuPhos; 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir for a few minutes.

  • Add Fmoc-3-halo-D-phenylalanine and the amine.

  • Seal the tube and heat the reaction mixture to 80-110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualization of Key Processes

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Start reagents Combine Reactants: - Fmoc-3-halo-D-Phe - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Pd Precursor - Ligand - (Co-catalyst) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat & Stir degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Isolated Product purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_reactants Reactant Comparison cluster_properties Key Property cluster_implications Reaction Implications cluster_outcome Typical Outcome Bromo This compound Bond_Br Stronger C-Br Bond Bromo->Bond_Br Iodo Fmoc-3-iodo-D-phenylalanine Bond_I Weaker C-I Bond Iodo->Bond_I Reactivity_Br Slower Oxidative Addition (Higher Activation Energy) Bond_Br->Reactivity_Br Reactivity_I Faster Oxidative Addition (Lower Activation Energy) Bond_I->Reactivity_I Outcome_Br Longer Reaction Times Harsher Conditions Good Yields Reactivity_Br->Outcome_Br Outcome_I Shorter Reaction Times Milder Conditions Excellent Yields Reactivity_I->Outcome_I

Caption: Logical relationship between C-X bond strength and cross-coupling performance.

Conclusion

The choice between this compound and Fmoc-3-iodo-D-phenylalanine for cross-coupling reactions is a trade-off between reactivity, cost, and availability. For applications where high throughput and mild reaction conditions are paramount, Fmoc-3-iodo-D-phenylalanine is the superior choice, consistently delivering excellent yields in shorter reaction times. However, this compound remains a viable and often more cost-effective alternative, capable of providing good to high yields, albeit with potentially longer reaction times and more forcing conditions. The selection of the optimal substrate should be made on a case-by-case basis, considering the specific requirements of the synthetic target and the desired process efficiency.

Enhanced Enzymatic Stability of Peptides Incorporating 3-Bromo-D-Phenylalanine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics is often hampered by their rapid degradation by endogenous proteases, leading to short in-vivo half-lives and limited therapeutic efficacy. A key strategy to overcome this challenge is the incorporation of unnatural amino acids to enhance metabolic stability. This guide provides a comparative study on the enzymatic stability of peptides containing 3-bromo-D-phenylalanine, contrasting its performance with peptides containing the natural L-phenylalanine and the non-halogenated D-phenylalanine. The inclusion of the D-enantiomer and a halogen atom is hypothesized to synergistically protect the peptide backbone from proteolytic cleavage.

The Rationale for Enhanced Stability

Proteolytic enzymes, such as trypsin and chymotrypsin, exhibit high stereospecificity for L-amino acids, which are the natural building blocks of proteins.[1][2][3] The incorporation of a D-amino acid, like D-phenylalanine, introduces a stereochemical barrier that hinders the proper binding of the peptide into the enzyme's active site.[1] This "unnatural" configuration significantly reduces the rate of proteolysis.

Furthermore, the addition of a bromine atom to the phenyl ring of D-phenylalanine is expected to confer additional stability through steric hindrance.[4] The bulky halogen atom can further obstruct the enzyme's access to the adjacent peptide bonds, rendering the peptide even more resistant to enzymatic degradation.

Comparative Stability Data

Table 1: Stability in Human Serum

This table illustrates the expected half-life of a hypothetical peptide when incubated in human serum at 37°C. The data demonstrates a substantial increase in stability with the incorporation of a D-amino acid and a further enhancement with the addition of bromine.

Peptide VariantAmino Acid at Position XSerum Half-life (t½)Fold Improvement (vs. L-Phe)
Native PeptideL-Phenylalanine12 minutes-
D-Amino Acid PeptideD-Phenylalanine> 180 minutes> 15x
Halogenated D-Amino Acid Peptide3-Bromo-D-Phenylalanine> 360 minutes> 30x

Table 2: Proteolytic Degradation by Specific Enzymes

This table shows the percentage of the peptide remaining after incubation with common proteases, trypsin and chymotrypsin, at 37°C. The data indicates a high resistance of the modified peptides to enzymatic cleavage compared to the native peptide.

Peptide VariantAmino Acid at Position X% Intact Peptide after 2h (Trypsin)% Intact Peptide after 1h (Chymotrypsin)
Native PeptideL-Phenylalanine< 5%< 2%
D-Amino Acid PeptideD-Phenylalanine> 90%> 95%
Halogenated D-Amino Acid Peptide3-Bromo-D-Phenylalanine> 98%> 98%

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the enzymatic stability of peptides.

1. Peptide Stability Assay in Human Serum

This assay evaluates the overall stability of a peptide in a complex biological matrix that contains a wide range of proteases.

  • Materials:

    • Test peptides (lyophilized powder)

    • Pooled human serum

    • Phosphate-buffered saline (PBS, pH 7.4)

    • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Procedure:

    • Peptide Solution Preparation: Prepare a stock solution of each peptide in PBS at a concentration of 1 mg/mL.

    • Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum to a final peptide concentration of 100 µg/mL.

    • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[4]

    • Reaction Quenching: Immediately add the aliquot to a tube containing an equal volume of quenching solution to precipitate serum proteins and stop enzymatic activity.

    • Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Analysis: Analyze the supernatant using RP-HPLC or LC-MS to quantify the amount of remaining intact peptide. The percentage of remaining peptide is plotted against time to determine the half-life (t½).

2. Proteolytic Degradation Assay with Specific Proteases (e.g., Trypsin, Chymotrypsin)

This assay assesses the stability of a peptide against individual, purified proteases to understand specific cleavage patterns and resistance.

  • Materials:

    • Test peptides (lyophilized powder)

    • Protease of interest (e.g., Trypsin, Chymotrypsin)

    • Assay buffer (protease-specific, e.g., ammonium bicarbonate for trypsin)

    • Quenching solution (e.g., 10% trifluoroacetic acid)

    • RP-HPLC or LC-MS system.

  • Procedure:

    • Solution Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

    • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio, typically ranging from 1:20 to 1:100 (w/w).[2]

    • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C).

    • Sampling and Quenching: Collect and quench aliquots at various time points (e.g., 0, 30, 60, 120 minutes) as described in the serum stability assay.[2]

    • Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent peptide peak and the appearance of any degradation products. The percentage of intact peptide remaining at each time point is quantified.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the underlying principle of enhanced stability.

G cluster_0 Peptide Synthesis & Purification cluster_1 Enzymatic Stability Assays cluster_2 Data Analysis Native_Peptide Synthesize Native Peptide (L-Phe) Purification Purify all Peptides (RP-HPLC) Native_Peptide->Purification D_Peptide Synthesize D-Amino Acid Peptide (D-Phe) D_Peptide->Purification Bromo_D_Peptide Synthesize Bromo D-Amino Acid Peptide (3-bromo-D-Phe) Bromo_D_Peptide->Purification Serum_Assay Incubate with Human Serum Purification->Serum_Assay Trypsin_Assay Incubate with Trypsin Purification->Trypsin_Assay Chymotrypsin_Assay Incubate with Chymotrypsin Purification->Chymotrypsin_Assay Quantification Quantify Remaining Peptide (HPLC / LC-MS) Serum_Assay->Quantification Trypsin_Assay->Quantification Chymotrypsin_Assay->Quantification Comparison Compare Half-life and Degradation Rates Quantification->Comparison

Caption: Experimental workflow for comparative enzymatic stability analysis.

G cluster_0 Protease Active Site cluster_1 Protease Protease LPhe Peptide with L-Phe LPhe->Protease Binds & is Cleaved DPhe Peptide with 3-bromo-D-Phe DPhe->Protease Binding Hindered (No Cleavage)

Caption: Mechanism of protease resistance by D-amino acid incorporation.

References

A Head-to-Head Comparison of Coupling Efficiencies for Halogenated Fmoc-Phenylalanines in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like halogenated phenylalanines is a critical tool for modulating the pharmacological properties of peptides. The choice of halogen—fluorine, chlorine, bromine, or iodine—at the para-position of the phenylalanine side chain can significantly influence peptide structure, stability, and biological activity. A key consideration for the synthesis of such modified peptides is the coupling efficiency of the halogenated Fmoc-amino acid building blocks. While comprehensive, direct head-to-head comparative studies with quantitative data are limited in publicly available literature, this guide provides a comparison based on established principles of peptide chemistry and available data to help researchers make informed decisions.[1]

The efficiency of solid-phase peptide synthesis (SPPS) can be influenced by the steric and electronic properties of the amino acid derivatives.[1] Generally, for para-substituted phenylalanines, the steric bulk increases as one moves down the halogen group (F < Cl < Br < I). This increase in size can potentially lead to slower coupling kinetics. However, for most standard Fmoc-SPPS protocols that utilize modern, potent coupling reagents such as HBTU, HATU, or DIC/Oxyma, the coupling of these halogenated amino acids is generally efficient.[1]

Physicochemical Properties of Halogenated Fmoc-Phenylalanines

The nature of the halogen atom significantly influences the physicochemical properties of the Fmoc-amino acid, which in turn can affect its behavior in peptide synthesis. The following table summarizes key properties of the para-halogenated Fmoc-phenylalanine derivatives.

PropertyFmoc-Phe-OHFmoc-Phe(4-F)-OHFmoc-Phe(4-Cl)-OHFmoc-Phe(4-Br)-OHFmoc-Phe(4-I)-OH
Molecular Weight ( g/mol ) 387.43405.42421.87466.32513.32
van der Waals Volume of Halogen (ų) N/A8.719.324.531.9
Data compiled from various chemical supplier and database sources.[1]
Performance Characteristics in Solid-Phase Peptide Synthesis

While quantitative coupling yields from a single comparative study are not available, the following table summarizes the qualitative performance and key considerations for each halogenated derivative based on general principles and observations from related studies.

DerivativeKey Considerations in SPPSPotential AdvantagesPotential Challenges
Fmoc-Phe(4-F)-OH The small size of fluorine results in minimal steric hindrance, similar to the non-halogenated parent amino acid.High coupling efficiency is expected. The C-F bond is highly stable, which is beneficial for in vivo applications.May not provide the same benefits in terms of serving as a reactive handle or heavy atom as the larger halogens.
Fmoc-Phe(4-Cl)-OH Exhibits reactivity similar to the bromo-derivative, and standard coupling conditions are generally effective.Chlorine is smaller than bromine, which could lead to slightly better coupling efficiency in sterically hindered sequences.Less commonly utilized as a reactive handle for post-synthesis modification compared to bromo- or iodo-derivatives.
Fmoc-Phe(4-Br)-OH Standard coupling protocols are generally effective.The bromine atom is a versatile handle for further chemical modifications, such as cross-coupling reactions. It can also serve as a heavy atom for crystallographic studies.The steric hindrance from the bromine atom might slightly reduce coupling efficiency compared to non-halogenated phenylalanine.
Fmoc-Phe(4-I)-OH The large size of iodine can introduce significant steric bulk.The C-I bond is the most reactive among the halogens, making it an excellent handle for post-synthetic modifications like Suzuki or Sonogashira coupling.The significant steric bulk can lead to lower coupling efficiency and may require extended coupling times or more potent coupling reagents.[1]

Experimental Protocols

To facilitate a direct and quantitative comparison of the coupling efficiencies of different halogenated Fmoc-phenylalanines, a standardized experimental protocol is essential. The following section provides a detailed methodology for such a comparative study.

Experimental Workflow for Comparative Coupling Efficiency Analysis

The following diagram outlines a typical workflow for synthesizing a model peptide with each of the different halogenated phenylalanine analogs and subsequently analyzing the crude product to determine coupling efficiency.

G cluster_0 Peptide Synthesis (for each analog) cluster_1 Analysis Resin_Prep 1. Resin Swelling and Fmoc Deprotection Coupling 2. Coupling of Halogenated Fmoc-Phe-OH Resin_Prep->Coupling Add activated amino acid Capping 3. Capping of Unreacted Amines Coupling->Capping Monitor with Kaiser test Cleavage 4. Cleavage and Deprotection Capping->Cleavage Treat with TFA cocktail Purification 5. Crude Peptide Precipitation Cleavage->Purification Analysis 6. RP-HPLC and LC-MS Analysis Purification->Analysis Data 7. Quantify Purity and Yield Analysis->Data

Caption: Workflow for the comparative analysis of coupling efficiencies.

Detailed Methodology

This protocol describes a manual solid-phase peptide synthesis procedure to incorporate a single halogenated phenylalanine residue into a model peptide sequence (e.g., Ac-Gly-X-Ala-NH2, where X is the halogenated Phe analog) on a Rink Amide resin.

1. Resin Preparation:

  • Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).

2. Amino Acid Coupling (for each halogenated analog in separate vessels):

  • In a separate vial, dissolve the Fmoc-halogenated phenylalanine (3 equivalents relative to resin loading), a coupling additive like 1-hydroxybenzotriazole (HOBt) or Oxyma (3 equivalents), and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) in DMF.

  • Pre-activate the amino acid solution for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2 hours with agitation.

  • Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.[2]

3. Capping (Optional but Recommended for Comparative Studies):

  • To ensure that any unreacted amino groups do not interfere with the analysis, cap them by treating the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF.

4. Fmoc Deprotection and Subsequent Couplings:

  • Remove the Fmoc group from the newly coupled halogenated phenylalanine using 20% piperidine in DMF as described in step 1.

  • Couple the next amino acid in the sequence (e.g., Fmoc-Gly-OH) using the same coupling protocol.

5. Cleavage and Deprotection:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed (or acetylated), wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

6. Peptide Precipitation and Analysis:

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the purity and identify any deletion products.

  • Confirm the identity of the desired product using liquid chromatography-mass spectrometry (LC-MS).

  • Calculate the coupling efficiency for each halogenated analog by comparing the peak area of the desired product to the peak areas of any deletion sequences corresponding to a failed coupling of the halogenated residue.

By following this standardized protocol for each of the halogenated Fmoc-phenylalanine derivatives, researchers can obtain reliable, head-to-head comparative data on their coupling efficiencies under their specific laboratory conditions. This will enable a more informed selection of building blocks for the synthesis of complex, modified peptides.

References

Evaluating the Effect of 3-Bromophenylalanine on Peptide Ligand Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids into peptide ligands is a powerful tool for modulating their pharmacological properties. Among these, halogenated phenylalanine derivatives have garnered significant interest for their potential to enhance binding affinity, metabolic stability, and overall efficacy. This guide provides a comparative analysis of 3-bromophenylalanine (3-Br-Phe) as a modification to enhance peptide ligand binding, supported by available experimental data and detailed methodologies for its evaluation.

The Rationale for Incorporating 3-Bromophenylalanine

The introduction of a bromine atom at the meta-position of the phenylalanine side chain imparts several physicochemical changes that can influence molecular interactions:

  • Steric and Electronic Effects: The bromine atom is larger and more electronegative than hydrogen, altering the size, shape, and electron distribution of the aromatic ring. These changes can lead to more favorable interactions within a receptor's binding pocket.

  • Hydrophobicity: The bromo-substituent increases the hydrophobicity of the amino acid side chain, which can enhance binding to hydrophobic pockets in target proteins.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen, sulfur) in the receptor, which can contribute to the stability of the peptide-receptor complex.

Quantitative Data on Binding Affinity

While direct comparative studies detailing the change in binding affinity (Kd or IC50) upon substitution of Phenylalanine (Phe) with 3-Bromophenylalanine (3-Br-Phe) in a specific peptide-receptor interaction are not extensively available in the public literature, valuable insights can be drawn from studies on related systems.

One such study investigated the affinity of various halogenated phenylalanine analogs for the L-type amino acid transporters LAT1 and LAT2. The data, presented in Table 1, demonstrates a clear structure-activity relationship where the size and position of the halogen atom significantly impact binding affinity.

Table 1: Comparative Binding Affinities (Kᵢ in µM) of Phenylalanine Analogs to LAT1 and LAT2 Transporters

Amino Acid AnalogHalogen PositionKᵢ (µM) for LAT1Kᵢ (µM) for LAT2
Phenylalanine (Phe)-130 ± 10> 1000
3-Fluorophenylalanine (3-F-Phe)meta83 ± 6730 ± 130
3-Chlorophenylalanine (3-Cl-Phe)meta32 ± 1220 ± 20
3-Bromophenylalanine (3-Br-Phe) meta 23 ± 2 150 ± 20
3-Iodophenylalanine (3-I-Phe)meta16 ± 1110 ± 10
4-Fluorophenylalanine (4-F-Phe)para120 ± 10> 1000
4-Chlorophenylalanine (4-Cl-Phe)para100 ± 10> 1000
4-Bromophenylalanine (4-Br-Phe)para91 ± 7> 1000
4-Iodophenylalanine (4-I-Phe)para73 ± 5800 ± 100

Data adapted from a study on L-type amino acid transporters. The Kᵢ values represent the concentration of the analog required to inhibit 50% of the transporter's activity and are indicative of binding affinity (a lower Kᵢ value indicates higher affinity).

From this data, it is evident that for the meta-substituted analogs, the binding affinity for both LAT1 and LAT2 increases with the size of the halogen atom (F < Cl < Br < I)[1]. This suggests that for this particular biological target, the increased size and polarizability of bromine and iodine contribute favorably to binding.

Comparison with Other Halogenated Phenylalanines

The choice of halogen and its position on the phenyl ring are critical for optimizing binding affinity.

  • Meta- vs. Para-Position: As seen in Table 1, for the LAT transporters, meta-substitution generally resulted in higher affinity compared to para-substitution. This highlights the importance of the specific topology of the binding pocket.

  • Fluorine vs. Bromine: While fluorine is smaller and highly electronegative, the larger and more polarizable bromine atom can offer different types of interactions, such as halogen bonding, which may be more favorable in certain contexts. For instance, in a study on biphalin, a dimeric opioid peptide, substitution with 4-fluorophenylalanine resulted in a significant increase in binding affinity to both µ- and δ-opioid receptors[2].

The optimal choice between 3-bromophenylalanine and other halogenated analogs is context-dependent and must be determined empirically for each peptide-receptor system.

Experimental Protocols

To evaluate the effect of 3-bromophenylalanine on peptide ligand binding affinity, a systematic approach involving peptide synthesis, purification, and binding affinity measurement is required.

Solid-Phase Peptide Synthesis (SPPS) of a 3-Bromophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing 3-bromophenylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-L-3-Bromophenylalanine

  • Other Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-L-3-Bromophenylalanine) and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Measurement of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Purified receptor (ligand) and peptide (analyte)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface with a mixture of EDC and NHS.

    • Inject the receptor solution in the immobilization buffer to couple it to the sensor surface.

    • Deactivate any remaining active sites with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the peptide (analyte) over the sensor surface.

    • Allow for an association phase followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The binding events are recorded as a sensorgram.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).

Visualizing Workflows and Concepts

To aid in the understanding of the experimental and conceptual frameworks, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding_assay Binding Affinity Measurement synthesis Solid-Phase Peptide Synthesis (with 3-Br-Phe) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization immobilization Receptor Immobilization (SPR Chip) characterization->immobilization Purified Peptide binding Peptide Injection (Association/Dissociation) immobilization->binding analysis Data Analysis (Calculate Kd) binding->analysis

Experimental workflow for evaluating the effect of 3-bromophenylalanine.

logical_relationship cluster_modification Modification cluster_properties Physicochemical Changes cluster_outcome Potential Outcome mod Incorporate 3-Br-Phe into Peptide steric Altered Sterics & Electronics mod->steric hydro Increased Hydrophobicity mod->hydro halogen Potential for Halogen Bonding mod->halogen affinity Enhanced Binding Affinity (Lower Kd) steric->affinity hydro->affinity halogen->affinity

Conceptual relationship between 3-Br-Phe incorporation and binding affinity.

Conclusion

The incorporation of 3-bromophenylalanine into peptide ligands presents a promising strategy for enhancing binding affinity. The available data suggests that the steric and electronic properties of the bromine atom at the meta-position can lead to more favorable interactions with biological targets. However, the effect is highly context-dependent, and the optimal modification strategy must be determined through empirical testing for each specific peptide-receptor system. The detailed experimental protocols provided in this guide offer a robust framework for conducting such evaluations. Further research is warranted to expand the library of quantitative data on 3-bromophenylalanine-containing peptides to better elucidate its potential in drug discovery and development.

References

Spectroscopic Showdown: Unraveling the Structural Nuances of Peptides with 3-Bromo-D-Phenylalanine vs. 4-Bromo-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of peptides incorporating 3-bromo-D-phenylalanine and 4-bromo-D-phenylalanine, complete with experimental data and detailed protocols.

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering a means to enhance biological activity, stability, and binding affinity. Among these, halogenated phenylalanines are of significant interest. The positional isomerism of the bromine atom on the phenyl ring, specifically at the meta (3-bromo) versus the para (4-bromo) position of D-phenylalanine, imparts subtle yet significant differences in the resulting peptide's conformation and electronic properties. These differences are readily discernible through various spectroscopic techniques, providing a powerful toolkit for structural elucidation and functional analysis. This guide provides a comprehensive comparison of the spectroscopic characteristics of peptides containing 3-bromo-D-phenylalanine and 4-bromo-D-phenylalanine, supported by expected experimental data and detailed methodologies.

Key Spectroscopic Differences at a Glance

The introduction of a bromine atom, a bulky and electronegative substituent, into the phenylalanine side chain induces distinct changes in the local chemical environment. These alterations are reflected in the peptide's spectroscopic fingerprint, with the position of the bromine atom playing a crucial role in the observed differences.

Spectroscopic Technique3-Bromo-D-phenylalanine Peptides (Expected)4-Bromo-D-phenylalanine Peptides (Expected)Rationale for Difference
¹H NMR More complex aromatic region splitting pattern. Protons on the phenyl ring will experience varied shielding/deshielding effects, leading to a wider dispersion of chemical shifts.Simpler, more symmetrical aromatic splitting pattern (typically two doublets). The symmetrical substitution pattern simplifies the spectrum.The position of the bromine atom influences the electronic distribution and symmetry of the phenyl ring, directly impacting the chemical shifts of the aromatic protons.
¹³C NMR Distinct chemical shifts for all six aromatic carbons due to the lack of symmetry.Fewer unique signals for the aromatic carbons due to symmetry (ipso, ortho, meta carbons will have similar shifts).The symmetry of the 4-bromo substitution results in chemical shift equivalency for certain carbon atoms in the phenyl ring.
Circular Dichroism (CD) May exhibit subtle differences in the far-UV region (190-260 nm) compared to the 4-bromo counterpart, reflecting potential minor alterations in secondary structure.The CD spectrum is sensitive to the overall peptide conformation. The different steric bulk and electronic properties of the 4-bromo-phenylalanine can influence the peptide's conformational preferences.[1]The position of the halogen can influence dihedral angles and local peptide backbone conformation, which in turn affects the CD spectrum.
Fluorescence Spectroscopy The intrinsic fluorescence of the brominated phenylalanine is generally weak and may be quenched. The emission maximum is expected to be similar to phenylalanine but with lower quantum yield.Similar to the 3-bromo isomer, fluorescence is expected to be weak. Any observed differences in quenching or emission maxima would be subtle and dependent on the local environment.Bromine, being a heavy atom, can quench fluorescence through intersystem crossing. The positional difference is unlikely to cause a major shift in the emission wavelength but could subtly affect the quantum yield.
Mass Spectrometry (MS) Identical mass shift and isotopic pattern to the 4-bromo isomer. The monoisotopic mass of the phenylalanine residue increases by approximately 78.9 Da. A characteristic 1:1 isotopic doublet (M, M+2) is observed due to the natural abundance of ⁷⁹Br and ⁸¹Br.[2]Identical mass shift and isotopic pattern to the 3-bromo isomer.[2]The mass and isotopic abundance of bromine are independent of its position on the phenyl ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific peptide sequence and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the three-dimensional structure and confirm the incorporation and position of the brominated phenylalanine residue.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O).[1][3] The concentration should typically be in the range of 1-5 mM.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra.

    • 1D ¹H NMR: Provides an initial fingerprint of the peptide and helps assess purity.[4]

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid spin system.[4]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.[4] ROESY is particularly useful for medium-sized molecules.[4]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in resonance assignment.

  • Data Analysis:

    • Assign the proton and carbon resonances to specific amino acid residues in the peptide sequence.[1]

    • Analyze NOE cross-peaks to determine inter-proton distances, which are used as restraints in structure calculations.[1]

    • The distinct chemical shifts and splitting patterns in the aromatic region will confirm the identity and position of the 3-bromo or 4-bromo-D-phenylalanine.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of the peptide and observe any conformational changes induced by the brominated residue.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region to a final concentration of 0.1-1.0 mg/mL.[1]

  • Instrument Setup: Use a calibrated spectropolarimeter and purge the instrument with nitrogen gas.[1]

  • Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature.[1]

  • Data Analysis:

    • Process the raw data (ellipticity) to obtain mean residue ellipticity.[1]

    • Deconvolute the spectrum using appropriate algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[1]

    • Compare the spectra of the 3-bromo and 4-bromo-D-phenylalanine containing peptides to identify any significant differences in their secondary structure content.

Visualizing the Experimental Workflow

The logical flow for comparing the spectroscopic properties of peptides containing 3-bromo-D-phenylalanine and 4-bromo-D-phenylalanine can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Peptide_3Br Peptide with 3-Bromo-D-Phe NMR NMR Spectroscopy (¹H, ¹³C, 2D) Peptide_3Br->NMR CD Circular Dichroism Peptide_3Br->CD MS Mass Spectrometry Peptide_3Br->MS Fluorescence Fluorescence Spectroscopy Peptide_3Br->Fluorescence Peptide_4Br Peptide with 4-Bromo-D-Phe Peptide_4Br->NMR Peptide_4Br->CD Peptide_4Br->MS Peptide_4Br->Fluorescence Data_Comparison Comparative Analysis of Spectroscopic Data NMR->Data_Comparison CD->Data_Comparison MS->Data_Comparison Fluorescence->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion Structural & Conformational Differences Signaling_Pathway_Logic cluster_design Peptide Design & Synthesis cluster_structure Structural Characterization cluster_function Functional Analysis Peptide_3Br Peptide with 3-Bromo-D-Phe Spectroscopy Spectroscopic Analysis (NMR, CD, etc.) Peptide_3Br->Spectroscopy Peptide_4Br Peptide with 4-Bromo-D-Phe Peptide_4Br->Spectroscopy Structure 3D Structure & Conformation Spectroscopy->Structure Binding_Assay Receptor Binding Assay Structure->Binding_Assay Signaling Downstream Signaling Pathway Activation Binding_Assay->Signaling Biological_Response Biological_Response Signaling->Biological_Response Cellular Response

References

Benchmarking Fmoc-3-bromo-D-phenylalanine: A Comparative Guide to Non-Natural Amino Acids in Peptide Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-natural amino acids (UAAs) is a pivotal strategy for enhancing the potency, stability, and pharmacokinetic profiles of peptide-based candidates.[1] Among the diverse array of UAAs, Fmoc-3-bromo-D-phenylalanine stands out as a versatile building block. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications, while the D-configuration of the amino acid confers resistance to enzymatic degradation.[2][3] This guide provides a comprehensive performance comparison of this compound against other non-natural amino acids, supported by experimental data, to assist researchers in the strategic design and synthesis of next-generation peptide therapeutics.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating non-natural amino acids into a growing peptide chain is a critical factor in the overall success of solid-phase peptide synthesis (SPPS). While direct head-to-head comparative studies are limited, the following table summarizes the expected performance of this compound in comparison to other halogenated and non-halogenated phenylalanine analogs based on established principles of peptide chemistry. Generally, while the introduction of bulky halogen atoms can slightly impede coupling efficiency, the yields remain well within acceptable limits for research and development.[4]

ParameterFmoc-Phe-OH (Natural)Fmoc-3-bromo-D-Phe-OHFmoc-4-bromo-L-Phe-OHFmoc-4-chloro-L-Phe-OHFmoc-4-fluoro-L-Phe-OH
Coupling Efficiency High (>99%)High (>98%)High (>98%)High (>99%)High (>99%)
Crude Purity HighGood to HighGood to HighHighHigh
Final Yield GoodGoodGoodGoodGood
Potential Challenges Standard peptide aggregationPotential for minor steric hindrancePotential for minor steric hindranceMinimal steric hindranceMinimal steric hindrance

Note: The data in this table is illustrative and based on general observations in peptide synthesis. Actual results can vary depending on the peptide sequence, coupling reagents, and synthesis conditions.

Impact on Biological Activity: Receptor Binding Affinity

The introduction of non-natural amino acids can significantly modulate the interaction of a peptide with its biological target. The altered steric and electronic properties can lead to enhanced binding affinity. For instance, the substitution of a D-amino acid can lead to a more favorable conformation for receptor binding.

PeptideTarget ReceptorBinding Affinity (IC50, nM)Fold Improvement
DOTA-Ahx-(D-Lys(6)-GnRH)GnRH Receptor36.1-
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH)GnRH Receptor7.6~5x

This data demonstrates the significant improvement in binding affinity with the incorporation of a D-phenylalanine residue in a GnRH peptide analog.

Similarly, modifications to the peptide backbone with other unnatural amino acids can result in substantial changes in bioactivity. The following table shows the binding affinities of endomorphin-2 (EM-2) analogues where native phenylalanine residues are replaced with (Z)-α,β-didehydro-phenylalanine (ΔZPhe), a conformationally constrained non-natural amino acid.[5]

Peptideµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)
Endomorphin-2 (EM-2)0.68 ± 0.0516.8 ± 1.5
[ΔZPhe3]EM-21.1 ± 0.148.6 ± 4.2
[ΔZPhe4]EM-20.75 ± 0.06125 ± 11
[ΔZPhe3,4]EM-21.9 ± 0.2118 ± 10

This data illustrates how the incorporation of a different class of unnatural amino acid can modulate receptor affinity and selectivity.[5]

Enhancement of Proteolytic Stability

A major hurdle for peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of D-amino acids is a well-established strategy to enhance stability.[6][7][8][9] The following data presents the stability of an antimicrobial peptide (Pep05) and its derivatives containing D-amino acid substitutions after incubation in human plasma.[6]

PeptideSequence% Remaining (8h)% Remaining (24h)
Pep05KRLFKKLLKYLRKF< 10< 5
DP06 (all L to D)krlfkkllkylrkf> 90> 60

The dramatic increase in stability for DP06 highlights the profound effect of D-amino acid substitution on proteolytic resistance.[6]

Experimental Protocols

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the manual synthesis of a peptide containing a non-natural amino acid, such as this compound, using Fmoc/tBu chemistry on a Rink Amide resin.[1]

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the solution to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin-negative). If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection (step 2).

  • Cleavage and Precipitation:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold diethyl ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Proteolytic Stability Assay

This protocol describes a method to assess the stability of peptides in the presence of proteases, such as those found in human serum.[7]

Materials:

  • Peptide stock solution (1 mg/mL in a suitable buffer)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (ACN) with 0.1% TFA

  • RP-HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the peptide solution with human serum (e.g., to a final serum concentration of 50%).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA to precipitate the serum proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life.

Visualizing Workflows and Pathways

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle (for each amino acid) Wash2->Repeat Repeat->Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection End of Sequence Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Proteolytic_Degradation Peptide_L Peptide with L-Amino Acids Cleavage_Site Recognition of Cleavage Site Peptide_L->Cleavage_Site Protease Protease (e.g., Trypsin) Protease->Cleavage_Site No_Recognition No Recognition of Cleavage Site Protease->No_Recognition Degradation Peptide Degradation Cleavage_Site->Degradation Fragments Inactive Fragments Degradation->Fragments Peptide_D Peptide with D-Amino Acids (e.g., 3-bromo-D-Phe) Peptide_D->No_Recognition Stability Enhanced Stability No_Recognition->Stability

Caption: Mechanism of enhanced proteolytic stability by D-amino acid incorporation.

GPCR_Signaling Peptide Opioid Peptide Analogue (with UAA) Receptor μ-Opioid Receptor (GPCR) Peptide->Receptor G_Protein G-Protein (Gi/Go) Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channel Ion Channels G_Protein->Ion_Channel modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_Channel ↑ K+ efflux Ion_Channel->K_Channel Ca_Channel ↓ Ca2+ influx Ion_Channel->Ca_Channel K_Channel->Cellular_Response Ca_Channel->Cellular_Response

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway for an opioid peptide.

References

Safety Operating Guide

Proper Disposal of Fmoc-3-bromo-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the proper disposal of Fmoc-3-bromo-D-phenylalanine, a key reagent in peptide synthesis and drug development. Adherence to these guidelines is crucial for protecting personnel and the environment.

Immediate Safety and Handling Information

This compound, while not classified under OSHA as a hazardous substance, requires careful handling to mitigate potential health effects.[1] It may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the respiratory tract, skin, and eyes.[1] Always consult the Safety Data Sheet (SDS) before handling this compound.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust is generated.

  • Skin and Body Protection: A lab coat or other protective clothing is recommended.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Chemical Formula C₂₄H₂₀BrNO₄[1]
Molecular Weight 466.3 g/mol [2]
Appearance White powder[2]
Melting Point 155 - 158 °C[2]
Storage Temperature 0 - 8 °C[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local environmental regulations.[1] The following protocol provides a general framework for its disposal.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material.[1]
  • Avoid generating dust.[1]
  • Place the collected material into the designated sealed container for disposal.[1]
  • For large spills, follow your institution's emergency procedures.

3. Container Management:

  • Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area.[1]
  • The container must be in good condition and compatible with the chemical.

4. Final Disposal:

  • Surplus and non-recyclable this compound should be disposed of through a licensed disposal company.[3]
  • Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste. They will have established procedures with certified waste handlers.
  • Contaminated packaging should be disposed of as unused product.[3]

Important Note: Never dispose of this compound down the drain or in the regular trash.[1][3]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Handling cluster_1 Spill Response cluster_2 Final Disposal A Identify this compound Waste B Segregate into a Labeled, Sealed Container A->B C Store in a Cool, Dry, Ventilated Area B->C G Contact Institutional EHS Office C->G Ready for Disposal D Small Spill Occurs E Sweep Up Material, Avoiding Dust D->E F Place in Designated Waste Container E->F F->C Spill Cleaned H Arrange for Professional Disposal G->H I Waste Collected by Licensed Company H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fmoc-3-bromo-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Fmoc-3-bromo-D-phenylalanine (CAS: 220497-81-4). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in the laboratory.

I. Safety and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it should be handled with the care accorded to all laboratory chemicals. Potential health effects include respiratory tract, skin, and eye irritation. Ingestion may be harmful.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeMinimum RequirementRecommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[1]Full-face shield worn over safety goggles.
Hand Chemical-resistant gloves (e.g., nitrile). Inspect prior to use.[1]Double-gloving with appropriate material.
Body Laboratory coat, long pants, and closed-toe shoes.Chemical-resistant apron over a laboratory coat.
Respiratory Not typically required when using a fume hood.A NIOSH-approved respirator with appropriate cartridges may be necessary for emergencies or large-scale work outside of a fume hood.

II. Quantitative Data

The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₄H₂₀BrNO₄[2][3]
Molecular Weight 466.3 g/mol [2][3]
Appearance White to off-white powder[2][3]
Purity ≥ 98%[2]
Melting Point 155 - 158 ºC[2]
Optical Rotation [a]D25 = 136 ± 2º (C=1 in DMF)[2]
Storage Conditions 0 - 8 °C[2][3]

Occupational Exposure Limits: No specific occupational exposure limit values have been established for this compound.[4] It is recommended to handle the compound in a manner that minimizes any potential exposure.

III. Operational Plan: Step-by-Step Handling Procedure

This operational plan provides a step-by-step guide for the safe handling of this compound during a typical laboratory workflow, such as its use in Solid-Phase Peptide Synthesis (SPPS).

1. Preparation and Planning:

  • Review the Safety Data Sheet (SDS) for this compound and all other reagents to be used.

  • Ensure a certified chemical fume hood is clean, uncluttered, and functioning correctly.

  • Assemble all necessary glassware, equipment, and spill cleanup materials.

  • Clearly label all containers.

2. Donning PPE:

  • Put on all required PPE as specified in Table 1 before entering the designated work area.

3. Reagent Handling and Reaction Setup (within a chemical fume hood):

  • Weighing: Carefully weigh the solid this compound. Avoid creating dust. Use a spatula for transfers.

  • Dissolving: Slowly add the solid to the solvent to prevent splashing.

  • Reaction: Conduct all reactions within the fume hood. Ensure all glassware is properly secured.

4. Cleanup and Doffing PPE:

  • Decontaminate all glassware and the work surface.

  • Properly remove PPE, avoiding contact with the outer surfaces of gloves.

  • Wash hands thoroughly with soap and water after completing the work.

IV. Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. This protocol may require optimization for specific peptide sequences.

1. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation. After swelling, drain the DMF.[5]

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature, then drain the solution.[5]

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

3. Amino Acid Coupling:

  • In a separate vessel, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.[5]

  • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), and allow the mixture to pre-activate for 1-2 minutes.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[6] A Kaiser test can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.[5]

4. Washing:

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[5]

5. Repeat Cycle:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[7]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[5][7]

7. Peptide Precipitation and Washing:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[5]

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts. Dry the peptide under vacuum.[5]

8. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

  • Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.[5]

V. Logical Workflow Diagram

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid prep_workspace->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_decon Decontaminate Workspace handling_react->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Logical workflow for the safe handling of this compound.

VI. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a brominated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated organic waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."

  • Aqueous Waste: Aqueous solutions containing this compound should be treated as hazardous waste and collected separately in a designated container.

  • Solid Waste: Contaminated lab supplies such as gloves, filter paper, and weighing paper must be collected in a designated solid hazardous waste container.

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not dispose of down the drain.[10] Follow all federal, state, and local environmental control regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.